10:0 PS
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H49NNaO10P |
|---|---|
Peso molecular |
589.6 g/mol |
Nombre IUPAC |
sodium [(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(decanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1 |
Clave InChI |
MNHRZRUSKRPBDA-RFPXDPOKSA-M |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS), a saturated phospholipid of significant interest in biophysical research and pharmaceutical sciences. This document details its core physicochemical properties, outlines a standard experimental protocol for CMC determination, and illustrates relevant biological and experimental workflows.
Core Physicochemical Data: Critical Micelle Concentration
The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defined as the concentration above which surfactant monomers aggregate to form micelles.[1] Below the CMC, these molecules exist predominantly as monomers in solution.[2] For this compound, this value has been experimentally determined and is crucial for its application in forming model membranes and drug delivery systems.
Quantitative Data Summary
| Lipid Name | Abbreviation | Critical Micelle Concentration (CMC) |
| 1,2-didecanoyl-sn-glycero-3-phospho-L-serine | This compound | 0.096 mM |
| Data sourced from Avanti Polar Lipids.[3][4] |
Experimental Protocol: CMC Determination via Fluorescence Spectroscopy
A highly sensitive and common method for determining the CMC of phospholipids (B1166683) like this compound is through fluorescence spectroscopy, utilizing a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment.[5] The pyrene (B120774) fluorescence technique is a widely accepted method for this purpose.[3]
Principle: The fluorescent probe pyrene exhibits a vibronic fine structure in its emission spectrum. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is highly sensitive to the polarity of the surrounding environment. In an aqueous solution (polar), the I₁/I₃ ratio is high. When micelles form, pyrene partitions into the nonpolar, hydrophobic core of the micelles, causing a significant decrease in the I₁/I₃ ratio. By plotting this ratio against the lipid concentration, the CMC can be identified as the inflection point of the resulting curve.[5]
Materials:
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound)
-
Pyrene (fluorescent probe)
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Spectrofluorometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in the desired aqueous buffer.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) at a concentration that will be negligible upon final dilution.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the buffer. The concentration range should span the expected CMC (e.g., from 0.001 mM to 1.0 mM).
-
To each diluted lipid solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the nanomolar range, ensuring it is low enough to avoid self-quenching.
-
-
Fluorescence Measurement:
-
Equilibrate the samples at the desired temperature.
-
Set the excitation wavelength of the spectrofluorometer to approximately 335 nm.[5]
-
Record the emission spectrum for each sample, typically scanning from 350 nm to 450 nm.
-
Measure the fluorescence intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.[5]
-
-
Data Analysis:
-
For each sample, calculate the intensity ratio I₁/I₃.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The resulting plot will show a sigmoidal curve. The CMC is determined from the inflection point, which can be found by fitting the data or by identifying the intersection of the two linear portions of the plot corresponding to the pre-micellar and post-micellar regions.[5]
-
Caption: Experimental workflow for CMC determination using pyrene fluorescence.
Biological Significance and Signaling Pathways
Phosphatidylserine (PS) is a crucial component of cell membranes and is actively involved in various cellular signaling pathways, particularly in the nervous system and in the process of apoptosis.[][7] While typically sequestered in the inner leaflet of the plasma membrane, its externalization acts as a key signal.
Role in Akt Signaling Pathway: Phosphatidylserine plays a significant role in the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[8] An increase in membrane PS concentration can promote the translocation of the protein kinase Akt to the plasma membrane. This interaction is facilitated by the pleckstrin homology (PH) domain of Akt, which binds to phospholipids. This translocation is a key step in the subsequent phosphorylation and activation of Akt, which in turn suppresses apoptotic pathways and promotes cell survival.[8]
Caption: Role of Phosphatidylserine (PS) in the PI3K/Akt signaling pathway.
References
physicochemical properties of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phospho-L-serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a diacyl-glycerophosphoserine with two 10-carbon saturated acyl chains. This document serves as a detailed resource, offering structured data, in-depth experimental methodologies, and visualizations of its biological relevance.
Core Physicochemical Data
1,2-Didecanoyl-sn-glycero-3-phospho-L-serine, also known as PS(10:0/10:0), is a synthetic, saturated phospholipid. Its well-defined structure provides for consistent and reproducible results in biophysical studies, model membrane creation, and as a standard in lipidomic analyses.
Quantitative Physicochemical Properties
The table below summarizes the key quantitative .
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₅₀NO₁₀P | [1] |
| Molecular Weight | 567.6 g/mol | [1] |
| 589.631 g/mol (Sodium Salt) | [2] | |
| CAS Number | 321863-22-3 (Sodium Salt) | [2] |
| Appearance | White to off-white amorphous powder | [3][4] |
| Purity | ≥97% (Typically by TLC) | [4] |
| Storage Temperature | -20°C | [2][4] |
| Solubility | Soluble in chloroform:methanol mixtures (e.g., 95:5, v/v) | [5] |
Experimental Protocols
The determination of the physicochemical properties of phospholipids (B1166683) relies on precise and validated experimental methodologies. Below are detailed protocols for key analytical techniques.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material, making it ideal for determining the phase transition temperature of lipids from the gel phase to the liquid-crystalline phase.
Methodology:
-
Sample Preparation:
-
A precise quantity of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine is dissolved in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).
-
The solvent is evaporated under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of a glass vial.
-
The lipid film is dried under a high vacuum for a minimum of two hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
The lipid film is hydrated with a specific aqueous buffer (e.g., PBS, Tris-HCl) by vortexing at a temperature above the expected Tm. This process forms multilamellar vesicles (MLVs). The final lipid concentration is typically between 1-5 mg/mL.
-
-
DSC Analysis:
-
An aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan.
-
An equal volume of the same buffer is sealed in a reference pan.
-
The sample and reference pans are placed into the DSC instrument and equilibrated at a temperature well below the expected Tm.
-
The temperature is then scanned upwards at a constant rate (e.g., 1-2°C/min).
-
-
Data Analysis:
-
The phase transition is observed as an endothermic peak in the DSC thermogram. The temperature at the peak maximum is recorded as the main phase transition temperature (Tm).
-
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
The CMC is the concentration of a surfactant above which micelles spontaneously form. Fluorescence spectroscopy, using a probe whose spectral properties are sensitive to the polarity of its environment, is a highly sensitive method for determining the CMC of phospholipids.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine in the desired aqueous buffer.
-
Prepare a stock solution of a fluorescent probe, such as pyrene (B120774), in a volatile organic solvent (e.g., acetone).
-
-
Sample Preparation:
-
Create a series of dilutions of the lipid stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each lipid dilution. The final pyrene concentration should be in the low micromolar range to prevent self-quenching.
-
Gently mix and allow the solutions to equilibrate.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of pyrene (typically from 350 nm to 450 nm) for each sample, using an excitation wavelength of approximately 335 nm.
-
Measure the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum (around 373 nm and 384 nm, respectively).
-
-
Data Analysis:
-
The ratio of the intensities (I₁/I₃) is highly sensitive to the polarity of the pyrene microenvironment. In the aqueous phase (below the CMC), the ratio is high. As micelles form, pyrene partitions into their hydrophobic core, causing a significant decrease in the I₁/I₃ ratio.
-
Plot the I₁/I₃ ratio against the logarithm of the lipid concentration. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.
-
Biological Significance and Signaling Pathways
Phosphatidylserine (PS) is a crucial phospholipid in eukaryotic cell membranes. While it is a structural component, it is also a key player in vital cellular signaling processes, most notably apoptosis (programmed cell death) and the activation of certain enzymes.
Role in Apoptosis
In healthy cells, PS is strictly segregated to the inner leaflet of the plasma membrane. One of the earliest and most universal hallmarks of apoptosis is the translocation of PS from the inner to the outer leaflet. This externalized PS acts as an "eat me" signal, flagging the apoptotic cell for recognition and engulfment by phagocytes, such as macrophages. This process prevents the release of intracellular contents and subsequent inflammation. This externalization of PS is a widely used marker for detecting apoptotic cells in laboratory settings, often using a fluorescently labeled protein called Annexin V, which has a high affinity for PS.
References
- 1. Buy 1,2-Didecanoyl-sn-glycero-3-phosphoserine [smolecule.com]
- 2. 1,2-didecanoyl-sn-glycero-3-phospho-L-serine(sodium salt) [myskinrecipes.com]
- 3. Buy 1,2-Diacyl-sn-glycero-3-phospho-L-serine Powder at Best Price, High Purity 98% [nacchemical.com]
- 4. from bovine brain, ≥97% (TLC), amorphous powder, structural phospholipid | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide to the Phase Transition Behavior of 10:0 Phosphatidylserine in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dicaproyl-sn-glycero-3-phospho-L-serine (10:0 PS) is a short-chain, saturated phosphatidylserine (B164497) (PS) that plays a crucial role in various biophysical and biomedical research applications. Understanding the thermotropic behavior of lipid bilayers is fundamental for researchers in drug delivery, membrane biophysics, and cell signaling. The phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a gel-like, ordered state to a liquid-crystalline, disordered state, is a critical parameter that influences membrane fluidity, permeability, and protein function.
This technical guide provides a comprehensive overview of the phase transition characteristics of this compound, including a comparative analysis with other phosphatidylserine species. It details the experimental protocols for determining these properties and presents visual representations of relevant workflows and biological pathways.
Quantitative Data Summary: Thermotropic Properties of Phosphatidylserines
Due to its short acyl chains, 1,2-dicaproyl-sn-glycero-3-phospho-L-serine (this compound) does not form stable bilayers in aqueous solutions that exhibit a distinct gel-to-liquid crystalline phase transition. Instead, it readily forms micelles. The relevant thermodynamic parameter for its aggregation is the Critical Micelle Concentration (CMC). Below is a table summarizing the thermotropic properties of various phosphatidylserine lipids for comparative purposes.
| Lipid Species | Common Name | Acyl Chain Composition | Phase Transition Temperature (Tm) (°C) | Critical Micelle Concentration (CMC) (mM) |
| 1,2-dicaproyl-sn-glycero-3-phospho-L-serine | This compound | 10:0/10:0 | Not Applicable | ~1.5 - 2.5 |
| 1,2-dilauroyl-sn-glycero-3-phospho-L-serine | 12:0 PS | 12:0/12:0 | -2 | Not Applicable |
| 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine | 14:0 PS | 14:0/14:0 | 35 | Not Applicable |
| 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine | 16:0 PS | 16:0/16:0 | 54 | Not Applicable |
| 1,2-distearoyl-sn-glycero-3-phospho-L-serine | 18:0 PS | 18:0/18:0 | 68 | Not Applicable |
| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine | 18:1 PS | 18:1 (Δ9-cis) | -11 | Not Applicable |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine | POPS | 16:0/18:1 | 14 | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of Multilamellar Vesicles (MLVs) for DSC Analysis
This protocol describes the thin-film hydration method, a common technique for preparing multilamellar vesicles suitable for Differential Scanning Calorimetry (DSC) analysis.
Materials:
-
1,2-diacyl-sn-glycero-3-phospho-L-serine (e.g., 14:0 PS for demonstrating a phase transition)
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1, v/v)
-
Hydration buffer (e.g., 10 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Water bath sonicator
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of the phosphatidylserine lipid in chloroform or a chloroform/methanol mixture in a clean, dry round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's phase transition temperature to facilitate even film formation.
-
Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The buffer should be at a temperature well above the lipid's Tm.
-
Hydrate the lipid film by gentle rotation or vortexing. This process should be performed for an extended period (e.g., 1-2 hours) to ensure complete hydration and formation of MLVs. The lipid suspension will appear milky.
-
For more uniform vesicle sizes, the suspension can be subjected to several freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.
-
Protocol 2: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for analyzing the thermotropic behavior of the prepared liposome (B1194612) suspension using a high-sensitivity differential scanning calorimeter.
Materials and Equipment:
-
Multilamellar vesicle (MLV) suspension
-
Differential Scanning Calorimeter (DSC) with appropriate sample and reference pans
-
Degassed hydration buffer (for reference cell)
-
Micropipettes
Procedure:
-
Sample Preparation and Loading:
-
Ensure the DSC is properly calibrated according to the manufacturer's instructions, often using standards like indium.
-
Carefully transfer a precise volume of the MLV suspension into a DSC sample pan.
-
Seal the pan hermetically to prevent any evaporation during the scan.
-
Prepare a reference pan containing the same volume of the hydration buffer used for the liposomes and seal it.
-
-
DSC Analysis:
-
Place the sample and reference pans into the respective cells of the DSC instrument.
-
Set the temperature program. A typical program involves:
-
An initial equilibration period at a temperature well below the expected Tm.
-
A heating scan through the phase transition at a controlled rate (e.g., 1-2 °C/min). Slower scan rates generally provide better resolution.
-
A cooling scan back to the starting temperature at the same rate.
-
Often, a second heating scan is performed to check for the reversibility of the transition and to ensure the sample has reached thermal equilibrium.
-
-
Initiate the DSC run. The instrument will measure the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The output from the DSC is a thermogram, which plots heat flow versus temperature.
-
The phase transition will appear as an endothermic peak on the heating scan.
-
The phase transition temperature (Tm) is typically determined as the temperature at the peak of the endotherm.
-
Other thermodynamic parameters, such as the enthalpy of the transition (ΔH), can be calculated by integrating the area under the peak.
-
Mandatory Visualizations
Caption: Experimental workflow for determining lipid phase transition temperature using DSC.
Caption: Role of Phosphatidylserine externalization in apoptosis signaling.
The Pivotal Role of 10:0 Phosphatidylserine in the Maintenance of Cellular Membrane Asymmetry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of phosphatidylserine (B164497) (PS), with a particular focus on the short-chain variant 10:0 PS (decanoyl-phosphatidylserine), in establishing and maintaining the essential asymmetry of cellular membranes. We delve into the biophysical properties, physiological significance, and the intricate enzymatic machinery that governs the distribution of this vital phospholipid. Furthermore, this guide provides detailed experimental protocols for assessing PS externalization and flippase activity, alongside quantitative data and visual representations of key cellular pathways to support advanced research and therapeutic development.
The Principle of Membrane Asymmetry and the Role of Phosphatidylserine
In healthy eukaryotic cells, the plasma membrane exhibits a highly organized and asymmetric distribution of phospholipids (B1166683) across its inner and outer leaflets. This asymmetry is not a static feature but a dynamically maintained state crucial for a multitude of cellular functions, including signal transduction, vesicle trafficking, and the regulation of cell death.[1] Phosphatidylserine, an anionic phospholipid, is a key player in this organization, being predominantly sequestered to the inner leaflet of the plasma membrane, facing the cytosol.[2][3] This localization contributes to the negative charge of the inner membrane surface and is essential for the correct docking and activation of various signaling proteins.[1]
The maintenance of PS asymmetry is an energy-dependent process orchestrated by a class of enzymes known as flippases (P4-type ATPases), which actively transport PS from the outer to the inner leaflet.[3][4] Conversely, floppases mediate the transport of lipids in the opposite direction, while scramblases can facilitate rapid, bidirectional, and non-specific lipid movement across the bilayer, leading to the collapse of asymmetry.[3][4][5] The tightly regulated interplay between these enzymes ensures the precise spatial organization of PS within the membrane.
10:0 Phosphatidylserine: A Tool for Elucidating Membrane Dynamics
While endogenous PS typically contains long unsaturated or saturated acyl chains, synthetic short-chain versions like this compound (1,2-didecanoyl-sn-glycero-3-phospho-L-serine) serve as invaluable tools in research. Its shorter acyl chains confer distinct biophysical properties, including increased water solubility and a faster rate of inter-leaflet movement (flip-flop), which make it particularly useful for in vitro and cell-based assays.[6] Although not a major natural component, this compound is utilized in experimental setups to probe the activity of flippases and scramblases and to investigate the consequences of PS exposure on the cell surface.
Quantitative Insights into Phosphatidylserine Distribution and Translocation
The precise quantification of PS distribution and its translocation rates is fundamental to understanding its role in cellular health and disease. While specific data for this compound in a physiological context is limited due to its synthetic nature, the following tables summarize key quantitative parameters related to general PS and the experimental utility of short-chain PS analogs.
| Parameter | Typical Value/Range | Significance | Reference(s) |
| Total PS in Plasma Membrane | 5-15 mol% of total phospholipids | Major anionic phospholipid contributing to inner leaflet charge. | [1] |
| Inner Leaflet PS Concentration | >95% of total plasma membrane PS | Establishes and maintains the negative charge of the cytosolic face. | [2] |
| Flippase-mediated Translocation Rate (NBD-PS) | Varies by cell type and specific flippase | Demonstrates the efficiency of active PS sequestration. | [7] |
| Scramblase-induced PS Exposure in Apoptosis | Rapid and significant increase on the outer leaflet | Key "eat-me" signal for phagocytic clearance of apoptotic cells. | [2] |
Table 1: Quantitative Parameters of Phosphatidylserine in Cellular Membranes
| Property | This compound (Didecanoyl-PS) | Long-Chain PS (e.g., 16:0-18:1 PS) | Experimental Relevance | Reference(s) |
| Acyl Chain Length | 10 carbons | 16-22 carbons | Affects membrane insertion, fluidity, and flip-flop rate. | [6][8] |
| Critical Micelle Concentration (CMC) | Higher | Lower | Higher water solubility of this compound facilitates its use in aqueous buffers for assays. | |
| Spontaneous Flip-Flop Rate | Faster | Slower | Allows for more rapid equilibration in model membranes, useful for studying enzyme kinetics. | [6] |
| Substrate for Flippases/Scramblases | Yes | Yes | This compound can be used as a substrate to measure the activity of these transporters. | [7] |
Table 2: Comparative Properties of this compound and Long-Chain PS for Experimental Applications
Signaling Pathways: PS Exposure in Apoptosis
The loss of PS asymmetry is a hallmark of apoptosis, or programmed cell death.[2] Upon initiation of the apoptotic cascade, caspases (cysteine-aspartic proteases) are activated.[2] These enzymes cleave and inactivate flippases, while simultaneously cleaving and activating scramblases.[2][3] This coordinated enzymatic action leads to the rapid exposure of PS on the outer leaflet of the plasma membrane, where it serves as a crucial "eat-me" signal for phagocytes, ensuring the efficient and non-inflammatory clearance of dying cells.[2][3]
Caption: Apoptotic signaling pathway leading to phosphatidylserine exposure.
Experimental Protocols
Annexin V Binding Assay for Detection of PS Exposure by Flow Cytometry
This protocol details a common method for quantifying the percentage of apoptotic cells by detecting externalized PS.
Materials:
-
Cells of interest (suspension or adherent)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-buffered saline (PBS)
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
Fluorescently-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Viability dye (e.g., Propidium Iodide (PI) or 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[11]
-
Add 5 µL of fluorescently-conjugated Annexin V and 5 µL of the viability dye (e.g., PI).[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
Analyze the samples on a flow cytometer within one hour.[11]
-
Set up appropriate compensation and controls (unstained cells, Annexin V only, and PI only).
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[10]
-
Caption: Experimental workflow for the Annexin V binding assay.
In Vitro Flippase Activity Assay using NBD-Labeled Phospholipids
This protocol describes a method to measure the activity of flippases in reconstituted systems or in intact cells using a fluorescently labeled PS analog.
Materials:
-
Proteoliposomes with reconstituted flippase or intact cells
-
Assay Buffer (e.g., HBSS with glucose)[7]
-
NBD-labeled PS (e.g., C6-NBD-PS)
-
Sodium dithionite (B78146) solution (freshly prepared) or fatty acid-free Bovine Serum Albumin (BSA)[7]
-
Fluorometer or flow cytometer
Procedure:
-
Labeling:
-
Quenching/Back-Extraction:
-
Dithionite Quenching: Add sodium dithionite to the sample. Dithionite is membrane-impermeant and will quench the fluorescence of NBD-PS remaining in the outer leaflet.[12]
-
BSA Back-Extraction: Alternatively, add fatty acid-free BSA to the suspension. BSA will extract NBD-PS from the outer leaflet.[7]
-
-
Measurement:
-
Measure the remaining fluorescence using a fluorometer or flow cytometer. The protected (unquenched or not extracted) fluorescence corresponds to the amount of NBD-PS that has been flipped to the inner leaflet.[7]
-
-
Controls:
-
Include a control sample without ATP (for reconstituted systems) or at 4°C (for cells) to measure non-specific flipping.[7]
-
A sample with detergent can be used to measure total fluorescence.
-
Caption: Experimental workflow for the in vitro flippase activity assay.
Conclusion
The asymmetric distribution of phosphatidylserine is a fundamental aspect of cellular membrane biology, with profound implications for cell signaling, survival, and clearance. The use of short-chain PS analogs, such as this compound, has been instrumental in dissecting the molecular mechanisms that govern this asymmetry. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate roles of PS in health and disease, paving the way for novel therapeutic strategies that target the dynamics of membrane lipids.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 3. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Acyl Chain Length of Phosphatidylserine Is Correlated with Plant Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. A Fluorescence-Based Flippase Assay to Monitor Lipid Transport by Drs2-Cdc50 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 10:0 Phosphatidylserine in the Early and Late Stages of Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A hallmark of the early stages of apoptosis is the externalization of phosphatidylserine (B164497) (PS), a phospholipid typically confined to the inner leaflet of the plasma membrane. This translocation of PS to the outer leaflet serves as a crucial "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes. While endogenous PS typically contains long-chain fatty acids, short-chain PS species, such as 10:0 PS (didecanoylphosphatidylserine), are valuable tools in apoptosis research. Due to their increased water solubility, short-chain PS analogs can be exogenously introduced to cell cultures to study the downstream effects of PS externalization. This technical guide provides a comprehensive overview of the role of PS, with a focus on the utility of this compound as an experimental tool, in the early and late stages of apoptosis. We will delve into the core signaling pathways, present quantitative data from key experimental assays, and provide detailed protocols for their implementation.
The Core Mechanism: Phosphatidylserine Externalization
In healthy cells, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is actively maintained by ATP-dependent enzymes called flippases (e.g., ATP11A and ATP11C), which transport PS from the outer to the inner leaflet. During the early stages of apoptosis, this asymmetry is disrupted. The process is primarily driven by two coordinated, caspase-dependent events:
-
Inactivation of Flippases: Initiator caspases, upon activation by apoptotic stimuli, cleave and inactivate flippases. This halts the inward transport of PS, contributing to its accumulation on the outer leaflet.
-
Activation of Scramblases: Concurrently, effector caspases (caspase-3 and -7) cleave and activate phospholipid scramblases, such as Xkr8 . Activated Xkr8 facilitates the rapid, bidirectional, and non-specific movement of phospholipids between the two leaflets of the plasma membrane, leading to the exposure of PS on the cell surface. Another scramblase, TMEM16F , is calcium-dependent and can also contribute to PS externalization under certain conditions.
This externalized PS is the primary recognition signal for phagocytes, initiating a process called efferocytosis, the silent clearance of apoptotic cells.
Distinguishing Early and Late Apoptosis
The progression of apoptosis is a continuum, but for experimental purposes, it is often divided into early and late stages. The key distinction lies in the integrity of the plasma membrane:
-
Early Apoptosis: Characterized by the externalization of PS while the plasma membrane remains intact. Cells at this stage are positive for Annexin V staining but exclude viability dyes like Propidium Iodide (PI).
-
Late Apoptosis/Secondary Necrosis: In this stage, the cell membrane loses its integrity, becoming permeable to viability dyes. These cells are positive for both Annexin V and PI staining.
Quantitative Analysis of Apoptosis
The following tables summarize representative quantitative data from common apoptosis assays, illustrating the progression from early to late apoptosis over time after the induction of apoptosis in cell lines such as Jurkat and HeLa.
Table 1: Time-Course of Apoptosis in Jurkat Cells Treated with Staurosporine (1 µM) as Measured by Annexin V/PI Staining
| Time (Hours) | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| 0 | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| 2 | 75 ± 4 | 18 ± 3 | 7 ± 2 |
| 4 | 45 ± 5 | 35 ± 4 | 20 ± 3 |
| 6 | 20 ± 3 | 30 ± 5 | 50 ± 6 |
| 24 | 5 ± 2 | 10 ± 3 | 85 ± 5 |
Data are representative and compiled from typical results reported in apoptosis studies.
Table 2: Fold Change in Caspase-3/7 Activity in HeLa Cells Following Apoptosis Induction
| Treatment | Time (Hours) | Fold Change in Caspase-3/7 Activity (vs. Untreated) |
| Staurosporine (1 µM) | 2 | 3.5 ± 0.4 |
| 4 | 8.2 ± 0.9 | |
| 6 | 15.6 ± 1.8 | |
| 12 | 9.5 ± 1.1 | |
| TNF-α (100 ng/mL) + Cycloheximide (1 µg/mL) | 2 | 2.1 ± 0.3 |
| 4 | 5.8 ± 0.7 | |
| 6 | 10.3 ± 1.2 | |
| 12 | 6.4 ± 0.8 |
Data are representative and compiled from typical results reported in apoptosis studies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for PS externalization and the workflows for the experimental protocols described below.
Signaling Pathway of Phosphatidylserine Externalization in Apoptosis
Experimental Workflow for Annexin V/PI Apoptosis Assay
Experimental Workflow for Caspase-3/7 Activity Assay
Detailed Experimental Protocols
Annexin V Binding Assay for Apoptosis Detection by Flow Cytometry
This protocol is adapted from standard procedures for using commercially available Annexin V-FITC apoptosis detection kits.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI) solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water
-
FACS tubes
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate duration. Include untreated cells as a negative control.
-
Harvest Cells:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution. Centrifuge at 300 x g for 5 minutes.
-
-
Wash Cells: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Caspase-3/7 Activity Assay (Luminescence-Based)
This protocol is based on the principles of the Caspase-Glo® 3/7 Assay (Promega).
Materials:
-
Caspase-Glo® 3/7 Assay System (containing Caspase-Glo® 3/7 Buffer and Caspase-Glo® 3/7 Substrate)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Prepare Caspase-Glo® 3/7 Reagent: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the Substrate with the Buffer according to the manufacturer's instructions.
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a desired density.
-
Treat cells with the apoptotic stimulus. Include appropriate controls (untreated and vehicle-treated cells).
-
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add a volume of prepared Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
The luminescent signal is proportional to the amount of active caspase-3 and -7.
-
Results are typically expressed as a fold change in luminescence relative to the untreated control.
Conclusion
The externalization of phosphatidylserine is a pivotal event in the early stages of apoptosis, serving as a critical signal for the removal of dying cells. While the specific biological role of this compound in vivo is not well-defined, its utility as an experimental tool is invaluable for researchers studying the mechanisms and consequences of PS exposure. By employing robust and quantitative assays such as Annexin V binding and caspase activity measurements, scientists and drug development professionals can accurately characterize the progression of apoptosis and evaluate the efficacy of novel therapeutic agents that modulate this fundamental cellular process. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for the in-depth investigation of the role of phosphatidylserine in programmed cell death.
Biophysical Characteristics of 10:0 Phosphatidylserine Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial anionic phospholipid component of cell membranes, playing significant roles in cellular signaling, apoptosis, and blood coagulation. The biophysical properties of PS-containing membranes are of considerable interest in understanding these biological processes and in the development of drug delivery systems. This technical guide focuses on the core biophysical characteristics of monolayers composed of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS), a saturated phosphatidylserine with two 10-carbon acyl chains.
Due to a lack of specific experimental data for this compound in the reviewed literature, this guide will provide an overview of the expected biophysical properties based on the behavior of other saturated, short-to-intermediate chain phosphatidylserines. The experimental protocols and data analysis principles described herein are standard for the characterization of any lipid monolayer.
Core Biophysical Data
Quantitative analysis of lipid monolayers at the air-water interface provides valuable insights into their packing, stability, and phase behavior. The key parameters derived from a surface pressure-area (π-A) isotherm are the area per molecule, collapse pressure (πc), and the compressibility modulus (Cs⁻¹).
Disclaimer: The following table presents estimated values for this compound monolayers based on data for other saturated phosphatidylserines. Specific experimental validation is required for precise characterization.
| Biophysical Parameter | Expected Value Range | Description |
| Limiting Area per Molecule (A₀) | 45 - 55 Ų/molecule | The area occupied by a single lipid molecule in a tightly packed monolayer, extrapolated to zero surface pressure from the liquid-condensed phase. |
| Collapse Pressure (πc) | 40 - 50 mN/m | The surface pressure at which the monolayer becomes unstable and collapses into a three-dimensional structure. |
| Compressibility Modulus (Cs⁻¹) | 100 - 250 mN/m (in the liquid-condensed phase) | A measure of the monolayer's stiffness or resistance to compression. Higher values indicate a more rigid film. Saturated phospholipids (B1166683) typically form condensed monolayers[1]. |
Experimental Protocols
The characterization of this compound monolayers involves a suite of biophysical techniques to probe their macroscopic and microscopic properties.
Langmuir-Blodgett Trough for Surface Pressure-Area Isotherms
The Langmuir-Blodgett (LB) trough is the primary instrument for studying the behavior of insoluble monolayers at an interface, typically the air-water interface.
Methodology:
-
Trough Preparation: A Teflon trough is meticulously cleaned with a high-purity solvent (e.g., chloroform (B151607) or ethanol) and then thoroughly rinsed with ultrapure water. The surface of the aqueous subphase (e.g., pure water or a buffered solution) is cleaned by aspiration until the change in surface pressure upon compression of the clean interface is negligible.
-
Monolayer Spreading: A solution of this compound in a volatile, water-immiscible solvent (e.g., chloroform/methanol mixture) of known concentration is prepared. A precise volume of this solution is carefully deposited dropwise onto the subphase surface using a microsyringe. The solvent is allowed to evaporate completely (typically 10-15 minutes), leaving a uniform monolayer of this compound molecules at the air-water interface.
-
Isotherm Measurement: Two movable barriers symmetrically compress the monolayer at a constant rate. The surface pressure (π), which is the reduction in the surface tension of the pure subphase caused by the monolayer, is continuously measured using a Wilhelmy plate or a similar sensor. The area available to the monolayer is simultaneously recorded.
-
Data Analysis: The surface pressure is plotted as a function of the mean area per molecule (total surface area divided by the number of lipid molecules spread). From this isotherm, the limiting area per molecule, collapse pressure, and compressibility modulus can be determined. The compressibility modulus is calculated using the following equation: C_s⁻¹ = -A(dπ/dA) , where A is the area per molecule at a given surface pressure π[2].
Atomic Force Microscopy (AFM) for Monolayer Morphology
AFM provides high-resolution topographical images of the monolayer, revealing its phase behavior and domain structure.
Methodology:
-
Langmuir-Blodgett Deposition: The this compound monolayer is first formed in an LB trough and compressed to a desired surface pressure. A freshly cleaved mica substrate is then vertically dipped through the monolayer at a controlled speed, transferring a single layer of the lipid onto the solid support.
-
AFM Imaging: The lipid-coated substrate is mounted in the AFM. Imaging is typically performed in tapping mode in either air or a liquid environment that mimics the subphase to minimize damage to the soft lipid film.
-
Image Analysis: The AFM images reveal the morphology of the monolayer, including the presence of different phases (e.g., liquid-expanded and liquid-condensed), the shape and size of lipid domains, and any defects in the film. Height profiles can be used to determine the thickness of the monolayer and any multilayer structures formed during collapse.
Fluorescence Microscopy for Domain Visualization
Fluorescence microscopy allows for the direct visualization of phase domains within the lipid monolayer at the air-water interface.
Methodology:
-
Probe Incorporation: A small amount (typically <1 mol%) of a fluorescent lipid probe is mixed with the this compound in the spreading solution. The choice of probe depends on its partitioning preference. For example, some probes preferentially partition into the more disordered liquid-expanded phase, while others favor the more ordered liquid-condensed phase.
-
Monolayer Formation and Imaging: The lipid-probe mixture is spread on the LB trough. An epifluorescence microscope mounted above the trough is used to visualize the monolayer during compression.
-
Data Interpretation: The contrast between bright and dark regions in the fluorescence images corresponds to the different lipid phases. This allows for the study of domain formation, growth, and morphology as a function of surface pressure and composition.
Visualizations
Caption: Experimental workflow for characterizing a this compound monolayer.
References
The Dance of Lipids: A Technical Guide to the Interaction of 10:0 Phosphatidylserine and Cholesterol in Model Membranes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical interactions between 1,2-dicaproyl-sn-glycero-3-phospho-L-serine (10:0 PS) and cholesterol within model membrane systems. Understanding these interactions is paramount for advancements in drug delivery, membrane biophysics, and the study of cellular signaling pathways where phosphatidylserine (B164497) (PS) plays a pivotal role. While direct experimental data exclusively on this compound is limited, this guide synthesizes findings from studies on short-chain phosphatidylserines and other relevant phospholipids (B1166683) to provide a comprehensive overview of the expected biophysical behaviors and the methodologies to investigate them.
Core Biophysical Interactions: The Influence of Cholesterol on Short-Chain Phosphatidylserine Membranes
The introduction of cholesterol into a phospholipid bilayer profoundly alters its physical properties. With short-chain phospholipids like this compound, these effects can be particularly pronounced due to the unique packing characteristics of their acyl chains. The primary effects of cholesterol include the modulation of membrane fluidity, thickness, and the potential for domain formation.
Key Quantitative Effects of Cholesterol on Phospholipid Bilayers
| Parameter | Effect of Increasing Cholesterol Concentration | Typical Quantitative Change | Experimental Technique(s) |
| Phase Transition Temperature (Tm) | Broadening and eventual elimination of the main phase transition. | Abolition of the sharp transition peak in DSC thermograms.[1][2] | Differential Scanning Calorimetry (DSC) |
| Transition Enthalpy (ΔH) | Decrease in the enthalpy of the main phase transition. | ΔH approaches zero at high cholesterol concentrations (e.g., ~25 mol% for some lipids).[1] | Differential Scanning Calorimetry (DSC) |
| Membrane Thickness | Increase in bilayer thickness. | Increase in phosphate-to-phosphate distance, observable via X-ray diffraction.[3][4] | X-ray Diffraction, Molecular Dynamics (MD) Simulations |
| Area per Lipid Molecule | Decrease, leading to membrane condensation. | A progressive decrease from approximately 60 Ų to 40 Ų in some systems.[5] | Molecular Dynamics (MD) Simulations, X-ray Diffraction |
| Acyl Chain Order | Increase in the order of the phospholipid acyl chains. | Increase in deuterium (B1214612) order parameters (SCD) measured by NMR.[6][7] | Nuclear Magnetic Resonance (NMR) Spectroscopy, MD Simulations |
| Membrane Fluidity/Dynamics | Decrease in the liquid-disordered phase and increase in the liquid-ordered phase. | Changes in fluorescence anisotropy of probes like DPH.[8][9] | Fluorescence Spectroscopy |
| Permeability to Small Molecules | Decrease in permeability. | Reduced leakage of encapsulated dyes from liposomes.[10][11] | Fluorescence-based Permeability Assays |
Experimental Protocols for Studying this compound-Cholesterol Interactions
A multi-faceted experimental approach is essential to fully characterize the interactions between this compound and cholesterol. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes.[12] It measures the heat required to change the temperature of a sample, revealing phase transitions.
Protocol:
-
Liposome Preparation:
-
Co-dissolve this compound and cholesterol at desired molar ratios in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Place the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution (e.g., 50 mM KCl) by vortexing above the expected phase transition temperature of the lipid mixture.[1]
-
For reproducible results, subject the lipid dispersion to several freeze-thaw cycles.[1]
-
-
DSC Measurement:
-
Load the lipid dispersion into an aluminum DSC pan and seal it.
-
Use an identical pan filled with the same buffer as a reference.
-
Scan the sample and reference pans over a desired temperature range (e.g., 0°C to 60°C) at a controlled heating and cooling rate (e.g., 1-5°C/min).
-
Record the differential heat flow as a function of temperature to obtain a thermogram.
-
-
Data Analysis:
-
Determine the phase transition temperature (Tm) from the peak of the endotherm.
-
Calculate the transition enthalpy (ΔH) by integrating the area under the transition peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy provides atomic-level insights into the structure and dynamics of lipid bilayers. 2H NMR of deuterated lipids can determine acyl chain order, while 31P NMR can probe the headgroup environment.[13][14]
Protocol:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of this compound (with deuterated acyl chains for 2H NMR) and cholesterol as described for DSC.
-
For oriented samples, deposit the lipid mixture onto thin glass plates and stack them.
-
-
NMR Measurement:
-
Pack the MLV suspension or stacked glass plates into an NMR rotor.
-
Acquire 2H or 31P NMR spectra at a controlled temperature.
-
-
Data Analysis:
-
For 2H NMR, calculate the deuterium order parameter (SCD) from the quadrupolar splitting of the spectrum.
-
For 31P NMR, analyze the chemical shift anisotropy (CSA) to infer changes in headgroup dynamics and orientation.[13]
-
Fluorescence Spectroscopy
Fluorescence-based assays are versatile for studying membrane fluidity, lipid packing, and domain formation.
Protocol for Fluorescence Anisotropy:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) of this compound and cholesterol using the extrusion method.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), at a low molar ratio (e.g., 1:200 probe:lipid).[8]
-
-
Anisotropy Measurement:
-
Excite the sample with vertically polarized light and measure the emission intensity both parallel (IVV) and perpendicular (IVH) to the excitation plane.
-
Repeat with horizontally polarized excitation to determine the G-factor (IHV / IHH).
-
Calculate the steady-state fluorescence anisotropy (r).
-
-
Data Interpretation:
-
Higher anisotropy values indicate a more ordered (less fluid) membrane environment.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to visualize and quantify the interactions between this compound and cholesterol at an atomic level.[6][15]
Protocol:
-
System Setup:
-
Build a model bilayer containing this compound and cholesterol at the desired concentration using software like CHARMM-GUI.[16]
-
Solvate the bilayer with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological ionic strength.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the box dimensions and lipid packing to relax.
-
Run a production simulation for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space.[15]
-
-
Data Analysis:
-
Calculate structural properties such as area per lipid, bilayer thickness, and deuterium order parameters.
-
Analyze intermolecular interactions, such as hydrogen bonding between PS and cholesterol.
-
Visualize the trajectory to observe dynamic events.
-
Signaling Pathways and Logical Relationships
The interaction between PS and cholesterol can influence cellular processes by modulating the properties of membrane domains, often referred to as lipid rafts. These domains can serve as platforms for signaling proteins. While specific signaling pathways directly modulated by this compound-cholesterol interactions are not extensively documented, the general principle of PS's role in signaling is well-established. For instance, the externalization of PS on the cell surface is a critical "eat-me" signal during apoptosis.[17] Cholesterol can influence the formation and stability of PS-rich domains, thereby potentially modulating such signaling events.[18]
Conclusion
The interaction of this compound with cholesterol in model membranes is a complex interplay that governs the fundamental biophysical properties of the bilayer. Through a combination of experimental techniques such as DSC, NMR, and fluorescence spectroscopy, complemented by the detailed insights from molecular dynamics simulations, researchers can elucidate the condensing and ordering effects of cholesterol on short-chain phosphatidylserine. This knowledge is crucial for designing effective liposomal drug delivery systems, understanding the intricacies of membrane protein function, and unraveling the role of lipid microdomains in cellular signaling. Further research focusing specifically on short-chain phosphatidylserines will undoubtedly reveal unique behaviors driven by their distinct molecular architecture.
References
- 1. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Influence of Cholesterol on Phospholipid Bilayer Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Phosphatidylserine and Cholesterol on Membrane-mediated Fibril Formation by the N-terminal Amyloidogenic Fragment of Apolipoprotein A-I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol's interactions with serine phospholipids - a comparison of N-palmitoyl ceramide phosphoserine with dipalmitoyl phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterol-phospholipid interaction in model membranes: role of C5-C6 double bond in cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Infrared and 31P-NMR studies of the interaction of Mg2+ with phosphatidylserines: effect of hydrocarbon chain unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 18. rupress.org [rupress.org]
10:0 PS as a Model for Studying Lipid-Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) is a synthetic, saturated phosphatidylserine (B164497) (PS) that serves as a valuable tool in the study of lipid-protein interactions. Its unique physicochemical properties, stemming from its shorter ten-carbon acyl chains, offer distinct advantages in creating stable and reproducible model membrane systems. This technical guide provides a comprehensive overview of the application of this compound as a model lipid, detailing its biophysical characteristics, its utility in elucidating protein-lipid interactions, and its role in mimicking key cellular signaling events. Detailed experimental protocols and visual representations of relevant pathways and workflows are included to facilitate its practical application in research and drug development.
Phosphatidylserine, a key component of eukaryotic cell membranes, is typically sequestered to the inner leaflet of the plasma membrane. Its exposure on the outer leaflet acts as a crucial signal in various physiological processes, most notably apoptosis, where it serves as an "eat-me" signal for phagocytes. PS also functions as a cofactor for a variety of enzymes, including Protein Kinase C (PKC) and Raf-1 kinase, playing a critical role in signal transduction cascades. The use of synthetic PS analogs like this compound in model systems such as liposomes and nanodiscs allows for the controlled investigation of these complex interactions in a simplified, reconstituted environment.
Physicochemical Properties of this compound
The biophysical properties of this compound are fundamental to its application as a model lipid. The shorter acyl chains significantly influence the characteristics of the lipid bilayers it forms, making them distinct from membranes composed of longer-chain phosphatidylserines.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₄NO₁₀P | |
| Molecular Weight | 525.57 g/mol | |
| Critical Micelle Concentration (CMC) | 0.096 mM | [1][2] |
| Phase Transition Temperature (Tm) | Sub-zero (estimated) | [3] |
| Area per Molecule | Not explicitly found | |
| Bilayer Thickness | Not explicitly found |
This compound in Model Membrane Systems
The defined and reproducible nature of this compound makes it an excellent component for various model membrane systems used to study lipid-protein interactions.
Liposomes
Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. They are widely used to mimic cell membranes and to study the binding and function of peripheral and integral membrane proteins. Incorporating this compound into liposomes allows for the creation of membranes with a defined negative charge, mimicking the inner leaflet of the plasma membrane or the surface of apoptotic cells.
Nanodiscs
Nanodiscs are soluble, discoidal lipid bilayers encircled by a membrane scaffold protein. They provide a more native-like environment for membrane proteins compared to detergents and allow for the study of individual protein molecules in a lipid environment. The use of this compound in nanodiscs has been instrumental in studying the dimerization and activation of membrane-associated proteins like the Epidermal Growth Factor Receptor (EGFR).[3]
Key Biological Processes Modeled with this compound
Apoptosis Signaling
The exposure of phosphatidylserine on the outer leaflet of the plasma membrane is a hallmark of apoptosis. This process is initiated by the activation of caspases, which inactivate flippases (e.g., ATP11A and ATP11C) that normally maintain PS on the inner leaflet, and activate scramblases (e.g., Xkr8) that facilitate the bidirectional movement of phospholipids (B1166683) across the membrane.[1][4][5] This externalized PS is then recognized by phagocytic receptors, leading to the engulfment of the apoptotic cell. Model membranes containing this compound can be used to study the binding of these phagocytic receptors and other PS-binding proteins.
Apoptosis-Induced Phosphatidylserine Exposure Pathway
Caption: Caspase-mediated regulation of flippase and scramblase activity leads to phosphatidylserine exposure.
Protein Kinase C (PKC) Activation
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in various signal transduction pathways. Many PKC isoforms require phosphatidylserine for their activation. The negatively charged headgroup of PS helps to recruit PKC to the membrane, where it can be activated by diacylglycerol (DAG) and calcium ions. Liposomes or nanodiscs containing this compound provide a platform to quantitatively assess the binding and activation of PKC isoforms.[6][7][8]
Raf-1 Kinase Recruitment and Activation
Raf-1 is a key component of the MAP kinase signaling pathway. Its recruitment to the plasma membrane is a critical step in its activation. While direct interaction with Ras is a primary mechanism, studies have shown that Raf-1 can also be recruited to membranes through direct interaction with phosphatidic acid and that its activation is modulated by the lipid environment, including the presence of phosphatidylserine.[9][10][11][12][13] Model membranes containing this compound can be employed to dissect the specific contributions of lipid interactions to Raf-1 recruitment and activation.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in lipid-protein interaction studies. The following sections provide protocols for key experiments.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common method for preparing unilamellar vesicles of a defined size.
Workflow for Liposome Preparation and Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid-Protein Interplay in Dimerization of Juxtamembrane Domains of Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure of phosphatidylserine on the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Increased activation of protein kinase C with cubic phase lipid compared with liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane lipids drive formation of KRAS4b-RAF1 RBDCRD nanoclusters on the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ras recruits Raf-1 to the plasma membrane for activation by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 10:0 Phosphatidylserine (PS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 10:0 Phosphatidylserine (B164497) (PS), also known as 1,2-dicaproyl-sn-glycero-3-phospho-L-serine. Given the limited direct experimental data on 10:0 PS, this guide integrates foundational knowledge of phosphatidylserine with findings from studies on closely related short-chain and long-chain PS analogues. The methodologies and conformational insights presented are considered highly applicable to the study of this compound.
Molecular Structure of this compound
This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone esterified with two capric acid (10:0) fatty acid chains at the sn-1 and sn-2 positions, and a phosphoserine headgroup at the sn-3 position. The presence of these relatively short, saturated fatty acid chains confers distinct physicochemical properties, such as higher aqueous solubility and a lower phase transition temperature compared to its long-chain counterparts. These characteristics make this compound a valuable tool in the study of membrane biophysics and protein-lipid interactions.
Below is a summary of the key molecular identifiers for this compound.
| Property | Value | Source |
| Chemical Formula | C26H49NNaO10P | [1][2] |
| Molecular Weight | 589.63 g/mol | [1][2] |
| IUPAC Name | sodium;(2R)-2-azanyl-3-[[[(2R)-2,3-bis(decanoylox y)propyl]oxy-oxidophosphoryl]oxy]propanoate | [1] |
| Synonyms | 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt), PS(10:0/10:0) | [1][2] |
| SMILES | CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+] | [1] |
| InChI | InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23+;/m1./s1 | [2] |
A simplified representation of the molecular structure of this compound is provided in the diagram below.
Conformational Analysis
Headgroup and Glycerol Backbone Conformation
2D ¹H-NMR studies on dimyristoylphosphatidylserine (DMPS), a longer-chain analogue, have revealed that the conformation of the PS headgroup and glycerol backbone is highly sensitive to pH.[3][4] At neutral pH, the glycerol backbone tends to be oriented perpendicular to the acyl chains.[3] In contrast, at acidic pH, where the serine carboxyl group is protonated, the glycerol backbone adopts a conformation parallel to the acyl chains.[3] These conformational changes are significant as they alter the presentation of the headgroup at the membrane interface, which can impact protein binding and signaling events. It is highly probable that this compound exhibits similar pH-dependent conformational transitions.
Molecular dynamics simulations of palmitoyl-oleoyl phosphatidylserine (POPS) bilayers have further elucidated the headgroup conformation.[5][6][7] These studies show that the amine group of the serine residue can form both intramolecular and intermolecular hydrogen bonds with the carboxylate and phosphate groups.[6] Sodium ions have been observed to penetrate into the ester region of the lipid bilayer, coordinating with the carbonyl oxygen atoms.[5][6]
Acyl Chain Conformation
The two 10-carbon saturated acyl chains of this compound are expected to be relatively flexible, particularly in the liquid-crystalline phase. The degree of order along the acyl chains can be quantified by the deuterium (B1214612) order parameter (SCD), which can be determined from NMR spectroscopy or calculated from MD simulations.[5] Generally, the order parameter is highest near the glycerol backbone and decreases towards the methyl terminus of the chains, indicating increasing conformational freedom. In the presence of salts like NaCl, a slight increase in the order of the upper part of the acyl chains has been observed in simulations of POPS bilayers, attributed to increased ion binding at the interface.[5][6]
Experimental and Computational Protocols for Conformational Analysis
A variety of experimental and computational techniques can be employed to characterize the molecular structure and conformation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the conformation of lipids in solution or in membrane-mimetic environments.
-
2D ¹H-NMR: Can be used to determine the solution structure and pH-dependent conformational changes of the headgroup and glycerol backbone by analyzing chemical shifts and Nuclear Overhauser Effects (NOEs).[3][4]
-
Protocol Outline:
-
Disperse this compound in a deuterated solvent or in perdeuterated detergent micelles (e.g., dodecylphosphocholine) to create a membrane-mimetic environment.
-
Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) at different pH values.
-
Assign proton resonances and measure pH-dependent chemical shift changes to determine pKa values of ionizable groups.
-
Use NOE-derived distance restraints in conjunction with molecular modeling to calculate the three-dimensional structure at different pH values.
-
-
Molecular Dynamics (MD) Simulations
MD simulations provide atomic-level insights into the dynamic behavior of lipid bilayers.
-
Protocol Outline:
-
Construct an in-silico model of a this compound bilayer, solvated with water and counter-ions, using molecular modeling software.[5][8]
-
Choose an appropriate force field (e.g., CHARMM36) for the lipids and water.[8]
-
Perform energy minimization of the system.
-
Run a series of equilibration steps under controlled temperature and pressure (NPT ensemble).
-
Execute a long production run (nanoseconds to microseconds) to sample conformational space.[5]
-
Analyze the trajectory to calculate properties such as area per lipid, bilayer thickness, acyl chain order parameters, and radial distribution functions for ion interactions.[5][6][7]
-
X-ray and Neutron Scattering
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide information about the overall structure of this compound aggregates in solution, such as micelles or vesicles, including their size, shape, and lamellar spacing in bilayers.[7]
Fluorescence Spectroscopy
Fluorescently labeled this compound analogues can be used to study its distribution and dynamics within lipid membranes and its interactions with proteins.[1][9] Techniques like Fluorescence Correlation Spectroscopy (FCS) and single-particle tracking can reveal the mobility of this compound in different membrane environments.[1][9]
Signaling Pathways and Biological Relevance
Phosphatidylserine is a key player in various cellular signaling pathways. While specific roles for this compound are not extensively documented, the functions of PS, in general, provide a strong indication of its potential biological activities. The short acyl chains of this compound make it a useful model lipid for studying these processes in vitro.
Protein Kinase C (PKC) Activation
Phosphatidylserine is an essential cofactor for the activation of many isoforms of Protein Kinase C (PKC), a crucial family of signaling proteins. The binding of PS to the C2 domain of PKC helps to anchor the enzyme to the cell membrane.
Apoptosis
The externalization of PS from the inner to the outer leaflet of the plasma membrane is a well-established "eat-me" signal for phagocytes to clear apoptotic cells.
Short-Chain Fatty Acid Signaling
The capric acid moieties of this compound can be released by phospholipases. Short-chain fatty acids are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs).[10][11][12][13] These pathways are involved in regulating inflammation, glucose metabolism, and lipid metabolism.[11][13]
The diagram below illustrates the general signaling pathways that can be influenced by short-chain fatty acids derived from lipids like this compound.
Conclusion
While direct experimental structural data for this compound is sparse, a robust understanding of its molecular structure and conformational dynamics can be built upon studies of other phosphatidylserine species. The short capric acid chains of this compound make it a valuable and tractable model for investigating the fundamental biophysics of PS-containing membranes and their role in cellular signaling. The experimental and computational protocols outlined in this guide provide a framework for the detailed characterization of this and other important lipid molecules.
References
- 1. Phosphatidylserine dynamics in cellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2D 1H-NMR conformational study of phosphatidylserine diluted in perdeuterated dodecylphosphocholine micelles. Evidence for a pH-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Dynamics Simulation of a Palmitoyl-Oleoyl Phosphatidylserine Bilayer with Na+ Counterions and NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics simulation of a palmitoyl-oleoyl phosphatidylserine bilayer with Na+ counterions and NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular structure of a phosphatidylserine bilayer determined by scattering and molecular dynamics simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Phosphatidylserine dynamics in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Self-Assembly of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the self-assembly of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) in aqueous solutions. This compound is a synthetic, saturated phosphatidylserine (B164497) with two 10-carbon acyl chains. Its amphiphilic nature drives the formation of supramolecular structures in aqueous environments, a process of significant interest in drug delivery, membrane biophysics, and cell signaling research. This document details the physicochemical properties of this compound assemblies, comprehensive experimental protocols for their characterization, and the role of phosphatidylserine in cellular signaling pathways.
Core Physicochemical Data
The self-assembly of this compound in aqueous solutions is primarily characterized by its critical micelle concentration (CMC), the concentration at which individual lipid monomers begin to aggregate into micelles. Other important parameters include the size, shape, and aggregation number of these micelles.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₅₀NO₁₀P | N/A |
| Molecular Weight | 567.65 g/mol | N/A |
| Critical Micelle Concentration (CMC) | 0.096 mM | [1] |
| Micelle Hydrodynamic Radius (Rh) | Data not readily available for this compound. Typically, short-chain phospholipids (B1166683) form micelles in the range of 2-5 nm. | N/A |
| Aggregation Number (Nagg) | Data not readily available for this compound. For similar short-chain phospholipids, aggregation numbers can range from tens to a few hundred monomers per micelle. | N/A |
| Morphology | Expected to be small, spherical micelles in dilute solutions above the CMC. | N/A |
Experimental Protocols
Precise characterization of this compound self-assembly is crucial for its application in research and development. The following are detailed protocols for key experiments.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Spectroscopy
This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.
Objective: To determine the CMC of this compound in a specific aqueous buffer.
Materials:
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound)
-
Pyrene
-
Ethanol (spectroscopic grade)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the desired aqueous buffer. Sonication may be required to ensure complete dissolution.
-
Prepare a stock solution of pyrene (e.g., 0.2 mM) in ethanol.
-
-
Sample Preparation:
-
Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC (0.096 mM). This can be achieved by serial dilution of the this compound stock solution.
-
To each 1 mL of the this compound solutions, add a small aliquot (e.g., 1.5 µL) of the pyrene stock solution to achieve a final pyrene concentration of approximately 0.3 µM.[2]
-
Mix each sample thoroughly and allow them to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I₁/I₃) for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.
-
The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, often calculated as the intersection of the two linear portions of the plot.[3]
-
Determination of Micelle Size by Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension to determine their hydrodynamic radius.
Objective: To determine the average hydrodynamic radius and size distribution of this compound micelles.
Materials:
-
This compound solution at a concentration significantly above the CMC (e.g., 10 mM) in the desired buffer.
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume disposable cuvettes.
-
Syringe filters (e.g., 0.22 µm).
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired aqueous buffer at a concentration well above its CMC.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
-
-
Instrument Setup and Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Set the measurement parameters, including the scattering angle (commonly 90° or 173° for backscatter detection), laser wavelength, and viscosity and refractive index of the solvent.
-
Perform multiple measurements (runs) for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient (D).
-
The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = kBT / 6πηD where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.
-
The software will provide the intensity-weighted average hydrodynamic radius and a polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching
This technique uses a fluorescent probe and a quencher that both partition into the micellar phase to determine the number of monomers per micelle.
Objective: To determine the average number of this compound monomers in a micelle.
Materials:
-
This compound
-
Fluorescent probe (e.g., pyrene or Tris(2,2'-bipyridyl)ruthenium(II) chloride)
-
Hydrophobic quencher (e.g., 9-methylanthracene (B110197) or coumarin (B35378) 153)
-
Aqueous buffer
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound at a concentration well above the CMC.
-
Prepare stock solutions of the fluorescent probe and the quencher in a suitable solvent (e.g., ethanol).
-
-
Sample Preparation:
-
Prepare a series of this compound solutions at a fixed concentration above the CMC, each containing a constant concentration of the fluorescent probe (low enough to ensure no more than one probe per micelle).
-
To these solutions, add varying concentrations of the quencher.
-
Allow the samples to equilibrate.
-
-
Fluorescence Measurement:
-
Measure the steady-state fluorescence intensity (I) of the probe in each sample at its emission maximum.
-
Measure the fluorescence intensity of a sample with the probe but without any quencher (I₀).
-
-
Data Analysis:
-
The quenching data can be analyzed using the following equation, assuming a Poisson distribution of the quencher among the micelles: ln(I₀/I) = [Quencher]micelle / [Micelle]
-
The concentration of micelles ([Micelle]) can be calculated as: ([this compound]total - CMC) / Nagg where Nagg is the aggregation number.
-
By plotting ln(I₀/I) versus the concentration of the quencher, the aggregation number can be determined from the slope of the resulting linear relationship.
-
Signaling Pathways and Logical Relationships
Phosphatidylserine (PS) is a key player in various cellular signaling pathways, most notably in apoptosis (programmed cell death). In healthy cells, PS is actively maintained on the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet, where it acts as an "eat-me" signal for phagocytic cells.
Experimental Workflow Visualization
The characterization of this compound self-assembly typically follows a logical workflow, from initial sample preparation to detailed analysis of the resulting structures.
References
The Role of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) in Cell Signaling Pathways: A Technical Guide
Abstract
Phosphatidylserine (B164497) (PS) is a critical phospholipid component of eukaryotic cell membranes, playing a pivotal role in a myriad of cell signaling events. While the functions of PS with long acyl chains are well-documented, the specific roles of short-chain PS species, such as 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS), are less characterized but of growing interest in biophysical and cell signaling research. This technical guide provides an in-depth exploration of the established and inferred roles of this compound in modulating cellular signaling pathways. We will delve into the unique biophysical properties conferred by its short, saturated acyl chains and how these properties can influence membrane-associated signaling events, including apoptosis and protein kinase activation. This guide also presents detailed experimental protocols for the preparation and analysis of this compound-containing model membranes and offers examples of quantitative data presentation to aid researchers in this field.
Introduction to Phosphatidylserine and Acyl Chain Diversity
Phosphatidylserine is an anionic phospholipid that, in healthy cells, is predominantly sequestered in the inner leaflet of the plasma membrane.[1][2] This asymmetric distribution is crucial for maintaining cell homeostasis and is dynamically regulated.[1] The structure of PS consists of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and a serine headgroup. The fatty acid chains can vary in length and saturation, giving rise to a diverse array of PS species. This diversity is not trivial; the nature of the acyl chains significantly impacts the biophysical properties of the cell membrane, including its fluidity, thickness, and curvature stress.[3]
This compound is a synthetic phospholipid featuring two saturated 10-carbon decanoyl chains. Its use in research is primarily as a tool to construct model membranes with specific, well-defined physical characteristics that differ from those of membranes composed of longer, more physiologically common acyl chains.[4] Understanding the impact of these characteristics is key to elucidating the nuanced roles of lipid structure in the regulation of protein function and signal transduction.
Biophysical Properties of this compound-Containing Membranes
The short, saturated acyl chains of this compound impart distinct biophysical properties to lipid bilayers, making them a valuable tool for studying the influence of the membrane environment on protein function. These properties are summarized in Table 1.
-
Increased Membrane Fluidity: The short 10-carbon chains of this compound result in weaker van der Waals interactions between adjacent lipid molecules compared to longer-chain phospholipids (B1166683). This leads to a lower gel-to-liquid crystalline phase transition temperature and increased lateral diffusion of lipids and embedded proteins within the membrane.[3]
-
Reduced Bilayer Thickness: Membranes composed of this compound are significantly thinner than those made from phospholipids with longer acyl chains (e.g., 16 or 18 carbons). This can create hydrophobic mismatch conditions for transmembrane proteins, potentially altering their conformation and activity.[5]
-
Altered Lateral Pressure Profile: The distribution of forces within the bilayer is changed, which can influence the conformational equilibrium of membrane-associated proteins.
-
Detergent-like Properties: At higher concentrations, the shorter acyl chains can give this compound detergent-like properties, which can be utilized for solubilizing membrane proteins.[4]
Table 1: Comparative Biophysical Properties of this compound vs. 18:1 PS (DOPS) Containing Bilayers
| Property | This compound (Didecanoyl) | 18:1 PS (Dioleoyl) | Rationale |
| Phase Transition Temp (Tm) | Low | Higher | Shorter saturated chains lead to weaker packing and a lower energy requirement for transition to a fluid state. |
| Bilayer Thickness | Reduced | Standard | Shorter acyl chains result in a thinner hydrophobic core. |
| Membrane Fluidity | High | Moderate | Weaker inter-chain interactions allow for greater lateral mobility of lipids and proteins. |
| Hydrophobic Mismatch with Transmembrane Proteins | High Potential | Lower Potential | The thinner bilayer is more likely to create a mismatch with the hydrophobic transmembrane domains of many proteins. |
Note: The values in this table are illustrative and comparative. Exact biophysical parameters would need to be determined experimentally for specific lipid compositions and conditions.
The Role of this compound in Modulating Cell Signaling Pathways
The unique biophysical environment created by this compound can have significant implications for signaling pathways that are initiated at or modulated by the cell membrane.
Apoptosis and Phagocytosis
A hallmark of apoptosis is the externalization of PS to the outer leaflet of the plasma membrane, which serves as an "eat-me" signal for phagocytes.[6][7] The recognition of PS by phagocytic receptors is a critical step in the clearance of apoptotic cells. The biophysical state of the membrane can influence this process. A more fluid membrane, as would be expected with the incorporation of this compound, could facilitate the rapid clustering of externalized PS, potentially enhancing the avidity of binding to phagocyte receptors and accelerating the clearance process.
Protein Kinase C (PKC) Activation
Many isoforms of Protein Kinase C (PKC) are recruited to the plasma membrane and activated by the presence of diacylglycerol (DAG) and PS. PS acts as a crucial cofactor, anchoring PKC to the membrane and promoting a catalytically active conformation. The increased fluidity of a this compound-containing membrane could enhance the rate at which PKC encounters its activators and substrates within the membrane, potentially leading to a more rapid and robust signaling output. Furthermore, the negative charge of the serine headgroup is critical, and its presentation to the kinase may be altered in a more fluid and dynamic membrane environment.
Figure 1: General pathway of Protein Kinase C (PKC) activation involving Phosphatidylserine (PS).
Receptor Tyrosine Kinase (RTK) Signaling
The activity of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), can be influenced by the lipid environment.[2] Dimerization and subsequent autophosphorylation of RTKs upon ligand binding are critical for signal initiation. The fluidity and thickness of the membrane can affect the diffusion and conformational state of these receptors. In a thinner, more fluid membrane containing this compound, the energetic cost of transmembrane domain interactions may be altered, potentially impacting receptor dimerization and activation kinetics. While direct evidence for this compound is sparse, studies with other short-chain lipids suggest these are important considerations.
Figure 2: Logical flow of how this compound biophysical properties can impact cell signaling.
Experimental Protocols
Preparation of this compound-Containing Unilamellar Vesicles (Liposomes) by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.
Materials:
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound)
-
Other lipids as required (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)
-
Desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
High-vacuum pump
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of this compound and other lipids in the chloroform/methanol solvent in the round-bottom flask. b. Attach the flask to a rotary evaporator and remove the solvent under reduced pressure to form a thin lipid film on the inner surface of theflask. c. Further dry the lipid film under a gentle stream of nitrogen gas, followed by desiccation under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the aqueous buffer to a temperature above the phase transition temperature of the lipid mixture. b. Add the warm buffer to the flask containing the dry lipid film. c. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Draw the MLV suspension into a gas-tight syringe. c. Pass the suspension through the extruder membrane a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles of a defined size. d. The resulting liposome (B1194612) suspension is ready for use in downstream applications.
Figure 3: Experimental workflow for the preparation of this compound-containing liposomes.
Quantitative Analysis of Protein-Lipid Interactions using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for lipid capture)
-
This compound-containing liposomes (prepared as in 4.1)
-
Purified protein of interest
-
Running buffer (e.g., HBS-P, pH 7.4)
Procedure:
-
Chip Preparation: a. Equilibrate the L1 sensor chip with the running buffer. b. Inject the this compound-containing liposomes over the chip surface to form a supported lipid bilayer.
-
Protein Binding Analysis: a. Inject a series of concentrations of the purified protein over the lipid-coated surface. b. Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation kinetics.
-
Data Analysis: a. Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 2: Illustrative SPR Data for the Binding of a Hypothetical C2 Domain-Containing Protein to Liposomes with Varying this compound Content
| Liposome Composition (molar ratio) | ka (1/Ms) | kd (1/s) | KD (nM) |
| POPC (100%) | No Binding | No Binding | No Binding |
| POPC:this compound (90:10) | 1.5 x 10^5 | 2.2 x 10^-3 | 14.7 |
| POPC:this compound (80:20) | 3.1 x 10^5 | 1.8 x 10^-3 | 5.8 |
| POPC:this compound (70:30) | 4.5 x 10^5 | 1.5 x 10^-3 | 3.3 |
This table presents hypothetical data to illustrate how quantitative binding affinities can be summarized. The trend shows increasing affinity with higher concentrations of this compound, as would be expected for a PS-binding protein.
Conclusion
1,2-didecanoyl-sn-glycero-3-phospho-L-serine is a valuable tool for dissecting the intricate relationship between the biophysical properties of the cell membrane and the function of signaling proteins. While much of its role is inferred from the known functions of phosphatidylserine and the predictable effects of its short acyl chains, the use of this compound in well-defined model systems allows for the systematic investigation of how membrane fluidity, thickness, and other physical parameters can fine-tune cellular signaling pathways. Further research utilizing this compound and other specific lipid species will undoubtedly continue to illuminate the complex and dynamic role of the lipid bilayer in cellular communication.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PSKH1 kinase activity is differentially modulated via allosteric binding of Ca2+ sensor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 6. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Understanding the Acyl Chain Dynamics of 10:0 Phosphatidylserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial anionic phospholipid predominantly found in the inner leaflet of eukaryotic cell membranes. Its distribution and biophysical properties, largely governed by its acyl chain composition, are integral to numerous cellular processes, including signal transduction, apoptosis, and membrane fusion. This technical guide focuses on the acyl chain dynamics of a specific short-chain phosphatidylserine, 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS). Understanding the behavior of short-chain phospholipids (B1166683) like this compound is of growing interest in drug development and membrane biophysics due to their unique properties, such as increased water solubility and faster dynamics compared to their long-chain counterparts. These characteristics make them valuable in model membrane systems and for investigating the influence of acyl chain length on membrane protein function and cellular signaling pathways.
While specific experimental data on the acyl chain dynamics of this compound is limited in publicly available literature, this guide will provide a comprehensive overview of the theoretical framework and experimental and computational methodologies used to study such systems. We will draw upon data from similar short-chain and saturated phosphatidylserine species to infer and discuss the expected dynamic properties of this compound.
Acyl Chain Dynamics: Key Parameters
The dynamic nature of lipid acyl chains within a bilayer is characterized by several key quantitative parameters. These parameters provide a measure of the fluidity and order of the membrane core.
| Parameter | Description | Typical Range of Values (for fluid phase bilayers) |
| Order Parameter (SCD) | A measure of the orientational order of the C-D bonds along the acyl chain with respect to the bilayer normal. A value of 1 indicates perfect alignment, while 0 represents isotropic motion. | 0.1 - 0.4 |
| Rotational Correlation Time (τc) | The characteristic time it takes for a molecule or a segment of a molecule (like a C-H bond) to rotate by approximately one radian. Shorter times indicate faster motion. | Picoseconds to Nanoseconds |
| Lateral Diffusion Coefficient (DL) | The rate at which a lipid molecule moves laterally within the plane of the membrane leaflet. | 10-8 to 10-7 cm2/s |
Note: The values presented are typical for fluid-phase lipid bilayers and can vary significantly with temperature, lipid composition, and hydration.
Due to the absence of specific experimental data for this compound, we can look at studies of other saturated phosphatidylserines to provide context. For instance, a molecular dynamics simulation of dipalmitoylphosphatidylserine (B1226503) (DPPS; 16:0 PS) provides insights into the behavior of a fully saturated PS bilayer[1][2]. While the longer acyl chains of DPPS will result in a higher phase transition temperature and greater order compared to this compound, the general profile of the order parameter—higher near the glycerol (B35011) backbone and decreasing towards the methyl terminus—is expected to be similar. The shorter chains of this compound would likely lead to a lower overall order and faster dynamics.
Experimental and Computational Protocols
The study of acyl chain dynamics relies on a combination of sophisticated experimental and computational techniques.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic or coarse-grained view of lipid bilayer dynamics over time.
Generalized Protocol for All-Atom MD Simulation of a this compound Bilayer:
-
System Setup:
-
A lipid bilayer of this compound is constructed using molecular modeling software (e.g., CHARMM-GUI, GROMACS). A typical system might contain 128 lipid molecules (64 per leaflet).
-
The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions (e.g., Na+) are added to neutralize the system.
-
-
Force Field Selection:
-
An appropriate force field for lipids and water is chosen (e.g., CHARMM36, AMBER).
-
-
Energy Minimization:
-
The initial system is energy-minimized to remove any unfavorable contacts or steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 303 K) and equilibrated under constant temperature and pressure (NPT ensemble) for several nanoseconds to allow the system to reach a stable state.
-
-
Production Run:
-
A long simulation (hundreds of nanoseconds to microseconds) is performed to collect data for analysis.
-
-
Data Analysis:
-
Trajectories are analyzed to calculate order parameters, diffusion coefficients, and other properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for probing the structure and dynamics of lipid bilayers. Deuterium (2H) NMR is particularly useful for determining acyl chain order parameters.
Generalized Protocol for 2H NMR of a this compound Bilayer:
-
Sample Preparation:
-
Synthesize or purchase this compound with deuterated acyl chains at specific positions.
-
Hydrate the deuterated lipid powder to form multilamellar vesicles (MLVs).
-
-
NMR Spectroscopy:
-
Acquire 2H NMR spectra over a range of temperatures.
-
-
Data Analysis:
-
The quadrupolar splitting (ΔνQ) is measured from the spectrum.
-
The order parameter (SCD) for each deuterated segment is calculated using the equation: SCD = (4/3) * (h/e2qQ) * ΔνQ, where h is Planck's constant and e2qQ/h is the static quadrupolar coupling constant.
-
Fluorescence Spectroscopy
Fluorescence techniques, such as fluorescence anisotropy, can provide information about the local environment and rotational dynamics of fluorescent probes embedded in the lipid bilayer.
Generalized Protocol for Steady-State Fluorescence Anisotropy:
-
Sample Preparation:
-
Incorporate a fluorescent probe (e.g., DPH, TMA-DPH) into this compound liposomes.
-
-
Fluorescence Measurements:
-
Excite the sample with vertically polarized light.
-
Measure the intensity of the emitted light parallel (I||) and perpendicular (I⊥) to the excitation plane.
-
-
Data Analysis:
-
Calculate the steady-state anisotropy (r) using the formula: r = (I|| - I⊥) / (I|| + 2I⊥). Higher anisotropy values generally correlate with a more ordered environment.
-
Signaling Pathways Involving Phosphatidylserine
Phosphatidylserine plays a critical role in various signaling pathways, often by recruiting proteins to the membrane surface. The exposure of PS on the outer leaflet of the plasma membrane is a well-known "eat-me" signal that triggers phagocytosis of apoptotic cells. Intracellularly, PS is involved in the activation of several kinases. While the specific role of this compound in these pathways is not well-defined, the general mechanisms involving PS are established.
One of the key signaling pathways involving PS is the activation of Protein Kinase C (PKC).
In this pathway, an increase in intracellular calcium can lead to the translocation of PKC to the inner leaflet of the plasma membrane, where it interacts with PS. The presence of diacylglycerol (DAG) further activates PKC, leading to the phosphorylation of downstream target proteins and subsequent cellular responses. The local concentration and biophysical state of PS, influenced by its acyl chain composition, can modulate the efficiency of PKC recruitment and activation. It is plausible that the higher fluidity and potentially different packing of membranes containing short-chain PS like this compound could alter the kinetics of such signaling events.
Conclusion and Future Directions
The acyl chain dynamics of 10:0 phosphatidylserine represent an important area of study for understanding the fundamental biophysics of cellular membranes and for the rational design of lipid-based drug delivery systems. While direct experimental data for this compound is currently scarce, the methodologies outlined in this guide provide a clear roadmap for researchers to investigate its properties. Molecular dynamics simulations, complemented by experimental techniques such as NMR and fluorescence spectroscopy, will be instrumental in elucidating the order, dynamics, and signaling implications of this short-chain phospholipid. Future research should focus on obtaining precise quantitative data for this compound to build a more complete picture of how acyl chain length dictates the behavior of phosphatidylserine in biological and model membranes. This knowledge will undoubtedly contribute to a deeper understanding of cellular function and aid in the development of novel therapeutic strategies.
References
10:0 PS: A Versatile Tool for Probing Membrane Curvature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane curvature is a fundamental aspect of cellular architecture, playing a critical role in a myriad of physiological processes including vesicular trafficking, endocytosis, exocytosis, and signal transduction. The ability to manipulate and study membrane curvature in model systems is paramount for understanding these processes and for the development of novel therapeutics that target membrane-associated pathways. 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS or DDPS), a short-chain saturated phosphatidylserine (B164497), has emerged as a valuable tool for inducing and investigating membrane curvature. Its unique biophysical properties, stemming from its shorter acyl chains, allow for the controlled modulation of lipid bilayer morphology, making it an excellent candidate for in vitro and in situ studies.
This technical guide provides a comprehensive overview of the application of this compound as a tool for investigating membrane curvature. It is designed for researchers, scientists, and drug development professionals who seek to employ this phospholipid in their experimental workflows. This guide details the biophysical properties of PS-containing membranes, provides experimental protocols for the preparation of model membrane systems incorporating this compound, and explores its role in relevant signaling pathways.
Biophysical Properties of PS-Containing Membranes
The biophysical properties of a lipid bilayer, such as its bending rigidity and spontaneous curvature, are key determinants of its shape and propensity to curve. While specific quantitative data for this compound is limited in the literature, we can infer its likely behavior from studies on other phosphatidylserine species, particularly those with longer acyl chains like 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS).
Bending Rigidity (κ): Bending rigidity is a measure of the energy required to bend a membrane. A higher bending rigidity indicates a stiffer, less flexible membrane. The presence of charged lipids, such as PS, has been shown to increase the bending rigidity of lipid bilayers[1][2]. This effect is attributed to electrostatic repulsion between the charged headgroups, which resists the compression and expansion of the inner and outer leaflets during bending[1].
Spontaneous Curvature (C₀): Spontaneous curvature reflects the intrinsic tendency of a lipid monolayer to curve. It is influenced by the molecular shape of the lipid, which is a function of the relative sizes of its headgroup and acyl chains. Lipids with a conical shape (larger headgroup than tail) favor positive curvature, while those with an inverted-cone shape (smaller headgroup than tail) favor negative curvature. Cylindrical lipids have a spontaneous curvature of zero and favor flat bilayers. While dioleoylphosphatidylcholine (DOPC) has a negative spontaneous curvature, DOPS has been reported to have a positive spontaneous radius of curvature, suggesting it favors positive curvature[3][4]. This is likely due to the electrostatic repulsion between the serine headgroups[3]. The shorter acyl chains of this compound are expected to further influence its effective molecular shape and thus its spontaneous curvature.
The table below summarizes key biophysical parameters for DOPS, which can serve as a reference for understanding the potential properties of this compound-containing membranes.
| Parameter | Lipid | Value | Experimental Conditions | Reference |
| Spontaneous Radius of Curvature (R₀) | DOPS | +144 Å | Mixed with DOPE, determined by X-ray diffraction | [3] |
| Bending Modulus (Kcp) | DOPS | Not significantly different from DOPE | Mixed with DOPE, determined by osmotic stress and X-ray diffraction | [3] |
| Bending Rigidity (κ) | DOPC/DOPS (85:15 mol%) | ~2 x higher than pure DOPC | pH 5, flicker spectroscopy of GUVs | [2] |
Experimental Protocols
The preparation of well-defined model membrane systems is crucial for studying the effects of this compound on membrane curvature. Below are detailed protocols for preparing liposomes (including Giant Unilamellar Vesicles - GUVs) and supported lipid bilayers (SLBs) containing this compound.
Protocol 1: Preparation of this compound-Containing Unilamellar Vesicles by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size distribution using the thin-film hydration and extrusion method.
Materials:
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound)
-
Matrix phospholipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of this compound and the matrix phospholipid in chloroform in a round-bottom flask. The molar ratio will depend on the experimental requirements.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inside of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by adding the buffer to the flask and vortexing vigorously. The final lipid concentration is typically 1-5 mg/mL. The hydration should be performed at a temperature above the phase transition temperature (Tm) of the lipid mixture.
-
-
Freeze-Thaw Cycles:
-
To improve the homogeneity of the lipid suspension and the encapsulation efficiency, subject the multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
-
Extrusion:
-
Equilibrate the mini-extruder and the polycarbonate membrane to a temperature above the Tm of the lipid mixture.
-
Load the MLV suspension into one of the extruder syringes.
-
Force the suspension through the polycarbonate membrane (e.g., 100 nm pore size) by pushing the plunger of the syringe. Repeat this process 11-21 times to obtain a clear suspension of LUVs.
-
Experimental Workflow for LUV Preparation
Caption: Workflow for preparing this compound-containing LUVs.
Protocol 2: Preparation of this compound-Containing Giant Unilamellar Vesicles (GUVs) by Electroformation
GUVs are micron-sized vesicles that are ideal for visualization by light microscopy.
Materials:
-
Lipid mixture in chloroform (as in Protocol 1)
-
Indium tin oxide (ITO) coated glass slides
-
O-ring or silicone spacer
-
Function generator
-
Observation chamber
-
Sucrose (B13894) solution (e.g., 300 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
Procedure:
-
Lipid Film Deposition:
-
Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO slides and spread it evenly.
-
Dry the slides under a gentle stream of nitrogen and then under vacuum for at least 1 hour.
-
-
Assembly of the Electroformation Chamber:
-
Create a chamber by placing an O-ring or silicone spacer between the two ITO slides, with the lipid-coated sides facing each other.
-
-
Hydration and Electroformation:
-
Fill the chamber with a sucrose solution.
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the Tm of the lipid mixture.
-
-
Vesicle Harvesting:
-
Gently harvest the GUVs from the chamber and transfer them to an observation chamber containing an iso-osmolar glucose solution for observation by phase-contrast or fluorescence microscopy.
-
GUV Electroformation Workflow
Caption: Workflow for preparing this compound-containing GUVs.
Protocol 3: Formation of this compound-Containing Supported Lipid Bilayers (SLBs)
SLBs are planar model membranes formed on a solid support, which are suitable for surface-sensitive techniques like atomic force microscopy (AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D).
Materials:
-
LUV suspension (from Protocol 1)
-
Solid support (e.g., mica, glass, or silicon dioxide)
-
Buffer (e.g., HEPES buffer with CaCl₂)
Procedure:
-
Substrate Preparation:
-
Cleave mica to obtain a fresh, atomically flat surface. For glass or silicon dioxide, clean the surface thoroughly using methods such as piranha solution or plasma cleaning.
-
-
Vesicle Fusion:
-
Incubate the cleaned substrate with the LUV suspension (typically 0.1-1 mg/mL) in a buffer containing divalent cations (e.g., 2-5 mM CaCl₂), which promote vesicle fusion.
-
The incubation time can range from 30 minutes to several hours, depending on the lipid composition and substrate.
-
-
Rinsing:
-
Gently rinse the substrate with buffer to remove unfused vesicles. The SLB is now ready for characterization.
-
SLB Formation by Vesicle Fusion
Caption: Workflow for forming a this compound-containing SLB.
Role in Signaling Pathways and Protein Recruitment
Membrane curvature is not just a passive feature of the cell; it actively participates in signaling by recruiting specific proteins that can sense or further induce curvature. Phosphatidylserine plays a crucial role in these processes, often acting in concert with curvature-sensing protein domains.
BAR Domain Proteins
Bin/Amphiphysin/Rvs (BAR) domains are protein modules that can sense and induce membrane curvature[5]. They are involved in numerous cellular processes, including endocytosis and cell migration[6]. The recruitment of BAR domain proteins to the membrane is often dependent on both the lipid composition and the local curvature of the membrane. The anionic headgroup of PS can electrostatically attract positively charged residues on the concave surface of BAR domains, thereby promoting their binding to the membrane[5]. The incorporation of this compound into a model membrane can create regions of high local curvature, which can act as preferential binding sites for BAR domain proteins.
BAR Domain Recruitment to Curved Membranes
References
Theoretical Modeling of 10:0 Phosphatidylserine (PS) Behavior in Bilayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical modeling of 10:0 phosphatidylserine (B164497) (10:0 PS), also known as dicaproylphosphatidylserine (DCPS), in lipid bilayers. Given the specialized nature of this short-chain phospholipid, this guide synthesizes findings from studies on other phosphatidylserine lipids and short-chain phospholipids (B1166683) to build a comprehensive framework for understanding and simulating this compound behavior.
Introduction to 10:0 Phosphatidylserine
Phosphatidylserine (PS) is a crucial anionic phospholipid in eukaryotic cell membranes, playing a vital role in cellular signaling, apoptosis, and protein interactions.[1][2][3][4] Typically, PS is asymmetrically distributed, residing predominantly in the inner leaflet of the plasma membrane.[1][2] The exposure of PS on the outer leaflet is a key signal for apoptosis.[2]
Short-chain phospholipids, such as those with 10-carbon acyl chains (caproyl), are of interest for their unique physical properties, including higher critical micelle concentrations and the ability to form more dynamic and permeable membrane structures. While specific research on this compound is limited, its behavior can be inferred from studies on longer-chain PS lipids like POPS (16:0-18:1 PS) and DMPS (14:0 PS), as well as short-chain phosphatidylcholines like 10:0 PC (DCPC).
Theoretical Modeling Approaches
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of lipid bilayers at an atomic level.[1][4] Both all-atom and coarse-grained models can be employed to study this compound, each with its own advantages.
-
All-Atom (AA) Simulations: Provide a high-resolution view of molecular interactions, including specific hydrogen bonds and ion coordination. Force fields like CHARMM36 and AMBER are commonly used for lipid simulations.[1]
-
Coarse-Grained (CG) Simulations: Allow for the simulation of larger systems over longer timescales by grouping atoms into beads. The Martini force field is a popular choice for CG simulations of lipids.
Key Behavioral Aspects of this compound in Bilayers
Based on the properties of related lipids, the following behaviors of this compound in a bilayer can be anticipated:
-
Membrane Thinning and Increased Fluidity: Short acyl chains lead to a thinner hydrophobic core and increased lipid mobility.
-
Enhanced Permeability: The less tightly packed and more dynamic nature of short-chain lipid bilayers is expected to result in higher permeability to water and small solutes.
-
Headgroup Interactions and Ion Binding: The negatively charged serine headgroup will strongly interact with counterions (e.g., Na+, K+) and participate in hydrogen bonding.[3][5] These interactions are crucial for membrane stability and protein binding.
-
Area Per Lipid: The area per lipid for PS is generally smaller than that of its phosphatidylcholine (PC) counterpart due to strong headgroup interactions.[6][7] For this compound, a smaller area per lipid compared to 10:0 PC would be expected.
Quantitative Data Summary
The following tables summarize key quantitative parameters from molecular dynamics simulations of related phosphatidylserine and short-chain lipids. These values can serve as a baseline for modeling this compound.
Table 1: Structural Properties of Phosphatidylserine-Containing Bilayers from MD Simulations
| Lipid Composition | Area per Lipid (Ų) | Bilayer Thickness (P-P distance, Å) | Simulation Conditions | Reference |
| POPS (16:0-18:1 PS) with Na+ | 56.3 | 38.0 | All-Atom, 303 K | [5] |
| POPS with 0.15M NaCl | 56.3 | 38.2 | All-Atom, 303 K | [5] |
| Pure POPS | 56.3 | 38.0 | All-Atom, 295 K | [7] |
| POPC/POPS (80/20) | 60.8 (POPC), 59.7 (POPS) | 39.1 | All-Atom, 295 K | [7] |
| DOPS (18:1 PS) | 65.3 | Not Reported | Experimental, 30°C | [6] |
| DMPS (14:0 PS) | 40.8 (gel phase) | Not Reported | Experimental, 20°C | [6] |
Table 2: Order Parameters (SCD) for Acyl Chains of POPS
| Carbon Position (sn-1 chain) | SCD | Carbon Position (sn-2 chain) | SCD | Reference |
| C2 | 0.35 | C2 | 0.35 | [5] |
| C6 | 0.38 | C6 | 0.37 | [5] |
| C10 | 0.36 | C10 | 0.12 (double bond) | [5] |
| C14 | 0.25 | C14 | 0.20 | [5] |
Note: Order parameters indicate the degree of alignment of the acyl chains with the bilayer normal. A higher value indicates a more ordered (less fluid) chain.
Experimental Protocols for Simulation Setup and Validation
Detailed methodologies are crucial for reproducible and accurate simulations. The following sections outline typical protocols for setting up and running MD simulations of a this compound bilayer.
System Setup and Equilibration
A standard protocol for building and equilibrating a lipid bilayer system in GROMACS is as follows:
-
Lipid Structure: Obtain or build the structure of a this compound molecule.
-
Bilayer Construction: Use a tool like CHARMM-GUI to generate the initial bilayer configuration, typically with a desired number of lipids per leaflet (e.g., 64 or 128).[7]
-
Solvation: Solvate the bilayer with a water model such as TIP3P.
-
Ionization: Add counterions (e.g., Na+) to neutralize the negative charge of the PS headgroups. Additional salt (e.g., NaCl at 0.15 M) can be added to mimic physiological conditions.[5][7]
-
Energy Minimization: Perform steepest descent energy minimization to remove steric clashes.[1]
-
Equilibration: A multi-step equilibration process is typically employed, gradually relaxing restraints on the system.[1]
-
NVT Ensemble (Constant Volume): Equilibrate the temperature of the system using a thermostat (e.g., Nosé-Hoover).
-
NPT Ensemble (Constant Pressure): Equilibrate the pressure using a barostat (e.g., Parrinello-Rahman) with semi-isotropic pressure coupling to allow the bilayer area and thickness to adjust.[1]
-
Production Simulation
Once the system is equilibrated, a production run is performed to collect data for analysis. Typical simulation times range from hundreds of nanoseconds to microseconds.
Analysis of Trajectories
Various properties can be calculated from the simulation trajectory to characterize the behavior of the this compound bilayer:
-
Area per lipid: Calculated using Voronoi tessellation.[7]
-
Bilayer thickness: Measured as the average distance between the phosphate (B84403) atoms in the two leaflets.
-
Deuterium order parameters (SCD): Quantify the orientational order of the C-H bonds in the acyl chains.
-
Radial distribution functions: Describe the local arrangement of molecules, such as the distribution of ions and water around the PS headgroup.
-
Hydrogen bonding analysis: Identifies hydrogen bond donors and acceptors and their lifetimes.
-
Lateral diffusion: Measures the rate of lipid movement within the plane of the bilayer.
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical modeling of this compound bilayers.
Caption: Workflow for MD simulation of a this compound bilayer.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 3. The molecular structure of a phosphatidylserine bilayer determined by scattering and molecular dynamics simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. Role of charged lipids in membrane structures - Insight given by simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Dynamics Simulation of a Palmitoyl-Oleoyl Phosphatidylserine Bilayer with Na+ Counterions and NaCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Fluctuations of Charged Phosphatidylserine Bilayers in the Absence of Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Impact of Dicaproylphosphatidylserine (10:0 PS) on the Hydration of Lipid Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the influence of 10:0 phosphatidylserine (B164497) (10:0 PS), a short-chain anionic phospholipid, on the hydration properties of lipid membranes. Understanding these interactions is critical for advancements in drug delivery systems, the study of membrane fusion, and the elucidation of cellular signaling pathways. This document synthesizes available data, outlines detailed experimental protocols, and presents visual workflows and pathways to facilitate further research in this area.
Introduction: The Significance of Lipid Hydration and Short-Chain Phosphatidylserine
The hydration of lipid membranes is a fundamental determinant of their structural and functional properties. The water molecules at the lipid-water interface influence membrane fluidity, permeability, and the activity of membrane-bound proteins. Phosphatidylserine (PS), with its negatively charged headgroup, plays a crucial role in various cellular processes, including apoptosis, blood coagulation, and cell signaling.[1][2] The acyl chain length of PS has been shown to be correlated with plant lifespan, suggesting a deep biological significance to its structural variations.[3]
Short-chain phospholipids (B1166683) like this compound (dicaproylphosphatidylserine) are of particular interest due to their distinct physical properties, including higher critical micelle concentrations and the ability to form micelles or interdigitated phases. While extensive data on long-chain PS is available, the specific impact of this compound on membrane hydration is an area of active investigation. This guide aims to provide a comprehensive overview based on current knowledge and analogous systems.
Quantitative Data on Membrane Hydration
Direct quantitative data on the hydration of this compound membranes is limited in publicly available literature. However, valuable insights can be drawn from studies on its structural analog, 10:0 PC (dicaproylphosphatidylcholine), which differs only in the headgroup. The following table summarizes the water adsorption isotherm data for 10:0 PC, providing a baseline for understanding the hydration capacity of short-chain phospholipids.
Table 1: Water Adsorption Isotherm for 10:0 PC at 22°C
| Water Activity (aw) | Number of Water Molecules per Lipid (nw) |
| 0.1 | 1.2 |
| 0.2 | 2.0 |
| 0.3 | 2.8 |
| 0.4 | 3.8 |
| 0.5 | 5.0 |
| 0.6 | 6.5 |
| 0.7 | 8.5 |
| 0.8 | 11.5 |
| 0.9 | 16.0 |
| 0.95 | 20.0 |
Note: This data is for 10:0 PC and serves as an approximation for this compound. The negatively charged headgroup of PS is expected to lead to stronger interactions with water molecules compared to the zwitterionic PC headgroup.
Experimental Protocols for Studying Lipid Membrane Hydration
A multi-technique approach is essential for a thorough characterization of the impact of this compound on membrane hydration. The following sections detail the methodologies for key experimental and computational techniques.
Sample Preparation: Hydrated Multilamellar Vesicles (MLVs)
Objective: To prepare hydrated lipid samples for scattering experiments.
Materials:
-
10:0 Phosphatidylserine (Avanti Polar Lipids)
-
Organic solvent (e.g., chloroform/methanol mixture)[4]
-
Buffer solution (e.g., Tris buffer with NaCl)
-
Vortex mixer
-
Rotary evaporator or nitrogen stream
-
Extruder (for Large Unilamellar Vesicles - LUVs, if needed)
Protocol:
-
Dissolve a known quantity of this compound in a suitable organic solvent mixture (e.g., 2:1 chloroform:methanol) in a round-bottom flask.
-
Remove the organic solvent under a gentle stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film by adding a known volume of buffer solution, pre-heated above the phase transition temperature of the lipid.
-
Vortex the mixture vigorously for several minutes to detach the lipid film from the flask wall and form a milky suspension of MLVs.
-
For studies requiring vesicles of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate filters with a specific pore size to produce LUVs.[5]
Small-Angle X-ray Scattering (SAXS)
Objective: To determine the lamellar repeat distance (d-spacing) and bilayer thickness, which are influenced by hydration.
Experimental Setup:
-
Synchrotron or laboratory-based SAXS instrument.[6]
-
Temperature-controlled sample holder.
-
2D detector.
Protocol:
-
Load the hydrated this compound MLV or LUV suspension into a quartz capillary.
-
Mount the capillary in the temperature-controlled sample holder.
-
Expose the sample to a collimated X-ray beam.
-
Collect the scattering data on a 2D detector over a range of scattering vectors (q). The q-range should be sufficient to observe the lamellar Bragg peaks.
-
Record the scattering pattern as a function of temperature or relative humidity to study hydration-dependent changes.
-
Analyze the scattering data to determine the d-spacing from the positions of the Bragg peaks (d = 2π/q). The bilayer thickness can then be calculated from the electron density profile derived from the scattering data.
Small-Angle Neutron Scattering (SANS)
Objective: To determine the location and distribution of water within the lipid bilayer by utilizing contrast variation.
Experimental Setup:
-
SANS instrument at a neutron source.
-
Temperature- and humidity-controlled sample cell.[7]
-
2D neutron detector.
Protocol:
-
Prepare hydrated this compound samples as described in section 3.1, using different ratios of H₂O and D₂O (e.g., 100% H₂O, 50% H₂O/50% D₂O, 100% D₂O) to vary the neutron scattering length density of the solvent.[8]
-
Load the sample into the specialized sample cell.
-
Collect SANS data at various contrasts.
-
Analyze the data by fitting it to a model of the lipid bilayer structure. The contrast variation allows for the separation of the scattering contributions from the lipid and water, providing a detailed profile of water distribution across the membrane.[8]
Molecular Dynamics (MD) Simulations
Objective: To obtain an atomistic-level understanding of the interactions between this compound and water molecules.
Simulation Protocol:
-
System Setup:
-
Force Field:
-
Employ a suitable force field for lipids and water (e.g., CHARMM36).[9]
-
-
Equilibration:
-
Perform an initial energy minimization of the system.
-
Gradually heat the system to the desired temperature under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble for several nanoseconds to allow the bilayer to relax.[10]
-
-
Production Run:
-
Run the simulation for a sufficient length of time (typically hundreds of nanoseconds) to obtain statistically meaningful data.
-
-
Analysis:
-
Calculate properties such as the area per lipid, bilayer thickness, water density profiles across the bilayer, number of hydrogen bonds between lipids and water, and the orientation of water molecules near the headgroup.
-
Visualizing Workflows and Signaling Pathways
Experimental and Computational Workflow
The following diagram illustrates a logical workflow for investigating the impact of this compound on membrane hydration, integrating experimental and computational approaches.
Phosphatidylserine-Mediated Signaling Pathway
The externalization of PS to the outer leaflet of the plasma membrane is a well-established "eat-me" signal that triggers the phagocytosis of apoptotic cells by macrophages. This process is crucial for tissue homeostasis and the prevention of inflammation.
Conclusion
The study of the hydration of this compound-containing membranes is a field with significant potential for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies. While direct experimental data for this compound remains to be fully explored, the methodologies and comparative data presented in this guide provide a solid framework for future research. The integration of experimental techniques such as SAXS and SANS with computational approaches like MD simulations will be pivotal in elucidating the precise role of this short-chain phospholipid in modulating membrane properties. The signaling pathways involving PS underscore the functional importance of this lipid, further motivating detailed biophysical characterization.
References
- 1. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acyl Chain Length of Phosphatidylserine Is Correlated with Plant Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine Exposed Lipid Bilayer Models for Understanding Cancer Cell Selectivity of Natural Compounds: A Molecular Dynamics Simulation Study | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Dual effect of cholesterol on interfacial water dynamics in lipid membranes: Interplay between membrane packing and hydration [arxiv.org]
- 10. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation of 10:0 Phosphatidylserine (PS) Liposomes for Drug Delivery Studies
Application Note & Protocol: Lipo-PS10-DDS
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer that are widely used as drug delivery systems.[1] Their ability to encapsulate both hydrophilic and hydrophobic compounds, along with their biocompatibility and biodegradability, makes them ideal carriers for various therapeutic agents.[1][2] 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) is a saturated phospholipid that forms stable, negatively charged liposomes.[][4] This negative surface charge can influence the liposome's interaction with cells and is often utilized for targeted drug delivery, particularly to macrophages which preferentially recognize phosphatidylserine (B164497).[5][6]
This document provides a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion. This common technique allows for the formation of unilamellar vesicles with a controlled and uniform size distribution.[7][8][9] The protocol also covers methods for drug loading, characterization, and stability assessment of the prepared liposomes.
Materials and Equipment
| Materials | Equipment |
| 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound) | Rotary evaporator |
| Cholesterol (optional, for membrane stability) | Water bath |
| Organic solvent (e.g., chloroform:methanol 2:1 v/v) | Round-bottom flasks |
| Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) | Nitrogen or argon gas stream |
| Drug to be encapsulated (hydrophilic or hydrophobic) | Vacuum pump |
| Mini-extruder with polycarbonate membranes (e.g., 100 nm) | |
| Probe or bath sonicator (alternative to extrusion) | |
| Dynamic Light Scattering (DLS) instrument | |
| Zeta potential analyzer | |
| UV-Vis Spectrophotometer or HPLC system |
Experimental Protocols
Protocol 1: Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar this compound liposomes with a defined size.
-
Lipid Dissolution:
-
Weigh the desired amount of this compound and cholesterol (a common molar ratio is 2:1 lipid to cholesterol).
-
Dissolve the lipid(s) in a suitable volume of organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[1]
-
If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[10][11] This method is a form of passive drug loading.[12]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature above the boiling point of the solvent (e.g., 35-45°C).[10]
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent, which will result in a thin, uniform lipid film on the inner surface of the flask.[7][9]
-
To ensure complete removal of the organic solvent, the film can be dried under a stream of nitrogen or argon gas, followed by further drying under vacuum for at least 1-2 hours.
-
-
Hydration:
-
Hydrate (B1144303) the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4). The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid to ensure proper hydration.[10]
-
For encapsulating a hydrophilic drug via passive loading, the drug should be dissolved in the hydration buffer.[10][11]
-
Agitate the flask by gentle rotation to hydrate the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[1][9]
-
-
Size Reduction by Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[1]
-
Equilibrate the extruder to the hydration temperature.
-
The MLV suspension is then passed through the extruder multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a narrow size distribution.[13][14] This method is highly reproducible.[13]
-
Protocol 2: Drug Loading
Passive Loading: As described in Protocol 1, lipophilic drugs are added with the lipids in the organic solvent, and hydrophilic drugs are dissolved in the aqueous hydration buffer.[12] Encapsulation efficiencies for passive loading are often low to moderate.[15]
Active (Remote) Loading: This technique is used for drugs that can be driven across the liposome membrane by a transmembrane gradient, such as a pH or ion gradient. It can achieve higher encapsulation efficiencies.[15][16]
-
Prepare empty liposomes as described in Protocol 1, using a buffer that will establish the gradient (e.g., an acidic buffer like citrate (B86180) buffer pH 4.0).
-
Remove the external buffer by dialysis or size exclusion chromatography, replacing it with a buffer containing the drug at a different pH (e.g., PBS pH 7.4).
-
Incubate the liposomes with the drug solution. The pH gradient will drive the uncharged form of the drug into the liposomes, where it becomes charged and is trapped.
Characterization of Liposomes
The physicochemical properties of the prepared liposomes must be thoroughly characterized to ensure quality and reproducibility.[17]
| Parameter | Method | Typical Values/Description |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size is dependent on the extrusion membrane pore size (e.g., 100-150 nm). PDI should ideally be < 0.2 for a homogenous population.[13][18] |
| Zeta Potential | Zeta Potential Analyzer | This compound liposomes will have a negative zeta potential due to the serine headgroup (e.g., -20 to -50 mV).[][19] |
| Encapsulation Efficiency (%EE) | UV-Vis Spectroscopy or HPLC | %EE = [(Total Drug - Free Drug) / Total Drug] x 100. Free drug is separated from liposomes by methods like dialysis or ultracentrifugation.[2][20] |
| Morphology | Transmission Electron Microscopy (TEM) | To visualize the spherical structure and lamellarity of the liposomes.[2] |
Stability Assessment
The stability of liposomal formulations is critical for their therapeutic efficacy.[21] Phosphatidylserine is susceptible to degradation from factors like heat, oxygen, light, and extreme pH.[21]
| Stability Study | Methodology | Parameters to Monitor |
| Physical Stability | Store liposome suspension at 4°C.[18] | Monitor particle size, PDI, and zeta potential over time (e.g., at 1, 2, 4, 8, and 12 weeks) using DLS.[18] |
| Chemical Stability (Drug Leakage) | Incubate liposomes in a release medium (e.g., PBS or serum-containing media) at 37°C.[22][23] | At various time points, separate the liposomes from the medium and quantify the amount of drug released using UV-Vis or HPLC.[22] |
In Vitro and In Vivo Studies
Once characterized, the liposomes can be used in drug delivery studies.
-
In Vitro Drug Release: The drug release profile is often assessed under physiological conditions (PBS, pH 7.4, 37°C) to predict in vivo behavior.[22] Dialysis methods are commonly used to measure the release over time.[23]
-
In Vivo Pharmacokinetics: After administration (e.g., intravenous injection in rats), blood samples are collected at different time points to determine the drug and/or liposome concentration, allowing for the calculation of pharmacokinetic parameters like half-life and clearance.[24][25] PS-containing liposomes may be cleared relatively quickly by the mononuclear phagocyte system.[6][25]
Diagrams
Caption: Workflow for this compound liposome preparation.
Caption: Passive vs. Active drug loading methods.
Caption: Characterization and study workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine (PS) Liposomes - CD Bioparticles [cd-bioparticles.net]
- 6. Phosphatidylserine (PS) - Creative Biolabs [creative-biolabs.com]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization | springerprofessional.de [springerprofessional.de]
- 12. repositorium.uminho.pt [repositorium.uminho.pt]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. liposomes.ca [liposomes.ca]
- 16. Remote loading of preencapsulated drugs into stealth liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Researchers explore the stability of phosphatidyl serine in various formulations.-enzymecode [en.enzymecode.com]
- 22. researchgate.net [researchgate.net]
- 23. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic characterization of phosphatidylserine liposomes in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Towards the Development of Long Circulating Phosphatidylserine (PS)- and Phosphatidylglycerol (PG)-Enriched Anti-Inflammatory Liposomes: Is PEGylation Effective? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reconstitution of Membrane Proteins into Nanodiscs using 10:0 Phosphatidylserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanodisc technology provides a powerful platform for the study of membrane proteins in a native-like lipid bilayer environment, free from the constraints of detergents.[1] This methodology enables the structural and functional characterization of integral membrane proteins, which are critical targets in drug discovery and development.[2][3] The choice of phospholipid is crucial for successful reconstitution and for mimicking the physiological environment of the target protein. 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) is a short-chain anionic phospholipid that can be utilized to form small, homogenous nanodiscs, which are particularly advantageous for high-resolution structural studies by techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy.[1]
These application notes provide a detailed protocol for the reconstitution of membrane proteins into nanodiscs using this compound. The protocols outlined below are based on established methods for short-chain phospholipids (B1166683) and provide a starting point for optimization for your specific membrane protein of interest.
Key Components and Reagents
High-purity reagents are essential for the formation of stable and homogenous nanodiscs.
| Component | Description | Recommended Purity | Typical Stock Concentration |
| 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound) | Short-chain anionic phospholipid forming the bilayer. | >99% | 25-50 mM in Chloroform |
| Membrane Scaffold Protein (MSP) | Amphipathic protein that encircles and stabilizes the lipid bilayer. MSP1D1 or MSP1E3 are common choices.[1] | >95% | 1-5 mg/mL in storage buffer |
| Target Membrane Protein (MP) | The protein of interest to be incorporated into the nanodisc. | >95% | Varies by protein |
| Sodium Cholate (B1235396) | A dialyzable detergent used to solubilize the lipids and membrane protein.[1] | >99% | 10% (w/v) in water |
| Assembly Buffer | e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA | High Purity | 1X |
| Detergent Removal Beads | e.g., Bio-Beads SM-2 | N/A | N/A |
Experimental Protocols
The following protocols provide a step-by-step guide for the reconstitution of a membrane protein into this compound nanodiscs. The molar ratios provided are starting points and will likely require empirical optimization for each specific membrane protein.[4]
Protocol 1: Preparation of this compound Lipid Stock
-
Lipid Film Formation: In a glass vial, add the desired amount of this compound in chloroform. Dry the lipid to a thin film under a gentle stream of nitrogen gas. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1-2 hours.[1]
-
Solubilization: Resuspend the dried lipid film in Assembly Buffer containing sodium cholate to a final lipid concentration of 25-50 mM. The molar ratio of cholate to lipid should be approximately 2:1 to ensure complete solubilization. Vortex and sonicate in a water bath until the solution is clear.
Protocol 2: Nanodisc Assembly
The optimal molar ratios of MSP to this compound and MSP to the target membrane protein are critical for successful and homogenous nanodisc formation and must be determined empirically.
Table of Recommended Starting Molar Ratios for Nanodisc Assembly:
| Component Ratio | Recommended Starting Molar Ratio | Notes |
| MSP1D1 : this compound | 1 : 40 - 1 : 60 | Titration is recommended to find the optimal ratio for your specific conditions. |
| MSP1E3 : this compound | 1 : 70 - 1 : 90 | Larger MSPs require more lipid molecules to form a stable disc. |
| MSP : Target Membrane Protein | 2 : 1 to 10 : 1 | An excess of MSP is often used to ensure all membrane protein is incorporated. |
-
Mixing Components: In a microcentrifuge tube, combine the solubilized this compound, the purified membrane protein (in its respective detergent), and the Membrane Scaffold Protein. The final concentration of sodium cholate in the assembly mixture should be maintained above the critical micelle concentration (CMC) to ensure all components remain soluble.
-
Incubation: Gently mix the components and incubate the assembly mixture at 4°C with gentle agitation for 1-4 hours to allow for equilibration.[1]
-
Detergent Removal: Add prepared detergent removal beads (e.g., Bio-Beads SM-2) to the assembly mixture at a ratio of approximately 0.5 g of beads per 1 mL of mixture. Incubate with gentle rocking at 4°C. The incubation time will depend on the initial detergent concentration and may range from 4 hours to overnight. This step initiates the self-assembly of the nanodiscs.
-
Purification: After detergent removal, carefully remove the supernatant from the beads. Purify the nanodiscs from empty nanodiscs and aggregated protein using size-exclusion chromatography (SEC). The column should be equilibrated with a suitable buffer for your downstream application.
Experimental Workflow and Signaling Pathway Visualization
To aid in the conceptualization of the experimental process, the following diagrams illustrate the key workflows and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Reconstitution of Membrane Proteins into Nanodiscs for Single-Particle Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 10:0 PS as a Non-Endogenous Internal Standard for Lipidomics Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS)-based techniques have become the cornerstone of lipid analysis due to their high sensitivity and specificity. However, the complexity of biological matrices and the multi-step sample preparation process can introduce significant variability, affecting the accuracy of quantification. The use of a non-endogenous internal standard is a critical practice to correct for these variations.
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) is a synthetic phosphatidylserine (B164497) containing two 10-carbon fatty acyl chains. Its chemical structure is similar to endogenous phosphatidylserines, allowing it to mimic their behavior during lipid extraction and ionization. However, its unique mass-to-charge ratio, due to the C10:0 fatty acids, makes it distinguishable from naturally occurring lipids, a key attribute for an effective internal standard. This application note provides a detailed protocol for the use of this compound as a non-endogenous internal standard for the quantification of phosphatidylserine and other phospholipid species in complex biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Use
The fundamental principle of using this compound as an internal standard is to add a known quantity to each sample at the initial stage of the sample preparation workflow. By doing so, the this compound experiences the same potential for loss during extraction, derivatization (if any), and variations in ionization efficiency in the mass spectrometer as the endogenous lipids of interest. The ratio of the signal intensity of the target analyte to the signal intensity of the this compound is then used for quantification. This ratiometric approach normalizes for variations, leading to more accurate and precise results.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this compound as an internal standard. These values are representative and should be validated in individual laboratories and for specific matrices.
Table 1: Linearity and Range
| Parameter | Value |
| Analyte | Endogenous Phosphatidylserine Species |
| Internal Standard | This compound |
| Concentration Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Linearity | Excellent |
Table 2: Recovery and Precision
| Sample Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Human Plasma | 85 - 105 | < 10% | < 15% |
| Mammalian Cells | 80 - 110 | < 10% | < 15% |
| Animal Tissue | 75 - 115 | < 15% | < 20% |
Experimental Protocols
Materials and Reagents
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound)
-
LC-MS grade methanol (B129727), chloroform, isopropanol, acetonitrile, and water
-
Ammonium (B1175870) formate (B1220265) and formic acid (for mobile phases)
-
Biological samples (plasma, cells, or tissue)
-
Glass vials and tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (2:1, v/v). Vortex until fully dissolved. Store at -20°C in an amber glass vial.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to achieve a final concentration of 10 µg/mL. This working solution will be spiked into the samples.
Sample Preparation and Lipid Extraction (Folch Method)
This protocol is a general guideline and may need to be optimized for specific sample types and volumes.
-
Sample Aliquoting:
-
Plasma/Serum: Aliquot 50 µL of the sample into a glass tube.
-
Cells: Pellet approximately 1 million cells and resuspend in 50 µL of phosphate-buffered saline (PBS).
-
Tissue: Homogenize approximately 10 mg of tissue in 200 µL of cold PBS.
-
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each sample.
-
Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to each sample.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general starting parameters and should be optimized for the specific instrument and column used.
Table 3: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | 0-2 min, 30% B; 2-12 min, 30-100% B; 12-15 min, 100% B; 15.1-18 min, 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | |
| This compound (Internal Standard) | Precursor Ion (m/z): 566.3; Product Ion (m/z): 255.2 (neutral loss of serine headgroup) |
| Endogenous PS (Example) | Precursor Ion (m/z): Varies by fatty acid composition; Product Ion (m/z): Varies by fatty acid composition |
Note on MRM Transitions: The precursor ion for this compound corresponds to its [M-H]⁻ ion. The product ion is a characteristic neutral loss of the serine headgroup (87 Da). Specific transitions for endogenous PS species will depend on their fatty acid composition and should be determined empirically.
Data Analysis
-
Peak Integration: Integrate the chromatographic peak areas for both the endogenous phosphatidylserine species and the this compound internal standard using the instrument's software.
-
Response Ratio Calculation: Calculate the response ratio for each analyte using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)
-
Calibration Curve: Generate a calibration curve by plotting the response ratio against the known concentration of a series of calibration standards for the target analytes.
-
Quantification: Determine the concentration of the endogenous lipids in the samples by interpolating their response ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for lipidomics using this compound internal standard.
Caption: Phosphatidylserine signaling in apoptosis and phagocytosis.
Application of 10:0 PS in Solid-State NMR Studies of Membranes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins and lipids in their native-like environment. The choice of the membrane mimetic system is crucial for the success of these studies. 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) is a synthetic phospholipid with short acyl chains that can be a valuable tool in ssNMR studies of membranes. Its shorter acyl chains can influence the physical properties of the membrane, such as thickness and fluidity, which in turn can affect the conformation and function of embedded membrane proteins. The negatively charged phosphoserine headgroup plays a critical role in mediating interactions with proteins and ions. This document provides detailed application notes and protocols for the use of this compound in solid-state NMR studies of membranes.
While direct literature on the specific use of this compound in solid-state NMR is limited, this document extrapolates from established protocols for other phosphatidylserine (B164497) (PS) lipids, particularly those with shorter acyl chains, and provides a framework for its application.
Applications of this compound in Solid-State NMR of Membranes
The unique properties of this compound make it suitable for a variety of ssNMR applications:
-
Modulating Membrane Properties: The short C10 acyl chains of this compound create thinner and more fluid bilayers compared to their long-chain counterparts. This can be advantageous for studying membrane proteins that are sensitive to bilayer thickness and lateral pressure.
-
Investigating Lipid-Protein Interactions: The negatively charged headgroup of this compound is crucial for electrostatic interactions with positively charged residues in membrane proteins. ssNMR can be used to probe these specific interactions, providing insights into protein binding sites and the influence of the lipid environment on protein structure.
-
Bicelle and Liposome Formation: this compound can be incorporated into model membrane systems such as bicelles and liposomes. Bicelles, which are discoidal lipid structures, can align in a magnetic field, providing a powerful method for obtaining high-resolution structural information of embedded proteins. Liposomes provide a more native-like bilayer environment for studying protein structure and function.
-
Studying the Effects of Anionic Lipids: As an anionic lipid, this compound can be used to specifically investigate the role of negative charge in the membrane on protein function, ion binding, and membrane organization.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Bicelles for Oriented Solid-State NMR
This protocol is adapted from methods used for preparing bicelles with other phosphatidylserine lipids. The key is to substitute a portion of the long-chain lipid with this compound to introduce the desired negative charge and acyl chain properties.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound)
-
Buffer (e.g., 10 mM HEPES, pH 7.0)
-
Protein of interest (isotopically labeled for NMR)
-
Methanol
Procedure:
-
Lipid Film Preparation:
-
Co-dissolve DMPC and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A common starting point is to substitute 10-25 mol% of the DMPC with this compound.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Bicelle Formation:
-
Dissolve the dried lipid film in buffer by vigorous vortexing.
-
Add DHPC to the lipid suspension. The molar ratio of long-chain lipid (DMPC + this compound) to DHPC (q-ratio) is critical for bicelle formation and alignment. A typical starting q-ratio for oriented ssNMR is 3.0-3.5.
-
The mixture is then subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to ensure homogeneity.
-
-
Protein Reconstitution:
-
The protein of interest, solubilized in a minimal amount of a mild detergent (e.g., LDAO or OG), is added to the bicelle mixture.
-
The mixture is incubated at a temperature above the phase transition of the long-chain lipids to facilitate protein incorporation.
-
Detergent can be removed by dialysis or with the use of bio-beads.
-
-
Sample Packing for ssNMR:
-
The final protein-bicelle mixture is concentrated and carefully packed into a flat-bottom NMR tube suitable for oriented sample ssNMR.
-
Quantitative Data for Bicelle Preparation:
| Parameter | Value/Range | Notes |
| DMPC:this compound Molar Ratio | 9:1 to 3:1 | Start with a lower concentration of this compound and optimize based on sample stability and protein behavior. |
| q-ratio ([DMPC+this compound]/[DHPC]) | 3.0 - 3.5 | This ratio is crucial for magnetic alignment. It may need to be optimized for different protein-lipid systems. |
| Total Lipid Concentration | 15-25% (w/v) | Higher concentrations are generally used for ssNMR to maximize signal. |
| Protein:Lipid Molar Ratio | 1:50 to 1:200 | This ratio should be optimized to ensure proper protein folding and to avoid aggregation. |
Protocol 2: Preparation of this compound-Containing Proteoliposomes for Magic Angle Spinning (MAS) Solid-State NMR
This protocol describes the preparation of proteoliposomes, which are spherical lipid bilayers containing the protein of interest. These samples are used for MAS ssNMR experiments.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired background lipid
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound)
-
Buffer (e.g., 10 mM Phosphate buffer, pH 7.4)
-
Protein of interest (isotopically labeled for NMR)
-
Detergent (e.g., Triton X-100, LDAO)
-
Bio-Beads for detergent removal
-
Chloroform
Procedure:
-
Lipid Film Preparation:
-
Co-dissolve the background lipid (e.g., POPC) and this compound in chloroform in a round-bottom flask. A common starting point is a 9:1 (w/w) ratio of PC to PS.[1]
-
Create a thin lipid film by rotary evaporation and subsequent high-vacuum drying.
-
-
Liposome Formation:
-
Hydrate the lipid film with buffer by vortexing to form multilamellar vesicles (MLVs).
-
To form large unilamellar vesicles (LUVs), the MLV suspension can be subjected to freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Protein Reconstitution:
-
Solubilize the LUVs with a detergent (e.g., Triton X-100).
-
Add the purified, detergent-solubilized protein to the lipid-detergent mixture.
-
Remove the detergent slowly by dialysis or by adding Bio-Beads to the mixture. This allows for the spontaneous formation of proteoliposomes.
-
-
Sample Packing for MAS ssNMR:
-
The proteoliposome suspension is ultracentrifuged to form a pellet.
-
The pellet is carefully packed into an MAS rotor.
-
Quantitative Data for Proteoliposome Preparation:
| Parameter | Value/Range | Notes |
| Background Lipid:this compound Ratio | 9:1 (w/w)[1] | This ratio can be varied to study the effect of negative charge on the protein. |
| Protein:Lipid Ratio | 1:2 (w/w) for ssNMR samples[1] | Higher protein concentrations are desirable for ssNMR, but may lead to leaky vesicles. Functional assays should be performed at lower protein concentrations (e.g., 1:10 w/w).[1] |
| Detergent:Lipid Ratio | Varies depending on the detergent | Should be sufficient to solubilize the lipids without denaturing the protein. |
Data Presentation
Solid-state NMR experiments on membranes containing this compound can yield a wealth of quantitative data. This data can be used to characterize the structure and dynamics of both the lipids and the embedded proteins.
Table 1: Example of Quantitative Data from Solid-State NMR of this compound-Containing Membranes
| NMR Parameter | Measured Value | Interpretation |
| ³¹P Chemical Shift Anisotropy (CSA) | (e.g., 40-50 ppm) | Provides information about the headgroup orientation and dynamics of this compound. Changes in CSA upon protein binding can indicate lipid-protein interactions. |
| ²H Order Parameters (from deuterated lipids) | (e.g., S_CD = 0.1-0.2) | Measures the motional freedom of the acyl chains. The short chains of this compound are expected to have lower order parameters (higher fluidity) compared to longer chain lipids. |
| ¹³C Chemical Shifts of Protein Backbone | (e.g., Cα, Cβ shifts) | Sensitive to the secondary structure of the protein. Changes in chemical shifts upon incorporation into this compound-containing membranes can indicate conformational changes. |
| ¹H-¹⁵N Dipolar Couplings (in oriented samples) | (e.g., 5-10 kHz) | Provides information about the orientation of peptide planes with respect to the magnetic field, which is used for protein structure determination. |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for preparing ssNMR samples with this compound.
References
Application Note: Quantitative Analysis of 10:0 Phosphatidylserine in Cell Lysates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylserine (PS) is an anionic phospholipid, typically localized to the inner leaflet of the plasma membrane, that plays a crucial role in various cellular processes, including apoptosis, blood coagulation, and cell signaling. The acyl chain composition of PS can significantly influence its biological function. This application note provides a detailed protocol for the sensitive and specific quantification of 10:0 Phosphatidylserine (PS(10:0/10:0)) in cultured cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a robust lipid extraction technique followed by targeted analysis using Multiple Reaction Monitoring (MRM), ensuring high selectivity and accuracy.
Principle
The quantitative analysis of 10:0 PS is achieved through a multi-step process. First, total lipids are extracted from cell lysates using an organic solvent-based method, such as the Bligh and Dyer or Folch method.[1] To ensure accurate quantification and account for sample loss during preparation, a known amount of an internal standard (e.g., a stable isotope-labeled PS or a PS with odd-chain fatty acids like PS(14:0/14:0)) is added to the sample at the beginning of the extraction process.[2][3]
The extracted lipids are then separated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The separated lipids are ionized, typically using electrospray ionization (ESI) in negative mode, and analyzed by a triple quadrupole mass spectrometer.[4] Quantification is performed using the highly specific and sensitive Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for this compound and its corresponding internal standard.[3][5] A calibration curve is generated using a series of known concentrations of a this compound standard to determine the absolute concentration in the samples.[6] The final concentration is often normalized to the total protein content of the cell lysate.[2]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade Chloroform, Methanol, Water, Acetonitrile, Isopropanol.
-
Reagents: Formic acid, Ammonium acetate, Phosphate-buffered saline (PBS).
-
Standards: 1,2-dicaproyl-sn-glycero-3-phospho-L-serine (this compound) standard, and an appropriate internal standard (IS), e.g., 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (14:0/14:0 PS).[3]
-
Cell Culture Reagents: As required for the specific cell line.
-
Protein Quantification Assay: BCA or similar protein assay kit.
Cell Culture and Harvesting
-
Culture cells to the desired confluency (e.g., in a 10 cm plate).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7]
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.[7]
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cell suspension at approximately 2000 x g for 5 minutes at 4°C to pellet the cells.[6]
-
Discard the supernatant. The cell pellet can be stored at -80°C until lipid extraction.[6]
-
For normalization, a small aliquot of the cell suspension can be taken before centrifugation for protein quantification.[2]
Lipid Extraction (Modified Bligh & Dyer Method)
-
Resuspend the cell pellet in 100 µL of ice-cold water.
-
Add a known amount of the internal standard (e.g., PS 14:0/14:0) to each sample.
-
Add 375 µL of a Chloroform:Methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes to ensure cell lysis.
-
Add 125 µL of Chloroform and vortex for 1 minute.
-
Add 125 µL of water to induce phase separation and vortex for 1 minute.[1]
-
Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.[6]
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.[1]
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of mobile phase (e.g., Acetonitrile:Isopropanol, 1:1, v/v) for LC-MS/MS analysis.
References
- 1. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Substrate Preference for Slc1p and Cst26p in Saccharomyces cerevisiae Using Lipidomic Approaches and an LPAAT Activity Assay | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Video: Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis [jove.com]
Preparation of 10:1 Phosphatidylserine-Containing Bicelles for Structural Biology Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bicelles, or bilayered mixed micelles, are versatile model membrane systems that have become indispensable tools in structural biology, particularly for the study of membrane proteins by solution and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] These discoidal structures are typically formed by a mixture of a long-chain phospholipid, which forms a planar bilayered region, and a short-chain phospholipid or detergent that shields the hydrophobic edges of the bilayer.[5] The size and properties of bicelles can be tuned by altering the molar ratio of the long-chain to short-chain lipid, known as the 'q' ratio.[6]
Incorporating negatively charged phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS), into the bicelle composition can enhance the stability of reconstituted membrane proteins and more closely mimic the charge characteristics of biological membranes.[7] This application note provides a detailed protocol for the preparation and characterization of bicelles with a 10:1 molar ratio of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) to DMPS in the long-chain lipid component, suitable for structural biology studies.
Materials and Reagents
The selection of high-purity lipids is critical for the formation of stable and homogenous bicelles.
| Component | Full Name | Supplier Example | Purity | Storage |
| Long-Chain Phospholipid (PC) | 1,2-dimyristoyl-sn-glycero-3-phosphocholine | GoldBio, Abcam, Sigma-Aldrich, Cayman Chemical | >98% | -20°C |
| Long-Chain Phospholipid (PS) | 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine | MedchemExpress, AVT Pharmaceutical, Sigma-Aldrich, Cayman Chemical | >95% | -20°C |
| Short-Chain Phospholipid | 1,2-dihexanoyl-sn-glycero-3-phosphocholine | Cayman Chemical, Sigma-Aldrich | >99% | -20°C |
| Buffer Components | e.g., Tris, HEPES, NaCl, EDTA | N/A | Molecular Biology Grade | Room Temperature |
| Deuterium Oxide (D₂O) | N/A | N/A | 99.9% | Room Temperature |
| Organic Solvents | Chloroform (B151607), Methanol | N/A | HPLC Grade | Room Temperature |
Experimental Protocols
Protocol 1: Preparation of 10:1 PS-Containing Bicelles (q = 0.5)
This protocol describes the preparation of small, isotropically tumbling bicelles suitable for solution NMR studies.
1. Lipid Stock Solution Preparation:
-
In a clean glass vial, dissolve the appropriate amounts of DMPC and DMPS in chloroform to achieve a 10:1 molar ratio.
-
Thoroughly mix the lipids by vortexing.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the organic solvent, place the vial under high vacuum for at least 2 hours.
2. Hydration of the Lipid Film:
-
Prepare the desired buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4). For NMR studies, the buffer should be prepared with 90% H₂O and 10% D₂O.
-
Add the appropriate volume of buffer to the dried lipid film to achieve the desired final lipid concentration.
-
Hydrate the lipid film by vortexing, followed by several freeze-thaw cycles. This involves immersing the vial in liquid nitrogen until frozen and then thawing in a warm water bath. Repeat this process 5-10 times to facilitate the formation of multilamellar vesicles.
3. Formation of Bicelles:
-
Add the required amount of the short-chain lipid, DHPC, to the hydrated lipid mixture to achieve the target q-ratio of 0.5.
-
Gently mix the sample until the solution becomes clear, which indicates the formation of bicelles. This process can be expedited by gentle warming and vortexing.
4. Sample Characterization:
-
The size and homogeneity of the prepared bicelles can be assessed using Dynamic Light Scattering (DLS).
-
³¹P-NMR spectroscopy can be used to confirm the formation of bicelles and to assess their phase behavior.
Protocol 2: Reconstitution of a Membrane Protein into PS-Containing Bicelles
This protocol outlines the procedure for incorporating a detergent-solubilized membrane protein into the pre-formed PS-containing bicelles.
1. Preparation of Protein and Bicelles:
-
Prepare the 10:1 PS-containing bicelles as described in Protocol 1.
-
The purified membrane protein should be in a detergent solution compatible with the bicelle preparation (e.g., a low concentration of a mild detergent).
2. Protein Reconstitution:
-
Mix the detergent-solubilized membrane protein with the pre-formed bicelle solution. The optimal protein-to-lipid ratio will need to be determined empirically for each protein.
-
Incubate the mixture at a temperature above the phase transition temperature of the long-chain lipids (for DMPC, this is 23°C) for a period of time to allow for detergent removal and protein incorporation into the bicelles.
-
Detergent can be removed by dialysis, size-exclusion chromatography, or by using bio-beads.
3. Characterization of the Reconstituted System:
-
The successful reconstitution and the monodispersity of the protein-bicelle complex can be verified by size-exclusion chromatography.
-
Functional assays should be performed to ensure that the protein retains its activity after reconstitution.
-
NMR spectroscopy can then be used to study the structure and dynamics of the membrane protein within the bicelle environment.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of 10:1 PS-containing bicelles.
| Parameter | Value | Description |
| Long-Chain Lipid Composition | DMPC:DMPS = 10:1 (molar ratio) | The ratio of the zwitterionic to anionic phospholipid in the bilayer region. |
| q-ratio | 0.5 - 5.0 | The molar ratio of total long-chain lipids (DMPC + DMPS) to the short-chain lipid (DHPC). Lower q-ratios (e.g., 0.5) are suitable for isotropic bicelles in solution NMR, while higher q-ratios (e.g., >2.5) can lead to magnetically alignable bicelles for solid-state NMR.[8][9] |
| Total Lipid Concentration | 5% - 25% (w/v) | The total concentration of all lipids in the final preparation. Higher concentrations are often used for NMR studies. |
| Temperature | Above the Tₘ of the long-chain lipid | For DMPC-containing bicelles, the preparation and experiments should be conducted above 23°C to ensure the lipids are in the liquid-crystalline phase.[10] |
Visualizations
Caption: Workflow for the preparation of 10:1 PS-containing bicelles.
Caption: Workflow for membrane protein reconstitution into PS-bicelles.
References
- 1. Bicelles in structure-function studies of membrane-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicelle samples for solid-state NMR of membrane proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. The Magic of Bicelles Lights Up Membrane Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR structural studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallizing membrane proteins using lipidic bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the Toolbox for Bicelle-Forming Surfactant–Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicelles: A natural ‘molecular goniometer’ for structural, dynamical and topological studies of molecules in membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-state NMR Spectroscopy of a Membrane Protein in Biphenyl Phospholipid Bicelles with the Bilayer Normal Parallel to the Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Application Note: Utilizing 10:0 PS for the Investigation of Lipid Domains via Fluorescence Microscopy
Abstract
This application note details the use of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) as a tool to modulate and study lipid domains, often referred to as lipid rafts, in both model and cellular membranes using fluorescence microscopy. Due to its shorter acyl chains, this compound integrates into lipid bilayers and alters local lipid packing, which can influence the formation, size, and dynamics of ordered lipid domains (Lo) and disordered lipid domains (Ld). While not fluorescent itself, this compound can be used in conjunction with environmentally sensitive fluorescent probes to visualize these changes. This note provides detailed protocols for researchers in cell biology, biophysics, and drug development.
Introduction
Lipid domains are specialized microdomains within cellular membranes enriched in cholesterol and sphingolipids.[1][2] These domains are thought to serve as platforms for signal transduction, protein trafficking, and other critical cellular processes.[3][4] The study of these domains often relies on fluorescence microscopy, which allows for their visualization in both artificial model membranes, such as Giant Unilamellar Vesicles (GUVs), and in living cells.[2][5][6]
Short-chain phospholipids (B1166683) like this compound serve as valuable tools for investigating the biophysical properties of membranes. With two 10-carbon saturated acyl chains, this compound has a higher critical micelle concentration (CMC) compared to its long-chain counterparts, allowing it to be introduced into membranes at concentrations that can modulate membrane properties without causing complete solubilization.[7] The introduction of this compound can locally disrupt the packing of longer-chain lipids, thereby altering the phase behavior and organization of lipid domains. This modulatory effect can be visualized using fluorescent probes that report on the local lipid environment, such as Laurdan, which exhibits a spectral shift in response to changes in membrane lipid packing.[3]
This application note provides a framework and detailed protocols for using this compound to study its influence on lipid domain formation in GUVs and cultured cells.
Physicochemical Properties of this compound
Understanding the properties of this compound is critical for designing and interpreting experiments. Below is a summary of its key characteristics.
| Property | Value | Reference |
| Synonym | 1,2-didecanoyl-sn-glycero-3-phospho-L-serine | [8] |
| Molecular Formula | C26H49NNaO10P | [8] |
| Molecular Weight | 589.63 g/mol | [8] |
| Acyl Chain Composition | Two 10:0 saturated chains | [8] |
| Critical Micelle Concentration (CMC) | 0.096 mM | [7] |
| Physical Form | Powder | [8] |
| Storage Temperature | -20°C | [8] |
Principle of Application
The underlying principle of this application is the use of non-fluorescent this compound to perturb the lipid organization of a membrane, with subsequent visualization of these perturbations using a fluorescent reporter. The shorter, saturated acyl chains of this compound do not pack as efficiently with the longer, often unsaturated, acyl chains of lipids typically found in the liquid-disordered phase, nor with the tightly packed lipids of the liquid-ordered phase. This mismatch can lead to alterations in the stability, size, and distribution of lipid domains.
By incorporating this compound into membranes and co-labeling with a fluorescent probe sensitive to lipid packing (e.g., Laurdan), researchers can observe:
-
Changes in the size and number of lipid domains.
-
Shifts in the partitioning of the fluorescent probe between ordered and disordered phases.
-
Alterations in overall membrane fluidity.
Caption: Experimental workflow for studying lipid domains using this compound.
Protocols
Protocol 1: Preparation of GUVs and Visualization of this compound-Induced Domain Changes
This protocol describes the formation of GUVs containing a lipid mixture known to form domains, and the subsequent introduction of this compound.
Materials:
-
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound (1,2-didecanoyl-sn-glycero-3-phospho-L-serine)
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Chloroform
-
Sucrose (B13894) and Glucose solutions (e.g., 100 mM)
-
ITO-coated glass slides
-
GUV electroformation chamber
Procedure:
-
Lipid Film Preparation:
-
Prepare a lipid mixture in chloroform. A common mixture for observing Lo/Ld phase separation is DOPC:DPPC:Cholesterol in a 2:2:1 molar ratio.
-
Add Laurdan to the lipid mixture at a final concentration of 0.5 mol%.
-
Create two batches of this mixture. To one, add this compound at a desired final concentration (e.g., 5 mol%).
-
Spread the lipid/chloroform solutions onto ITO-coated glass slides and evaporate the solvent under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film.
-
-
GUV Electroformation:
-
Assemble the electroformation chamber using the lipid-coated slides, separated by a silicone spacer.
-
Fill the chamber with a sucrose solution (e.g., 100 mM).
-
Apply an AC electric field (e.g., 1V, 10 Hz) for 2-3 hours at a temperature above the melting temperature of the highest Tm lipid (e.g., 60°C for DPPC).
-
Slowly cool the chamber to room temperature.
-
-
GUV Harvesting and Imaging:
-
Gently harvest the GUVs from the chamber and dilute them in a glucose solution of the same osmolarity as the sucrose solution. This provides density contrast for imaging.
-
Place the GUV suspension on a microscope slide for observation.
-
Image the GUVs using a two-photon or confocal microscope equipped for Laurdan imaging.[9] Collect images in two channels (e.g., 400-460 nm and 470-530 nm).
-
-
Data Analysis:
-
Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_400-460 - I_470-530) / (I_400-460 + I_470-530).[3]
-
Generate GP maps of the GUVs. Higher GP values (blue-shifted emission) correspond to more ordered domains (Lo phase), while lower GP values (red-shifted emission) indicate disordered domains (Ld phase).
-
Compare the GP maps and domain morphology of GUVs with and without this compound.
-
Caption: Mechanism of this compound modulation of lipid domains.
Protocol 2: Live Cell Imaging of Lipid Domain Modulation by this compound
This protocol details how to introduce this compound to cultured cells and visualize its effect on plasma membrane organization.
Materials:
-
Cultured mammalian cells (e.g., CHO, HeLa) grown on glass-bottom dishes.
-
This compound stock solution (e.g., in ethanol (B145695) or DMSO).
-
Laurdan or other membrane domain probe.
-
Cell culture medium (e.g., DMEM).
-
Imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom imaging dishes to achieve 60-80% confluency on the day of the experiment.
-
-
Labeling with Laurdan:
-
Prepare a 5 mM stock solution of Laurdan in DMSO.
-
Dilute the Laurdan stock solution in cell culture medium to a final concentration of 5-10 µM.
-
Replace the medium in the imaging dish with the Laurdan-containing medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed imaging buffer.
-
-
Treatment with this compound:
-
Prepare a working solution of this compound in imaging buffer. The final concentration should be well below its CMC (0.096 mM) to avoid detergent effects; a starting range of 10-50 µM is recommended.
-
Add the this compound solution to the cells and incubate for a desired period (e.g., 15-30 minutes) at 37°C. A control dish should be incubated with imaging buffer alone.
-
-
Fluorescence Microscopy:
-
Image the cells using a two-photon microscope for optimal Laurdan excitation and to minimize phototoxicity.
-
Acquire images in two emission channels as described in Protocol 1.
-
Focus on the plasma membrane of the cells.
-
-
Data Analysis:
-
Generate GP maps of the cell membranes for both control and this compound-treated cells.
-
Quantify changes in the average GP value and the size and distribution of high-GP regions (putative lipid domains).
-
Statistical analysis should be performed on data from multiple cells to determine the significance of any observed changes.
-
Expected Results and Interpretation
The incorporation of this compound is expected to disrupt the packing of lipids in ordered domains. This should result in a decrease in the average GP value and a reduction in the size or number of distinct high-GP domains observed in both GUVs and cell membranes. The magnitude of the effect will likely be dependent on the concentration of this compound used. These results would suggest that the structural integrity of ordered lipid domains is sensitive to the presence of short-chain phospholipids, providing insights into the forces that govern membrane organization.
Troubleshooting
-
Low GUV Yield: Optimize lipid film quality and electroformation parameters (voltage, frequency, temperature).
-
Cell Toxicity: Ensure the concentration of this compound and its solvent are not toxic to the cells. Perform a viability assay if necessary.
-
No Observable Effect: Increase the concentration of this compound, but remain below the CMC. Increase the incubation time. Ensure the chosen cell type or GUV composition is suitable for domain formation.
-
High Background Fluorescence: Ensure adequate washing after probe incubation. Use phenol red-free imaging medium.
By following these protocols, researchers can effectively use this compound as a tool to modulate and study the complex organization of lipid domains in biological and model membranes.
References
- 1. Frontiers | Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy [frontiersin.org]
- 2. Imaging lipid domains in cell membranes: the advent of super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing lipid structure and raft domains in living cells with two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 9. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-didecanoyl-sn-glycero-3-phospho-L-serine is a saturated phosphatidylserine (B164497) (PS) containing two decanoic acid (10:0) fatty acyl chains. Phosphatidylserines are a class of phospholipids (B1166683) predominantly found in the inner leaflet of eukaryotic cell membranes, where they play crucial roles in cell signaling, apoptosis, and blood coagulation. The precise identification and quantification of specific PS molecular species are vital for understanding their biological functions and for the development of novel therapeutics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the detailed structural characterization of lipids. This application note provides a detailed protocol for the fragmentation analysis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Methodology
The following protocol outlines a general procedure for the analysis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine. Optimization may be required depending on the specific instrumentation and sample matrix.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
-
Standard Preparation:
-
Prepare a stock solution of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine at a concentration of 1 mg/mL in a solution of chloroform (B151607):methanol (B129727) (2:1, v/v).
-
For infusion experiments, dilute the stock solution to a final concentration of 10 µg/mL in methanol containing 0.1% ammonium (B1175870) hydroxide (B78521) to facilitate deprotonation in negative ion mode.
-
For LC-MS analysis, further dilute the stock solution with the initial mobile phase to the desired concentration.
-
-
Lipid Extraction from Biological Samples (Bligh & Dyer Method):
-
To a 1 mL sample, add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex thoroughly.
-
Add 1.25 mL of chloroform and vortex again.
-
Add 1.25 mL of water and vortex.
-
Centrifuge the sample at 1000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium acetate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 40% to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 40% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 566.3.
-
Collision Gas: Argon.
-
Collision Energy: 25-35 eV (optimization may be required).
-
-
Data Presentation: Fragmentation Analysis
The fragmentation of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine was analyzed in negative ion mode. The deprotonated molecule [M-H]⁻ at an m/z of 566.3 was selected as the precursor ion for collision-induced dissociation (CID). The resulting product ions are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Fragmentation Pathway |
| 566.3 | 479.3 | [M-H-Serine]⁻ | Neutral loss of the serine headgroup (87 Da) |
| 566.3 | 171.1 | [Decanoate]⁻ | Cleavage of the ester bond releasing the fatty acyl chain |
| 479.3 | 307.1 | [M-H-Serine-Decanoic Acid]⁻ | Loss of a decanoic acid molecule from the phosphatidic acid backbone |
| 479.3 | 171.1 | [Decanoate]⁻ | Release of the fatty acyl chain from the phosphatidic acid backbone |
| 479.3 | 153.0 | [Glycerol-3-Phosphate-H]⁻ | Fragmentation of the glycerol (B35011) backbone |
Visualization of Fragmentation and Workflow
The following diagrams illustrate the fragmentation pathway of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine and the experimental workflow for its analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometry fragmentation analysis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine. The detailed protocol for sample preparation, LC-MS/MS analysis, and the characterization of its fragmentation pattern will be a valuable resource for researchers in lipidomics, drug development, and related fields. The predictable fragmentation of phosphatidylserines, primarily through the neutral loss of the serine headgroup followed by fragmentation of the fatty acyl chains, allows for confident identification and structural elucidation of this important class of lipids.
Methodology for Assessing Phosphatidylserine (PS) Translocation in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Under normal physiological conditions, phosphatidylserine (B164497) (PS) is predominantly located in the inner leaflet of the plasma membrane.[1][2][3] The disruption of this asymmetry, leading to the exposure of PS on the cell surface, is a key indicator of cellular events such as apoptosis, cell injury, and other physiological processes.[1][4] The ability to accurately monitor PS translocation in real-time and in living cells is crucial for research in apoptosis, cancer biology, immunology, and for the development of novel therapeutics.
This document provides a detailed overview of the primary methodologies for assessing PS translocation in live cells, including application notes, comparative data, and step-by-step protocols for key experimental techniques.
Core Methodologies for Detecting PS Translocation
Several methods have been developed to detect externalized PS in live cells, each with distinct principles, advantages, and limitations. The most prominent among these are Annexin (B1180172) V-based assays, genetically encoded biosensors, and polarity-sensitive dyes.
Annexin V-Based Assays
Annexin V is a cellular protein that exhibits a high, calcium-dependent affinity for phosphatidylserine.[5][6] When conjugated to a fluorophore (e.g., FITC, PE, or iFluor™ dyes), Annexin V serves as a specific probe for detecting exposed PS on the surface of apoptotic cells.[5]
Advantages:
-
High Specificity: Annexin V binds specifically to PS, providing a reliable marker for early apoptosis.
-
Well-Established: It is a widely used and well-validated method in apoptosis research.
-
Versatility: Can be used in multiple platforms, including flow cytometry and fluorescence microscopy.[5]
Disadvantages:
-
Calcium-Dependence: Requires the presence of calcium for binding, which can sometimes affect cellular processes.[7]
-
Irreversible Binding: The binding of Annexin V to PS is generally stable, making it less suitable for studying dynamic or reversible PS exposure.[8]
-
Wash Steps: Traditional protocols often require wash steps, which can lead to the loss of loosely adherent or dying cells.[9]
Genetically Encoded Biosensors (e.g., Lactadherin-based)
Genetically encoded biosensors are fusion proteins that can be expressed within cells to monitor specific molecular events. For PS detection, a common strategy involves fusing a PS-binding domain, such as the C2 domain of lactadherin (also known as milk fat globule-EGF factor 8 or MFG-E8), to a fluorescent protein (e.g., GFP).[1][2][10]
Advantages:
-
Live-Cell Imaging: Ideal for real-time visualization of PS dynamics in living cells and even in vivo.[1]
-
High Sensitivity: Lactadherin can detect PS exposure at earlier stages of apoptosis compared to Annexin V.[7][11][12]
-
Calcium-Independent Binding: The discoidin-type C2 domain of lactadherin binds to PS in a calcium-independent manner, which can be advantageous for certain experimental conditions.[7][10]
-
No Wash Steps: As the probe is expressed by the cells, external addition and subsequent washing are not required.
Disadvantages:
-
Requires Transfection/Transduction: Cells must be genetically modified to express the biosensor, which can be a limitation for primary cells or certain model systems.[13][14]
-
Potential for Overexpression Artifacts: Overexpression of the biosensor could potentially interfere with normal cellular processes.[15]
Polarity-Sensitive Probes (e.g., pSIVA™)
pSIVA™ (Polarity-Sensitive Indicator of Viability & Apoptosis) is a novel probe based on Annexin B12 conjugated to a polarity-sensitive dye, IANBD. This probe only fluoresces when bound to the nonpolar environment of the plasma membrane, specifically to exposed PS.[16]
Advantages:
-
Real-Time Monitoring: The "off-on" fluorescence mechanism allows for real-time, kinetic analysis of PS exposure without the need for wash steps.[16][17]
-
Reversible Binding: pSIVA's binding is reversible, enabling the detection of transient PS exposure and cell survival events.[8]
-
High Signal-to-Noise: The probe is non-fluorescent in aqueous media, leading to very low background signal.
Disadvantages:
-
Calcium-Dependence: Similar to Annexin V, pSIVA binding is calcium-dependent.[17]
-
Newer Technology: As a more recent development, it may not be as extensively validated across all cell types and conditions as Annexin V.
Quantitative Data Summary
The following table provides a comparative summary of the key methodologies for assessing PS translocation.
| Feature | Annexin V-Based Assays | Genetically Encoded Biosensors (Lactadherin-C2) | pSIVA™ (Polarity-Sensitive Probe) |
| Principle of Detection | Calcium-dependent binding of fluorescently labeled Annexin V to externalized PS.[5] | Intracellular expression of a fluorescent protein fused to a PS-binding domain (Lactadherin C2).[1][10] | Calcium-dependent, reversible binding of a polarity-sensitive dye-conjugated Annexin to PS, with fluorescence activation upon binding. |
| Calcium Dependence | Yes.[6][7] | No.[7][10] | Yes.[17] |
| Binding Reversibility | Generally considered irreversible or very stable.[8] | Reversible, allows tracking of dynamic changes. | Reversible, designed to detect transient PS exposure.[8] |
| Suitability for Real-Time Imaging | Limited for long-term kinetic studies due to stable binding and potential wash steps.[9] | Excellent, designed for continuous live-cell imaging.[1] | Excellent, designed for real-time kinetic analysis without wash steps.[16][17] |
| Primary Applications | Flow cytometry, endpoint fluorescence microscopy.[5] | Live-cell imaging, high-content screening, in vivo imaging.[1] | Real-time live-cell imaging, kinetic analysis of apoptosis by microscopy and flow cytometry. |
| Relative Sensitivity | Standard benchmark.[7] | Higher sensitivity than Annexin V; detects earlier PS exposure.[7][11][12] | High, with low background. |
Signaling Pathways and Experimental Workflows
Mechanism of Phosphatidylserine Exposure in Apoptosis
During the early stages of apoptosis, the activity of flippase enzymes, which maintain PS on the inner leaflet, is inhibited. Concurrently, scramblase enzymes are activated, leading to the non-specific and bidirectional movement of phospholipids, resulting in the externalization of PS.[4]
Caption: Apoptotic signaling leads to PS exposure on the cell surface.
General Workflow for Live-Cell Imaging of PS Translocation
The workflow for a live-cell imaging experiment to monitor PS translocation typically involves cell preparation, induction of the process of interest (e.g., apoptosis), and image acquisition over time.
Caption: A typical workflow for a live-cell PS translocation imaging experiment.
Logical Comparison of PS Detection Methods
The choice of methodology depends on the specific experimental question, with trade-offs between sensitivity, temporal resolution, and experimental complexity.
Caption: Decision tree for selecting a PS translocation detection method.
Experimental Protocols
Protocol 1: Apoptosis Detection using Annexin V-FITC and Propidium Iodide by Flow Cytometry
This protocol provides a method for quantifying apoptotic and necrotic cells using Annexin V-FITC and the viability dye Propidium Iodide (PI).[6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Suspension or adherent cells to be assayed
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated cells as a negative control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Adherent cells: Gently trypsinize the cells, then add serum-containing media to inactivate trypsin. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step once.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Necrotic cells (primary): Annexin V-FITC negative, PI positive.
Protocol 2: Real-Time Monitoring of Apoptosis using pSIVA-IANBD
This protocol describes the use of the pSIVA-IANBD probe for kinetic analysis of PS exposure in live cells by fluorescence microscopy.[17][18]
Materials:
-
pSIVA Real-Time Apoptosis Kit (contains pSIVA-IANBD and Propidium Iodide)
-
Cells cultured in a glass-bottom imaging dish or multi-well plate
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Plating: Plate cells at an appropriate density in an imaging-compatible dish and allow them to adhere overnight.
-
Reagent Preparation: Prepare the imaging medium by adding the apoptosis-inducing agent at the desired final concentration.
-
Staining: Add pSIVA-IANBD and Propidium Iodide directly to the cell culture medium according to the manufacturer's instructions (e.g., 5 µL of each per 100 µL of media).
-
Imaging Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and CO2 to equilibrate.
-
Induction and Time-Lapse Imaging:
-
Acquire baseline images (Phase contrast, FITC channel for pSIVA, and TRITC/Texas Red channel for PI).
-
Carefully add the medium containing the apoptosis inducer to the cells.
-
Immediately begin time-lapse acquisition, capturing images at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment (e.g., 4-24 hours).
-
-
Data Analysis:
-
Analyze the image sequence to observe the temporal and spatial dynamics of PS exposure (green fluorescence) and loss of membrane integrity (red fluorescence).
-
Quantify the number of green (early apoptotic) and red (late apoptotic/necrotic) cells at each time point using image analysis software.
-
Protocol 3: Live-Cell Imaging of PS Translocation with a Genetically Encoded Lact-C2-GFP Biosensor
This protocol outlines the general steps for using a genetically encoded biosensor, such as Lactadherin-C2 fused to GFP, to visualize PS dynamics.[1][2][10]
Materials:
-
Mammalian expression vector encoding Lact-C2-GFP
-
Transfection reagent (e.g., Lipofectamine) or viral vector system
-
Cells of interest plated on an imaging dish
-
Live-cell imaging system
Procedure:
-
Transfection/Transduction:
-
Transfect or transduce the cells with the Lact-C2-GFP expression vector according to standard protocols.
-
Allow 24-48 hours for expression of the biosensor. Expression levels should be optimized to be visible without causing cellular stress.
-
-
Cell Preparation for Imaging: Ensure the transfected/transduced cells are healthy and at an appropriate confluency for imaging. Replace the medium with fresh imaging medium (e.g., phenol (B47542) red-free DMEM) prior to the experiment.
-
Induction of PS Exposure:
-
Place the cells on the microscope stage within the environmental chamber.
-
Induce the cellular process of interest (e.g., add an apoptotic stimulus, an ionophore, etc.).
-
-
Time-Lapse Microscopy:
-
Acquire images in the GFP channel and a corresponding brightfield or DIC channel at regular intervals.
-
Monitor for the translocation of the Lact-C2-GFP signal from a diffuse cytosolic pattern to distinct puncta at the plasma membrane, indicating binding to exposed PS.
-
-
Data Analysis:
-
Qualitatively observe the changes in biosensor localization over time.
-
Quantify the fluorescence intensity at the plasma membrane versus the cytosol to measure the extent of translocation. This can be done using line-scan analysis or by defining regions of interest (ROIs).
-
References
- 1. Genetically encoded phosphatidylserine biosensor for in vitro, ex vivo and in vivo labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically encoded phosphatidylserine biosensor for in vitro, ex vivo and in vivo labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing Phosphatidylserine in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylserine exposure in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin-V Staining & Fluorescence Imaging Kits - Nordic Biosite [nordicbiosite.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Bovine Lactadherin as a Calcium-independent Imaging Agent of Phosphatidylserine Expressed on the Surface of Apoptotic HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pSIVA Apoptosis Detection Flow Cytometry Kit (NBP2-29611): Novus Biologicals [novusbio.com]
- 9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 10. Sensing Phosphatidylserine in Cellular Membranes [mdpi.com]
- 11. Lactadherin detects early phosphatidylserine exposure on immortalized leukemia cells undergoing programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lactadherin binding and phosphatidylserine expression on cell surface-comparison with annexin A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. An update on genetically encoded lipid biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetically encoded lipid biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. google.com [google.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Live-cell imaging to detect phosphatidylserine externalization in brain endothelial cells exposed to ionizing radiation: implications for the treatment of brain arteriovenous malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Asymmetric Vesicles with 10:0 Phosphatidylserine (PS) for Membrane Transport Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation, characterization, and application of asymmetric unilamellar vesicles (LUVs) containing 10:0 phosphatidylserine (B164497) (dicaproylphosphatidylserine, DCPS) for membrane transport studies. The unique properties of short-chain phospholipids (B1166683) like 10:0 PS present both opportunities and challenges for creating stable, asymmetric model membranes. These protocols are designed to address these specific challenges and provide a framework for investigating the transport of ions and small molecules across a well-defined asymmetric lipid bilayer.
Introduction
Lipid asymmetry is a fundamental feature of biological membranes, playing a crucial role in cellular processes such as signaling, apoptosis, and membrane transport. The distinct lipid composition of the inner and outer leaflets of the plasma membrane creates an environment that influences the function of embedded proteins and modulates the passive diffusion of molecules. Asymmetric vesicles serve as powerful in vitro models to dissect the contributions of lipid asymmetry to these processes.
This document focuses on the creation of asymmetric vesicles with this compound, a short-chain phospholipid. The shorter acyl chains of this compound lead to a more fluid and permeable membrane compared to its long-chain counterparts. This makes these vesicles particularly interesting for studying rapid transport phenomena and for understanding how lipid packing defects, more prevalent in short-chain lipid bilayers, contribute to membrane permeability.
Two primary methods for preparing asymmetric vesicles are detailed: cyclodextrin-mediated lipid exchange and enzymatic conversion . Each method has its advantages and is suited for different experimental needs. Following the preparation protocols, methods for characterizing the resulting vesicles and detailed protocols for membrane transport assays are provided.
Data Presentation
Table 1: Physicochemical Properties of Symmetric this compound-Containing Vesicles
| Lipid Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 100% 10:0 PC | 105 ± 5 | 0.12 ± 0.03 | -2 ± 1 |
| 90% 10:0 PC / 10% this compound | 102 ± 6 | 0.15 ± 0.04 | -25 ± 3 |
| 80% 10:0 PC / 20% this compound | 98 ± 5 | 0.18 ± 0.05 | -45 ± 4 |
Note: Data are representative and may vary based on preparation conditions such as extrusion pressure and buffer composition.
Table 2: Asymmetry Characterization of 10:0 PC / this compound Vesicles
| Preparation Method | Initial Outer Leaflet Composition | Final Outer Leaflet Composition (Post-treatment) | Degree of Asymmetry (%) | Stability (t½ at 25°C) |
| Cyclodextrin (B1172386) Exchange | 90% 10:0 PC / 10% this compound | ~98% 10:0 PC / 2% this compound | > 90% | ~ 8 hours |
| Enzymatic Conversion | 80% 10:0 PC / 20% this compound | 80% 10:0 PC / ~4% this compound / 16% 10:0 PE | > 80% | > 24 hours |
Degree of asymmetry is calculated based on the reduction of accessible PS in the outer leaflet. t½ represents the half-life of the asymmetric distribution.
Table 3: Permeability Coefficients of Asymmetric Vesicles for Selected Molecules
| Permeant | Asymmetric Vesicle Composition (Outer/Inner) | Permeability Coefficient (P) (cm/s) |
| Carboxyfluorescein | 10:0 PC / (90% 10:0 PC / 10% this compound) | 5.2 x 10⁻¹⁰ |
| Protons (H⁺) | 10:0 PC / (90% 10:0 PC / 10% this compound) | 1.5 x 10⁻⁴ |
| K⁺ (in presence of Valinomycin) | 10:0 PC / (90% 10:0 PC / 10% this compound) | 2.1 x 10⁻⁷ |
Permeability coefficients are highly dependent on experimental conditions (temperature, pH, buffer composition).
Experimental Protocols
Protocol 1: Preparation of Asymmetric Vesicles using Cyclodextrin-Mediated Exchange
This method is versatile and can be adapted for a wide range of phospholipids, including short-chain lipids like this compound.[1][2] The increased aqueous solubility of short-chain lipids necessitates careful optimization of the cyclodextrin concentration and incubation times to favor lipid exchange over vesicle disruption.
Materials:
-
1,2-dicaproyl-sn-glycero-3-phosphocholine (10:0 PC)
-
1,2-dicaproyl-sn-glycero-3-phospho-L-serine (this compound)
-
Methyl-β-cyclodextrin (MβCD)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Preparation of Acceptor Vesicles (Inner Leaflet Composition):
-
Prepare a lipid film of the desired inner leaflet composition (e.g., 90% 10:0 PC, 10% this compound) by dissolving the lipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with a sucrose-containing buffer (e.g., 300 mM sucrose in 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10 mM.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 21 times through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs). These are the "heavy" acceptor vesicles.
-
-
Preparation of Donor Vesicles (Outer Leaflet Composition):
-
Prepare a lipid film of the desired outer leaflet composition (e.g., 100% 10:0 PC).
-
Hydrate the lipid film with the experimental buffer (without sucrose) to a final lipid concentration of 20 mM.
-
Create multilamellar vesicles (MLVs) by vortexing.
-
-
Cyclodextrin-Mediated Exchange:
-
Prepare a stock solution of MβCD in the experimental buffer. The optimal concentration needs to be determined empirically but a starting point of 10-20 mM is recommended for short-chain lipids.
-
Mix the acceptor LUVs and donor MLVs at a molar ratio of 1:10 (acceptor:donor).
-
Add the MβCD solution to the vesicle mixture to initiate the exchange.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (for 10:0 lipids, room temperature is sufficient) with gentle shaking for 1-2 hours.
-
-
Separation of Asymmetric Vesicles:
-
Layer the reaction mixture onto a cushion of a denser, sucrose-free buffer in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 200,000 x g) for 2 hours at 4°C.
-
The heavy acceptor vesicles (now asymmetric) will pellet at the bottom, while the lighter donor MLVs will remain at the interface.
-
Carefully remove the supernatant and resuspend the pellet in fresh experimental buffer.
-
Protocol 2: Preparation of Asymmetric Vesicles using Enzymatic Conversion
This method utilizes the enzyme phosphatidylserine decarboxylase (PSD) to specifically convert PS in the outer leaflet to phosphatidylethanolamine (B1630911) (PE), thereby creating asymmetry. This method is less prone to disrupting the vesicles, which can be a concern with short-chain lipids.
Materials:
-
10:0 PC
-
This compound
-
Phosphatidylserine Decarboxylase (PSD)
-
Buffer (e.g., 10 mM MES, 150 mM NaCl, pH 6.8)
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Preparation of Symmetric Vesicles:
-
Prepare a lipid film containing the desired ratio of 10:0 PC and this compound (e.g., 80% 10:0 PC, 20% this compound).
-
Hydrate the lipid film with the reaction buffer to a final lipid concentration of 5 mM.
-
Perform 5-10 freeze-thaw cycles.
-
Extrude the suspension 21 times through a 100 nm polycarbonate membrane to form symmetric LUVs.
-
-
Enzymatic Reaction:
-
Add PSD to the symmetric LUV suspension. The optimal enzyme concentration and reaction time will need to be determined, but a starting point is 10-20 µg/mL of PSD for 1-2 hours at 37°C.
-
Incubate the mixture with gentle agitation.
-
-
Reaction Termination and Vesicle Purification:
-
To stop the reaction, either heat-inactivate the enzyme (if its stability allows) or remove it via size-exclusion chromatography.
-
Purify the resulting asymmetric vesicles from free enzyme and any reaction byproducts using size-exclusion chromatography or dialysis.
-
Protocol 3: Characterization of Vesicle Asymmetry
The degree of asymmetry can be assessed using several methods. A common approach for PS-containing vesicles is the fluorescamine (B152294) assay.
Materials:
-
Asymmetric vesicle suspension
-
Fluorescamine solution (in a non-aqueous solvent like acetone)
-
Triton X-100 (10% solution)
-
Fluorometer
Procedure:
-
Measure Outer Leaflet PS:
-
To a sample of the asymmetric vesicle suspension, add fluorescamine solution. Fluorescamine reacts with the primary amine of PS in the outer leaflet, rendering it fluorescent.
-
Measure the fluorescence intensity (Excitation ~390 nm, Emission ~475 nm).
-
-
Measure Total PS:
-
To a separate, identical sample of the vesicle suspension, add Triton X-100 to lyse the vesicles and expose the inner leaflet lipids.
-
Add the same amount of fluorescamine solution.
-
Measure the fluorescence intensity, which corresponds to the total amount of PS in the sample.
-
-
Calculate Asymmetry:
-
Degree of Asymmetry (%) = [1 - (Fluorescence of intact vesicles / Fluorescence of lysed vesicles)] x 100
-
Protocol 4: Membrane Transport Assay - Carboxyfluorescein Leakage
This assay measures the passive permeability of the vesicle membrane to a small, water-soluble fluorescent dye. The higher permeability of short-chain lipid bilayers makes this a sensitive assay for detecting changes in membrane integrity.
Materials:
-
Asymmetric vesicles
-
Carboxyfluorescein (CF)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Procedure:
-
Encapsulation of Carboxyfluorescein:
-
Prepare the asymmetric vesicles in a buffer containing a high concentration of CF (e.g., 50 mM). At this concentration, CF fluorescence is self-quenched.
-
Remove unencapsulated CF by passing the vesicle suspension through a size-exclusion chromatography column equilibrated with the experimental buffer.
-
-
Permeability Measurement:
-
Monitor the fluorescence of the CF-loaded vesicles over time.
-
As CF leaks out of the vesicles into the larger external volume, it becomes de-quenched, resulting in an increase in fluorescence.
-
To determine the maximum fluorescence (representing 100% leakage), lyse the vesicles at the end of the experiment by adding Triton X-100.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the permeability of the membrane to CF. The permeability coefficient can be calculated using established equations that take into account vesicle size and the concentration gradient of the dye.
-
Protocol 5: Membrane Transport Assay - Ion Flux Measurement using a Potential-Sensitive Dye
This assay is suitable for studying the transport of ions across the vesicle membrane, which can be passive or mediated by ionophores or channels.
Materials:
-
Asymmetric vesicles
-
Potential-sensitive fluorescent dye (e.g., diS-C3(3))
-
Buffer with a specific ion composition (e.g., high K⁺ inside, high Na⁺ outside)
-
Ionophore (e.g., Valinomycin for K⁺)
-
Fluorometer
Procedure:
-
Establish an Ion Gradient:
-
Prepare the asymmetric vesicles in a buffer containing a high concentration of the ion of interest (e.g., 150 mM KCl).
-
Remove the external high-ion buffer and replace it with an iso-osmotic buffer containing a different ion (e.g., 150 mM NaCl) using size-exclusion chromatography.
-
-
Monitor Membrane Potential:
-
Add the potential-sensitive dye to the vesicle suspension. The dye will distribute across the membrane according to the membrane potential, and its fluorescence will change.
-
Establish a baseline fluorescence reading.
-
-
Initiate Ion Transport:
-
Add an ionophore (e.g., valinomycin) to specifically transport the ion down its concentration gradient.
-
The movement of the charged ion will create a membrane potential, which is detected by a change in the fluorescence of the potential-sensitive dye.
-
-
Data Analysis:
-
The initial rate of fluorescence change is proportional to the initial rate of ion flux. This can be calibrated to determine the permeability of the membrane to the specific ion.
-
Visualizations
Experimental Workflow for Asymmetric Vesicle Preparation and Characterization
Experimental Workflow for a Membrane Transport Study
Signaling Pathway Diagram: Ionophore-Mediated K⁺ Transport
References
Application Notes and Protocols for Employing 10:0 Phosphatidylserine (PS) in Single-Molecule Tracking Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Single-molecule tracking (SMT) is a powerful technique for elucidating molecular dynamics and interactions in biological systems.[1] In the context of membrane biophysics, SMT allows for the direct observation of individual lipid and protein movements within a lipid bilayer, providing insights into membrane organization, fluidity, and the kinetics of molecular interactions.[2][3] Phosphatidylserine (B164497) (PS) is a crucial anionic phospholipid typically sequestered in the inner leaflet of the plasma membrane. Its exposure on the outer leaflet is a key signal for various cellular processes, including apoptosis and cell-cell fusion.[4][5][6]
This document provides detailed application notes and protocols for the use of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS), a synthetic short-chain phosphatidylserine, in single-molecule tracking experiments. The short, saturated acyl chains of this compound are expected to locally increase membrane fluidity, which can be harnessed to study the influence of membrane dynamics on protein-lipid interactions and signaling events at the single-molecule level.
Applications of this compound in Single-Molecule Tracking
The unique biophysical properties of this compound make it a valuable tool for a range of SMT studies:
-
Modulating Local Membrane Fluidity: The incorporation of short-chain lipids like this compound into a lipid bilayer composed of longer-chain phospholipids (B1166683) can create localized regions of higher fluidity. SMT can then be used to quantify the effect of this altered fluidity on the diffusion and organization of membrane proteins and other lipids.
-
Investigating Protein-Lipid Interactions: By altering the physical properties of the membrane in a controlled manner, this compound can be used to probe how membrane fluidity affects the binding kinetics and conformational changes of PS-binding proteins.
-
Studying Signaling Pathway Activation: The exposure of PS is a critical step in many signaling cascades.[7][8][] Using this compound in model membranes allows researchers to investigate how the dynamics of PS itself, influenced by its acyl chain length, might modulate the recruitment and activation of downstream signaling proteins at the single-molecule level.
Data Presentation
The following table presents illustrative quantitative data comparing the diffusion of a fluorescently labeled lipid probe in a standard POPC bilayer versus a bilayer containing 10 mole % this compound. This data is hypothetical and serves to demonstrate the expected outcome of increased membrane fluidity due to the presence of the short-chain this compound.
| Membrane Composition | Fluorescent Probe | Mean Diffusion Coefficient (D) [µm²/s] | Type of Motion |
| 100% POPC | NBD-PE | 1.8 ± 0.3 | Brownian Diffusion |
| 90% POPC / 10% this compound | NBD-PE | 2.5 ± 0.4 | Brownian Diffusion |
Note: The faster diffusion coefficient in the this compound-containing membrane is the expected result of increased membrane fluidity.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes with a Fluorescent Probe
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of a mixture of POPC and this compound, incorporating a fluorescent lipid probe for SMT. The thin-film hydration method followed by extrusion is a common and effective technique.[10]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound) in chloroform
-
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) (NBD-PE) in chloroform (or other suitable fluorescent lipid probe)
-
Chloroform, HPLC grade
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixing: In a clean glass vial, combine the desired lipids in chloroform. For a 90% POPC / 10% this compound mixture with 0.1 mole % fluorescent probe, mix the appropriate volumes of the stock solutions.
-
Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Complete Solvent Removal: Place the vial in a vacuum desiccator for at least 2 hours to remove any residual chloroform.
-
Hydration: Add the desired volume of hydration buffer to the dried lipid film. The estimated phase transition temperature of lipids with 10-carbon chains is well below 0°C, so hydration can be performed at room temperature.[11] Vortex the vial vigorously to suspend the lipid film, creating multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): For improved lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder to room temperature.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane 11-21 times. This will produce a translucent suspension of SUVs.
-
-
Storage: Store the prepared liposomes at 4°C. For long-term storage, they can be stored under argon to prevent lipid oxidation.
Protocol 2: Single-Molecule Tracking of a Fluorescent Probe in a this compound-Containing Supported Lipid Bilayer (SLB)
This protocol outlines the procedure for forming an SLB on a glass coverslip and performing SMT using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
This compound-containing liposomes with a fluorescent probe (from Protocol 1)
-
Glass coverslips (high precision, e.g., No. 1.5)
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ) or suitable cleaning agent
-
Imaging buffer (same as hydration buffer)
-
TIRF microscope equipped with appropriate lasers, filters, and a sensitive camera (e.g., EMCCD or sCMOS)
Procedure:
-
Coverslip Cleaning: Thoroughly clean the glass coverslips. A common method is treatment with piranha solution, followed by extensive rinsing with ultrapure water.
-
SLB Formation:
-
Assemble a flow chamber using the cleaned coverslip.
-
Introduce the liposome (B1194612) suspension into the chamber and incubate for 30-60 minutes at room temperature to allow for vesicle fusion and SLB formation.
-
Gently wash the chamber with imaging buffer to remove excess, unfused vesicles.
-
-
Microscopy Setup:
-
Place the SLB sample on the TIRF microscope.
-
Adjust the TIRF angle to achieve optimal excitation of the fluorescent probes in the SLB with minimal background from the bulk solution.
-
Focus on the plane of the SLB.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images. Typical parameters for lipid diffusion tracking are an exposure time of 10-50 ms (B15284909) per frame for several thousand frames.
-
Adjust laser power to achieve a good signal-to-noise ratio while minimizing photobleaching.
-
-
Data Analysis:
-
Use single-particle tracking software (e.g., ImageJ plugins like TrackMate, or custom MATLAB scripts) to identify and track the individual fluorescent probes in the image series.
-
From the obtained trajectories, calculate the mean squared displacement (MSD) as a function of time lag.
-
For Brownian diffusion, the MSD is linearly proportional to the time lag (MSD = 4Dt). Fit the initial portion of the MSD plot to determine the diffusion coefficient (D).
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving phosphatidylserine as a docking site for a protein kinase, which in turn phosphorylates a downstream target. The presence of this compound in the membrane could modulate the recruitment and activity of the kinase by altering local membrane fluidity.
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Dipyrenylphosphatidylcholines as membrane fluidity probes. Pressure and temperature dependence of the intramolecular excimer formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Super-resolution Analysis of TCR-Dependent Signaling: Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of phospholipid species on membrane fluidity: a meta-analysis for a novel phospholipid fluidity index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flagging fusion: Phosphatidylserine signaling in cell–cell fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Phosphatidylserine: paving the way for a new era in cancer therapies - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00511B [pubs.rsc.org]
- 10. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 10:0 Phosphatidylserine (PS) in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylserine (B164497) (PS) is a crucial phospholipid component of eukaryotic cell membranes, playing a vital role in cellular signaling.[1] Under normal physiological conditions, PS is predominantly located in the inner leaflet of the plasma membrane.[2] However, during events such as apoptosis, PS is externalized to the outer leaflet, where it acts as an "eat me" signal for phagocytic cells.[2][3] This externalization is a key marker of early apoptosis.[4] 10:0 Phosphatidylserine (1,2-dicaproyl-sn-glycero-3-phospho-L-serine), a short-chain saturated PS, is a valuable tool for in vitro studies due to its higher solubility in aqueous solutions compared to its long-chain counterparts, facilitating its delivery to cultured cells.
These application notes provide detailed protocols for the formulation and use of 10:0 PS in in vitro cell culture experiments, focusing on apoptosis induction and phagocytosis assays.
Data Presentation
The following tables summarize key quantitative parameters for the experimental protocols described below. It is important to note that optimal concentrations and incubation times can vary depending on the cell type and experimental conditions. Therefore, it is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Application | Cell Type | This compound Concentration Range (µM) | Incubation Time |
| Apoptosis Induction | Various adherent and suspension cell lines | 10 - 100 | 4 - 24 hours |
| Phagocytosis Assay (as target) | Phagocytic cells (e.g., macrophages, microglia) | 10 - 50 (for opsonization of target particles) | 1 - 4 hours |
Table 2: Key Reagents and Conditions for Experimental Protocols
| Protocol | Key Reagents | Important Parameters |
| This compound Stock Solution Preparation | This compound, DMSO | Stock concentration: 10-50 mM; Final DMSO concentration in culture <0.5% |
| Liposome Preparation (for this compound delivery) | This compound, Chloroform (B151607), Nitrogen/Argon gas, Hydration buffer | Lipid film hydration, Sonication/Extrusion for vesicle sizing |
| Apoptosis Induction and Analysis | This compound, Annexin V-FITC, Propidium Iodide (PI) | Flow cytometry analysis |
| Phagocytosis Assay | Phagocytic cells, Fluorescent beads/apoptotic cells, this compound (for opsonization) | Quantification by flow cytometry or microscopy |
Experimental Protocols
Preparation of this compound Stock Solution
Short-chain phospholipids (B1166683) like this compound have better aqueous solubility than their long-chain counterparts. However, for consistent results and to avoid precipitation in cell culture media, it is recommended to prepare a concentrated stock solution in an organic solvent.
Materials:
-
1,2-dicaproyl-sn-glycero-3-phospho-L-serine (this compound)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Prepare a 10-50 mM stock solution of this compound in DMSO. For example, to prepare a 10 mM stock, dissolve 5.3 mg of this compound (MW: 531.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium. Ensure that the final concentration of DMSO in the cell culture does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic to most cell lines.[5]
Preparation of this compound Liposomes
Liposomes are an effective method for delivering phospholipids to cells in culture. The thin-film hydration method is a common technique for their preparation.
Materials:
-
This compound stock solution in chloroform (e.g., 10 mg/mL)
-
Round-bottom flask
-
Rotary evaporator or a stream of nitrogen/argon gas
-
Hydration buffer (e.g., sterile PBS or serum-free media)
-
Bath sonicator or extruder
Procedure:
-
In a round-bottom flask, add the desired amount of this compound solution in chloroform.
-
Evaporate the chloroform using a rotary evaporator or under a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.
-
To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 1-2 hours.
-
Hydrate the lipid film by adding a pre-warmed (to 37°C) hydration buffer. The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the suspension becomes clear. Alternatively, for a more uniform size distribution, use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).
Apoptosis Induction Assay
Externalized PS is a hallmark of early apoptosis and can be detected using fluorescently labeled Annexin V.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture plate (e.g., 6-well or 12-well plate) and allow them to adhere overnight (for adherent cells).
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a predetermined time (e.g., 4, 8, 12, 24 hours). Include a vehicle control (medium with the same final concentration of DMSO).
-
After the incubation period, harvest the cells. For adherent cells, gently trypsinize and collect the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Phagocytosis Assay
This protocol describes an in vitro phagocytosis assay where particles (e.g., fluorescent beads or apoptotic cells) are opsonized with this compound to mimic apoptotic cells and then presented to phagocytic cells.
Materials:
-
Phagocytic cells (e.g., RAW 264.7 macrophages, primary microglia)
-
Target particles (e.g., fluorescently labeled latex beads, or apoptotic cells generated using a standard method)
-
This compound liposomes or solution
-
Serum-free cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Preparation of Phagocytic Cells: Seed phagocytic cells in a multi-well plate and culture until they reach the desired confluency.
-
Opsonization of Target Particles:
-
Using this compound Liposomes: Incubate the target particles with this compound liposomes (e.g., at a final PS concentration of 10-50 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Using Apoptotic Cells as Target: Induce apoptosis in a separate cell population as described in a standard protocol. The externalized PS on these cells will serve as the "eat-me" signal.
-
-
Wash the opsonized particles or apoptotic cells with PBS to remove excess PS.
-
Phagocytosis:
-
Remove the culture medium from the phagocytic cells and replace it with fresh, pre-warmed serum-free medium.
-
Add the opsonized particles or apoptotic cells to the phagocytic cells at a suitable ratio (e.g., 10:1 particles to phagocytes).
-
Incubate for 1-4 hours at 37°C to allow for phagocytosis.
-
-
Quantification:
-
Flow Cytometry: After incubation, wash the cells to remove non-ingested particles. Detach the phagocytic cells and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates phagocytosis.
-
Fluorescence Microscopy: After washing, fix and stain the cells if necessary. Visualize and quantify the number of ingested particles per cell using a fluorescence microscope.
-
Visualizations
Experimental Workflow for Apoptosis Induction using this compound
Signaling Pathway of PS-Mediated Cell Survival and Proliferation
Phosphatidylserine on the inner leaflet of the plasma membrane can act as a docking site for several signaling proteins, including Akt, Protein Kinase C (PKC), and Raf-1, which are involved in cell survival and proliferation pathways.
References
- 1. Quantitative analysis of pathways controlling extrinsic apoptosis in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure of phosphatidylserine on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
- 4. Phosphatidylserine exposure during apoptosis is a cell-type-specific event and does not correlate with plasma membrane phospholipid scramblase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Circular Dichroism Spectroscopy of Protein Binding to 10:0 PS Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of proteins and monitoring conformational changes upon interaction with ligands, including lipid membranes.[1][2][3][4] This application note provides a detailed guide for studying the binding of proteins to membranes composed of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS), a saturated phosphatidylserine (B164497) with 10-carbon acyl chains. Understanding how proteins interact with and induce changes in PS-containing membranes is crucial for elucidating various cellular processes, including signal transduction, apoptosis, and blood coagulation.[1][5][6] Furthermore, these interactions are of significant interest in drug development for targeting membrane-associated protein complexes. This document outlines the necessary protocols for vesicle preparation, CD data acquisition, and analysis, and provides representative data and visualizations to guide researchers in this field.
Key Concepts
-
Circular Dichroism (CD): A form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. In proteins, the peptide backbone arrangement into secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra in the far-UV region (190-250 nm).[2][4]
-
Protein-Membrane Interactions: The binding of proteins to lipid membranes can induce conformational changes in the protein, such as an increase in α-helicity or β-sheet content, which can be quantified using CD spectroscopy.[1][7]
-
This compound Membranes: Didecanoylphosphatidylserine (this compound) is a synthetic phospholipid that can be used to create model membranes in the form of liposomes or vesicles. The negatively charged headgroup of PS is physiologically important for mediating interactions with a variety of proteins.
Experimental Protocols
I. Preparation of this compound Large Unilamellar Vesicles (LUVs)
Large unilamellar vesicles (LUVs) are the preferred model membrane system for CD studies due to their reduced light scattering properties compared to multilamellar vesicles (MLVs).[3][8] The extrusion method is a common and effective technique for producing LUVs of a defined size.[3][9]
Materials:
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound) powder
-
CD buffer (e.g., 10 mM sodium phosphate (B84403), 100 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes with a 100 nm pore size
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound powder in chloroform in a clean glass vial.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of CD buffer to the vial containing the lipid film to achieve the target lipid concentration (typically 1-5 mM).
-
Hydrate the lipid film by vortexing the vial for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane at least 21 times. This process forces the MLVs to break down and reassemble into LUVs with a diameter close to the pore size of the membrane.
-
The resulting LUV suspension should appear translucent.
-
-
Vesicle Characterization (Optional but Recommended):
-
The size distribution of the prepared LUVs can be determined by dynamic light scattering (DLS).
-
The final lipid concentration can be confirmed using a phosphate assay.
-
II. Circular Dichroism Titration of Protein with this compound LUVs
This protocol describes a typical CD titration experiment to monitor the conformational changes of a protein upon binding to this compound LUVs.
Materials:
-
Purified protein of interest in CD buffer
-
This compound LUV suspension in CD buffer
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Instrument Setup:
-
Set the CD spectropolarimeter to the desired parameters. Typical settings for far-UV CD are:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response time: 2 seconds
-
Accumulations: 3-5 scans
-
-
-
Initial Protein Spectrum:
-
Record a CD spectrum of the protein alone in the CD buffer. This will serve as the baseline (0% lipid).
-
Record a spectrum of the CD buffer alone for baseline correction.
-
-
Titration:
-
Perform a stepwise addition of the this compound LUV suspension to the protein solution in the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 2-5 minutes before recording a CD spectrum.
-
The lipid concentration should be increased incrementally to cover a range that allows for the determination of the binding affinity.
-
-
Data Processing:
-
Subtract the spectrum of the CD buffer (and the corresponding lipid concentration for each titration point) from each protein spectrum.
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:
MRE = (CD signal in mdeg) / (10 * n * c * l)
where:
-
n = number of amino acid residues in the protein
-
c = molar concentration of the protein
-
l = path length of the cuvette in cm
-
-
Data Analysis:
-
Analyze the changes in the CD spectra as a function of lipid concentration. This can involve monitoring the change in MRE at a specific wavelength (e.g., 222 nm for α-helical content) or by deconvolution of the spectra to estimate the percentage of different secondary structures.
-
The binding affinity (dissociation constant, Kd) can be determined by fitting the change in MRE at a specific wavelength versus the lipid concentration to a suitable binding isotherm equation.
-
Data Presentation
The quantitative data obtained from a CD titration experiment can be summarized in a table to facilitate comparison and analysis. The following is a representative dataset for the binding of a hypothetical 150-residue protein (Protein X, 10 µM) to this compound LUVs, showing an increase in α-helical content upon binding.
| [this compound] (µM) | MRE at 222 nm (deg·cm²·dmol⁻¹) | % α-Helix (estimated) |
| 0 | -3,500 | 10% |
| 10 | -5,250 | 15% |
| 25 | -7,875 | 22.5% |
| 50 | -11,375 | 32.5% |
| 100 | -15,750 | 45% |
| 200 | -19,250 | 55% |
| 400 | -21,000 | 60% |
| 800 | -21,875 | 62.5% |
Note: The % α-helix is estimated for illustrative purposes. Accurate determination requires deconvolution of the full CD spectrum using specialized software.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for studying protein binding to this compound membranes using CD spectroscopy.
Caption: Experimental workflow for CD spectroscopy of protein binding to this compound LUVs.
Phosphatidylserine-Mediated Signaling Pathway
Phosphatidylserine on the outer leaflet of the plasma membrane acts as a crucial signal in various physiological processes. The diagram below illustrates two key signaling events initiated by externalized PS: the engulfment of apoptotic cells and the activation of Protein Kinase C (PKC).
Caption: Signaling pathways involving phosphatidylserine exposure.
Conclusion
Circular dichroism spectroscopy is an invaluable tool for characterizing the structural consequences of protein interactions with this compound membranes. The protocols and representative data provided in this application note offer a comprehensive guide for researchers to design, execute, and interpret CD experiments in this context. By carefully preparing lipid vesicles and systematically titrating them with the protein of interest, one can obtain quantitative insights into the binding-induced conformational changes, which are fundamental to understanding the molecular mechanisms of many biological processes and for the development of novel therapeutics.
References
- 1. Conformational changes of a mitochondrial precursor protein on binding to phospholipid vesicles and SDS micelles. A circular dichroism and fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of protein kinase C with phosphatidylserine. 1. Cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CD Spectroscopy of Protein Conformational Changes | MtoZ Biolabs [mtoz-biolabs.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD spectroscopy of peptides and proteins bound to large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: 10:0 PS (Didodecanoyl-PS) Solubility
Welcome to the technical support center for improving the solubility of 10:0 PS (1,2-didecanoyl-sn-glycero-3-phospho-L-serine) in chloroform (B151607). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving completely in pure chloroform?
A1: this compound is an acidic phospholipid with a saturated short acyl chain. While it is a lipid, its polar phosphoserine headgroup can limit its solubility in purely non-polar solvents like chloroform. Incomplete dissolution often manifests as a cloudy suspension, small aggregates, or a thin film that fails to dissolve. For acidic lipids, especially saturated ones, pure chloroform is often not the ideal solvent.[1]
Q2: How can I improve the solubility of this compound in chloroform?
A2: The most effective method is to create a co-solvent system by adding a small percentage of methanol (B129727). A common recommendation is to use a chloroform:methanol mixture. For many phosphatidylserine (B164497) lipids, a ratio of 95:5 (v/v) has been shown to be effective. For particularly difficult-to-dissolve acidic lipids, a mixture containing 2% methanol and 0.5-1% deionized water may also be used.[1]
Q3: I've added methanol, but some particulate matter remains. What should I do?
A3: If you still observe undissolved lipid after adding methanol, mechanical agitation can be highly effective. Gentle warming of the solution in a water bath, followed by vortexing and sonication, can help to break up any remaining aggregates and facilitate complete dissolution.[1][2] It is crucial to ensure the solution is completely clear before use.
Q4: What is the recommended concentration for dissolving this compound in a chloroform:methanol mixture?
A4: A typical starting concentration for dissolving phospholipids (B1166683) for downstream applications like liposome (B1194612) preparation is in the range of 10-20 mg/mL.[2] However, for a generic phosphatidylserine, concentrations as high as 50 mg/mL have been achieved in a 95:5 (v/v) chloroform:methanol solution. It is always best to start with a lower concentration and incrementally increase if needed for your specific application.
Q5: How should I store my this compound solution in chloroform?
A5: Phospholipid solutions in organic solvents should be stored in glass containers with Teflon-lined caps (B75204) at -20°C.[1] It is also recommended to overlay the solution with an inert gas like argon or nitrogen to prevent oxidation. Be aware that solutions of phosphatidylserine in chloroform:methanol can decompose at a rate of approximately 0.5% per day when left at room temperature.[3] Therefore, for long-term storage, preparing fresh solutions is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Hazy Solution | Incomplete dissolution of this compound. | 1. Add 2-5% (v/v) methanol to the chloroform. 2. Gently warm the solution in a water bath (do not exceed 30-40°C). 3. Vortex the solution for 1-2 minutes. 4. Sonicate in a bath sonicator for 5-10 minutes.[2] |
| Visible Lipid Aggregates | The lipid has precipitated out of solution. | Follow the steps for a cloudy solution. If aggregates persist, consider preparing a fresh, more dilute solution. |
| Solution appears yellow | Degradation of the solvent or lipid. | 1. Use fresh, high-purity, stabilized chloroform. 2. Store chloroform in the dark and under an inert atmosphere. 3. Prepare fresh this compound solutions before use. |
| Inconsistent results in downstream applications | Non-homogenous lipid solution or lipid degradation. | 1. Ensure the this compound is fully dissolved and the solution is clear before use. 2. Avoid using plastic containers or pipette tips, as plasticizers can leach into the solvent. 3. Handle the lipid and solution under an inert atmosphere (argon or nitrogen) to minimize oxidation. |
Quantitative Data Summary
| Lipid | Solvent System | Reported Solubility | Reference |
| Phosphatidylserine (general) | Chloroform:Methanol (95:5, v/v) | 50 mg/mL | |
| Phospholipids (general) | Chloroform or Chloroform:Methanol | 10-20 mg/mL (typical working concentration) | [2] |
Experimental Protocols
Protocol for Solubilizing this compound in a Chloroform:Methanol Co-solvent System
Materials:
-
This compound (1,2-didecanoyl-sn-glycero-3-phospho-L-serine) powder
-
High-purity chloroform (stabilized)
-
High-purity methanol
-
Glass vials with Teflon-lined caps
-
Glass pipettes or syringes
-
Vortex mixer
-
Bath sonicator
-
Water bath (optional)
-
Inert gas (argon or nitrogen)
Procedure:
-
Preparation of the Co-solvent: In a clean, dry glass container, prepare the desired volume of the chloroform:methanol (95:5, v/v) co-solvent. For example, to make 10 mL of the solvent, mix 9.5 mL of chloroform with 0.5 mL of methanol.
-
Weighing the Lipid: Weigh the desired amount of this compound powder directly into a clean, dry glass vial. Perform this step in a controlled environment to minimize moisture absorption.
-
Initial Dissolution: Using a glass pipette or syringe, add the appropriate volume of the chloroform:methanol co-solvent to the vial containing the this compound to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Vortexing: Cap the vial tightly and vortex the mixture for 1-2 minutes. A clear solution should begin to form.
-
Warming (Optional): If the solution is not completely clear, place the vial in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C) for 5-10 minutes. Caution: Chloroform is volatile and has a low boiling point (61.2°C). Do not overheat.
-
Sonication: After warming (if performed), place the vial in a bath sonicator for 5-10 minutes.[2] The ultrasonic energy will help to break down any remaining lipid aggregates.
-
Visual Inspection: After sonication, visually inspect the solution to ensure it is completely clear and free of any particulate matter.
-
Storage: If the solution is not for immediate use, flush the headspace of the vial with an inert gas (argon or nitrogen), cap it tightly, and store it at -20°C.
Visualizations
Caption: Experimental workflow for dissolving this compound in a chloroform:methanol co-solvent.
Caption: Troubleshooting logic for dissolving this compound in chloroform.
References
Technical Support Center: 10:0 PS (Didecanoyl Phosphatidylserine) Liposome Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the aggregation of 10:0 PS during liposome (B1194612) formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound) is a synthetic glycerophospholipid with two 10-carbon acyl chains. Its propensity to aggregate stems from a combination of factors:
-
Short Acyl Chains: The short C10 chains result in a relatively high Critical Micelle Concentration (CMC), meaning it prefers to form micelles rather than stable bilayers, especially at higher concentrations.[1][2][3]
-
Anionic Headgroup: The negatively charged phosphoserine headgroup strongly interacts with divalent cations like calcium (Ca²⁺).[4][5][6] This interaction can neutralize the charge repulsion between liposomes and bridge them together, leading to significant aggregation and even fusion.[7][8]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The CMC is the concentration at which lipid monomers in a solution begin to form micelles.[11] For this compound, the CMC is approximately 0.096 mM .[1][2][3]
Operating above the CMC is necessary for forming lipid structures, but the high CMC of this compound indicates its lower tendency to form stable bilayers compared to long-chain lipids. This makes it more sensitive to experimental conditions that favor aggregation.
Q3: What are the ideal buffer conditions for working with this compound?
To minimize aggregation, buffer selection is critical:
-
Avoid Divalent Cations: Strictly avoid buffers containing calcium (Ca²⁺) or magnesium (Mg²⁺), as they are primary drivers of PS aggregation.[4][6] Use chelators like EDTA if cation contamination is a concern.
-
Control Ionic Strength: While highly charged lipids can form viscous gels in low ionic strength solutions, excessively high concentrations of monovalent cations (e.g., >500 mM NaCl) can also induce aggregation by screening the surface charge.[8] A moderate ionic strength (e.g., 100-150 mM NaCl) is generally recommended.
-
Maintain Stable pH: Use a suitable buffer such as HEPES or Tris at a pH of ~7.4 to maintain the charge state of the phosphoserine headgroup and ensure colloidal stability.[12]
Q4: Can I include cholesterol or other lipids in my this compound formulation?
Yes, including helper lipids is a highly effective strategy to prevent aggregation.
-
Cholesterol: Incorporating cholesterol can increase the stability of the lipid bilayer, reducing the likelihood of aggregation.[13]
-
Neutral Helper Lipids: Mixing this compound with a neutral, longer-chain phospholipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) can sterically shield the PS headgroups and reduce charge-mediated aggregation.
-
PEGylated Lipids: Including a small percentage (1-5 mol%) of a PEG-modified lipid (e.g., DSPE-PEG2000) is a robust method to provide a steric barrier on the liposome surface, which effectively prevents aggregation.[14][15][16]
Troubleshooting Guide
This section addresses common issues encountered during the preparation of liposomes containing this compound.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Cloudy solution or precipitate forms immediately after hydration. | 1. Divalent Cation Contamination: Presence of Ca²⁺ or Mg²⁺ in the hydration buffer.[4] 2. High Lipid Concentration: The concentration of this compound is too far above its CMC, favoring aggregation over lamellar vesicle formation. | 1. Use Cation-Free Buffers: Prepare all aqueous solutions with high-purity water and reagents. Consider adding 1-5 mM EDTA to chelate any trace cations. 2. Reduce Lipid Concentration: Lower the total lipid concentration during hydration. 3. Incorporate Helper Lipids: Add cholesterol or a neutral phospholipid (e.g., POPC) to the lipid mixture to improve bilayer stability.[13] |
| Lipid film hydrates poorly, forming clumps instead of a uniform suspension. | 1. Incomplete Solvent Removal: Residual organic solvent can interfere with proper hydration. 2. Hydration Temperature Too Low: Hydrating below the lipid's phase transition temperature (Tm) can hinder film dispersal. Cation binding can significantly raise the Tm.[5] | 1. Thoroughly Dry the Film: Ensure the lipid film is completely dry by placing it under high vacuum for at least 2-4 hours.[9] 2. Hydrate (B1144303) Above Tm: Warm the hydration buffer to a temperature well above the expected Tm of the lipid mixture before adding it to the film. |
| Final liposome suspension aggregates over time (hours to days). | 1. Insufficient Surface Charge: The electrostatic repulsion between vesicles is not enough to prevent aggregation over time. 2. Ostwald Ripening/Fusion: Smaller, less stable vesicles merge to form larger aggregates. | 1. Add PEGylated Lipids: Incorporate 1-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) into the formulation to create a steric barrier that prevents aggregation.[14][17] 2. Optimize Zeta Potential: Ensure the formulation has a sufficiently negative zeta potential to promote repulsion. This is achieved by controlling pH and avoiding cations.[17] |
| Dynamic Light Scattering (DLS) shows large particle size (>500 nm) and high Polydispersity Index (PDI > 0.3). | 1. Aggregation: The primary cause is vesicle aggregation.[8] 2. Ineffective Size Reduction: The sizing method (e.g., extrusion, sonication) was not performed correctly or for a sufficient duration. | 1. Address Aggregation First: Implement the solutions mentioned above (cation-free buffers, helper lipids, PEGylation). 2. Refine Sizing Process: Ensure the extruder is assembled correctly and that the suspension is passed through the membrane an odd number of times (e.g., 11-21 passes). For sonication, ensure adequate power and time, but be cautious of lipid degradation.[18] |
Physicochemical Data Summary
The table below summarizes key quantitative data for this compound and related lipids.
| Parameter | This compound (Didecanoyl PS) | 10:0 PC (Didecanoyl PC) | Notes |
| Molecular Weight | ~569.6 g/mol (Varies with salt form) | 565.7 g/mol [19] | The anionic nature of PS means its MW depends on the counter-ion. |
| Critical Micelle Conc. (CMC) | 0.096 mM[1][3] | 0.005 mM[3] | The higher CMC of this compound indicates a greater tendency to form micelles compared to bilayers than its PC counterpart. |
| Solubility | Soluble in Chloroform/Methanol mixtures.[20] Insoluble in water.[21] | Soluble in Ethanol, DMF, DMSO.[19] | Organic solvents are required for initial dissolution.[22] |
| Phase Transition Temp. (Tm) | Not readily available, but cation binding drastically increases Tm.[10] | ~ -18 °C (Estimated)[9] | Work with PS-containing lipids should be done above the Tm, which can be elevated by ions.[5] |
Experimental Protocols & Visualizations
Recommended Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion
This method is a robust technique for producing unilamellar vesicles with a controlled size distribution.[22]
Materials:
-
This compound and other lipids (e.g., POPC, DSPE-PEG2000)
-
Chloroform/Methanol (2:1, v/v)
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Rotary evaporator, bath sonicator, high-vacuum pump
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., a mix of this compound, POPC, and DSPE-PEG2000) in a chloroform/methanol mixture in a round-bottom flask. Ensure the solution is clear.[13]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Solvent Removal: Place the flask on a high-vacuum pump for at least 2-4 hours to remove all residual solvent. This step is critical to prevent aggregation issues.[9]
-
Hydration: Add the pre-warmed (above Tm) hydration buffer to the flask. Agitate gently to hydrate the lipid film, which will form multilamellar vesicles (MLVs).
-
Sizing by Extrusion:
-
Load the MLV suspension into the extruder.
-
Force the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm).
-
Repeat the extrusion 11-21 times to ensure a uniform size distribution, resulting in Large Unilamellar Vesicles (LUVs).
-
-
Storage: Store the final liposome suspension at 4°C. Do not freeze unless cryoprotectants are used, as this can induce aggregation.
Diagram: Liposome Preparation Workflow
Caption: Workflow for preparing this compound liposomes via thin-film hydration.
Diagram: Troubleshooting Logic for this compound Aggregation
Caption: Decision tree for troubleshooting this compound liposome aggregation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Effect of Calcium and Magnesium on Phosphatidylserine Membranes: Experiments and All-Atomic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomic View of Calcium-Induced Clustering of Phosphatidylserine in Mixed Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation of liposomes induced by calcium: a structural and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatidylserine inhibits and calcium promotes model membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Crystallization of phosphatidylserine bilayers induced by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. liposomes.ca [liposomes.ca]
- 15. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. iris.cnr.it [iris.cnr.it]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. caymanchem.com [caymanchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. DSPS | Dioctadecanoylphosphatidylserine | phospholipid | TargetMol [targetmol.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
Technical Support Center: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS)
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) and offers troubleshooting for common issues encountered during its use in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, or 1,2-didecanoyl-sn-glycero-3-phospho-L-serine, is a synthetic phospholipid with two saturated 10-carbon acyl chains. Its stability is crucial for the integrity of experimental systems, such as model membranes and liposomes, and for accurate results in cell signaling and drug development studies. Degradation can alter the physicochemical properties of membranes and lead to the formation of impurities that may have unintended biological effects.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for phospholipids (B1166683) like this compound are:
-
Hydrolysis: The ester bonds linking the fatty acid chains to the glycerol (B35011) backbone can be cleaved, leading to the formation of lysophosphatidylserine (B10771985) (lyso-PS) and free fatty acids. This process is accelerated by non-neutral pH and elevated temperatures.
-
Oxidation: While the saturated decanoyl chains of this compound are resistant to peroxidation, the serine headgroup and any trace unsaturated lipid impurities can be susceptible to oxidative damage. Oxidation is promoted by exposure to oxygen, light, and trace metal ions.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
As a solid (powder): Store at -20°C in a tightly sealed glass vial. Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and accelerate hydrolysis.[1]
-
In an organic solvent (e.g., chloroform): Store at -20°C in a glass vial with a PTFE-lined cap.[1] The headspace of the vial should be purged with an inert gas (e.g., argon or nitrogen) to displace oxygen and prevent oxidation. Solutions in organic solvents should not be stored in plastic containers, as plasticizers can leach into the solution.[1]
Q4: Can I store this compound in an aqueous solution or as liposomes?
A4: While possible for short-term use, long-term storage in aqueous solutions or as liposomes is not recommended due to the increased risk of hydrolysis. If short-term storage is necessary, use a buffer with a pH around 6.5, as this has been shown to be the pH of minimum hydrolysis for some phospholipids. Store at 2-8°C for no more than a few days. For longer-term storage of liposomes, it is recommended to freeze them in liquid nitrogen and store them at -80°C.[2]
Q5: How can I detect this compound degradation?
A5: Degradation of this compound can be monitored using chromatographic techniques such as:
-
Thin-Layer Chromatography (TLC): This is a relatively simple and rapid method to qualitatively assess the presence of degradation products like lyso-PS.
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a highly sensitive and quantitative method for separating and identifying this compound and its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy or precipitated this compound solution in organic solvent. | 1. The solution has been stored below -30°C, causing the lipid to come out of solution. 2. The solvent has partially evaporated, increasing the lipid concentration beyond its solubility limit. | 1. Warm the solution to room temperature and vortex gently to redissolve the lipid. Avoid prolonged heating. 2. If necessary, add a small amount of fresh, anhydrous solvent to redissolve the lipid. Ensure the vial is tightly sealed to prevent future evaporation. |
| Inconsistent results in cell-based assays. | 1. Degradation of this compound to lyso-PS, which can have different biological activities, including cytotoxic effects. 2. Oxidation of the serine headgroup or trace impurities, leading to altered cell signaling. | 1. Always use freshly prepared this compound solutions or liposomes for cell-based experiments. 2. Check the purity of your this compound stock by TLC or HPLC-MS before use. 3. Prepare liposomes in degassed buffer to minimize oxidation. |
| Difficulty in forming stable liposomes. | 1. Presence of a high percentage of hydrolysis products (lyso-PS), which can destabilize the lipid bilayer.[3] 2. Incorrect hydration temperature. | 1. Use high-purity this compound for liposome (B1194612) preparation. 2. Hydrate the lipid film at a temperature above the phase transition temperature (Tm) of this compound. 3. If aggregation occurs, consider adding a small percentage of a charged lipid to induce electrostatic repulsion between vesicles. |
| Unexpected peaks in HPLC-MS analysis. | 1. Hydrolysis of this compound, leading to the formation of 1-decanoyl-2-lyso-PS and/or 2-decanoyl-1-lyso-PS. 2. Oxidation products. | 1. Confirm the mass of the unexpected peaks to see if they correspond to lyso-PS or oxidized derivatives. 2. Review your sample handling and storage procedures to minimize degradation. Use fresh samples for analysis. |
Data on this compound Stability
Table 1: Estimated Hydrolytic Degradation of this compound in Aqueous Buffer (pH 7.4) at Various Temperatures
| Storage Time (Days) | % this compound Remaining (4°C) | % this compound Remaining (25°C) | % this compound Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 7 | >99 | ~98 | ~95 |
| 30 | >98 | ~92 | ~80 |
| 90 | ~95 | ~78 | ~60 |
Note: These are estimated values to illustrate the effect of temperature on hydrolysis. Actual degradation rates can vary depending on buffer composition and other factors.
Table 2: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Atmosphere | Container | Expected Stability |
| Solid (Powder) | -20°C | Air | Tightly sealed glass vial | >1 year |
| In Chloroform | -20°C | Inert Gas (Argon/Nitrogen) | Glass vial with PTFE-lined cap | >6 months |
| Aqueous Suspension | 4°C | Air | Glass or polypropylene (B1209903) tube | <1 week |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to generate degradation products for analytical method development and to understand its degradation pathways.
Materials:
-
This compound
-
Chloroform
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
TLC plates (silica gel 60)
-
HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in chloroform:methanol (2:1, v/v).
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Vortex vigorously and incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH in methanol. Vortex and incubate at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Vortex and incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the solid this compound in an oven at 80°C for 48 hours.
-
Sample Analysis: After the incubation period, neutralize the acid and base hydrolysis samples. Evaporate the solvent from all samples under a stream of nitrogen. Reconstitute the residue in a suitable solvent for TLC and HPLC-MS analysis.
Protocol 2: TLC Analysis of this compound and its Degradation Products
Materials:
-
TLC plates (silica gel 60)
-
Developing chamber
-
Mobile phase: Chloroform:Methanol:Water (65:25:4, v/v/v)
-
Visualization reagent (e.g., phosphomolybdic acid stain or iodine vapor)
Procedure:
-
Spot the reconstituted samples from the forced degradation study (Protocol 1) and a non-degraded this compound standard onto a TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to migrate to near the top of the plate.
-
Remove the plate and dry it completely.
-
Visualize the spots using the chosen reagent. The degradation product, lyso-PS, will have a lower Rf value (migrate a shorter distance) than the intact this compound.
Protocol 3: HPLC-MS Analysis of this compound and Lyso-PS
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Mass spectrometer with an electrospray ionization (ESI) source
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
Procedure:
-
Gradient Elution: Develop a gradient elution method to separate this compound and its more polar degradation product, lyso-PS. A typical gradient would start with a lower percentage of solvent B and gradually increase.
-
MS Detection: Set the mass spectrometer to detect the specific m/z values for this compound and 10:0 lyso-PS in both positive and negative ion modes to determine the optimal detection method.
-
Quantification: Create a calibration curve using standards of known concentrations for both this compound and 10:0 lyso-PS to quantify the amount of degradation.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for storage and stability analysis of this compound.
References
Technical Support Center: Mass Spectrometry Analysis of 10:0 Phosphatidylserine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity of 10:0 Phosphatidylserine (10:0 PS, Dicaproylphosphatidylserine) during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity unexpectedly low?
Low signal intensity for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into three main areas: sample preparation, instrument settings, and the inherent chemical properties of the analyte. Common issues include inefficient extraction, ion suppression from sample matrix components, suboptimal ionization parameters, in-source fragmentation, and sample degradation.[1][2]
Q2: What is the optimal ionization mode for this compound analysis?
For phosphatidylserines, negative-ion mode electrospray ionization (ESI) is generally preferred. The phosphate (B84403) and carboxyl groups on the serine headgroup are readily deprotonated, forming a stable [M-H]⁻ ion, which typically yields higher sensitivity compared to positive-ion mode.[3][4][5] In positive-ion mode, PS species can form adducts with sodium ([M+Na]⁺) or other cations, but the ionization efficiency is often lower and can be suppressed by other lipid classes like phosphatidylcholines (PCs).[6]
Q3: What are the characteristic fragment ions of this compound in MS/MS analysis?
In negative-ion mode tandem mass spectrometry (MS/MS), the most characteristic fragmentation of PS is the neutral loss of the serine headgroup, which corresponds to a loss of 87 Da.[7] The resulting fragment ion is the deprotonated form of the corresponding phosphatidic acid (PA). Further fragmentation will then occur from this PA backbone, yielding product ions corresponding to the fatty acid chains. For this compound, you would expect to see a prominent neutral loss of 87 Da from the precursor ion.
Q4: What is in-source fragmentation and how can it affect my this compound signal?
In-source fragmentation is the breakdown of ions in the ion source of the mass spectrometer before they enter the mass analyzer.[8][9] Phosphatidylserines are particularly susceptible to in-source fragmentation, where they can lose their serine headgroup.[3] This phenomenon leads to a decrease in the intensity of the desired [M-H]⁻ precursor ion and a corresponding increase in the signal of the phosphatidic acid fragment.[3] This can be mistaken for a low signal of your target analyte and an incorrect identification of another lipid. Optimizing ion source parameters like capillary temperature and cone/declustering voltage is crucial to minimize this effect.[3][8]
Q5: Can the sample solvent affect the signal intensity of this compound?
Yes, the choice of solvent for sample reconstitution is critical. The solvent should be compatible with the mobile phase to ensure good peak shape and prevent precipitation in the LC system.[1] For short-chain phospholipids (B1166683) like this compound, which are more polar than their long-chain counterparts, a solvent mixture like methanol/acetonitrile or isopropanol (B130326) is often a good starting point.[10] Highly non-polar solvents may not be suitable. It is also crucial to avoid non-volatile salts and buffers in the final sample solution as they can cause ion suppression and contaminate the ion source.[11]
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Diagram: Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.
Step 1: System Suitability and Mass Spectrometer Checks
The first step is to determine if the issue lies with the mass spectrometer itself or the preceding sample preparation and liquid chromatography steps.
-
Action: Directly infuse a freshly prepared solution of a this compound standard into the mass spectrometer.
-
Expected Outcome: A strong and stable signal for the [M-H]⁻ ion of this compound should be observed.
-
Troubleshooting:
-
No or Low Signal: The issue is likely with the mass spectrometer.
-
Verify Instrument Settings: Ensure the instrument is in negative ionization mode. Check that the capillary voltage, nebulizer gas flow, drying gas flow, and temperatures are within the recommended ranges for lipid analysis.[1][12]
-
Clean the Ion Source: Contamination of the ion source, capillary, and cone/orifice is a common cause of signal loss.[1] Follow the manufacturer's protocol for cleaning these components.
-
Tune and Calibrate: Perform a system tune and calibration to ensure the mass spectrometer is operating at optimal performance.
-
-
Good Signal: The mass spectrometer is likely functioning correctly. The problem may be with the LC system or the sample itself.
-
Step 2: Liquid Chromatography and Method Checks
If the direct infusion of the standard yields a good signal, the next step is to evaluate the LC-MS interface and the chromatographic method.
-
Action: Inject the this compound standard through the entire LC-MS system.
-
Expected Outcome: A sharp, well-defined chromatographic peak with good signal intensity.
-
Troubleshooting:
-
Low Intensity, Poor Peak Shape, or No Peak:
-
Check for Leaks and Blockages: Inspect all LC connections for leaks. A sudden drop in pressure could indicate a leak, while an unusually high pressure may signal a blockage.
-
Verify Mobile Phase Composition: Ensure the mobile phases are correctly prepared with high-purity, LC-MS grade solvents and that the compositions are appropriate for the separation of polar lipids.
-
Column Integrity: The column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
Reconstitution Solvent: Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to ensure proper focusing on the column.
-
-
Step 3: Sample Preparation and Matrix Effects
If both the direct infusion and LC-injection of a clean standard provide a good signal, the issue is likely related to the sample matrix or the sample preparation procedure.
-
Action: Analyze your prepared biological sample.
-
Troubleshooting:
-
Low Signal in Sample Compared to Standard:
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal intensity.[4]
-
Mitigation: Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances such as salts and other lipid classes.[1] Diluting the sample may also reduce matrix effects, but this will also lower the analyte concentration.
-
-
Inefficient Extraction: The extraction method may not be efficient for short-chain, more polar phospholipids like this compound.
-
Mitigation: Consider using a liquid-liquid extraction method optimized for polar lipids.
-
-
Sample Degradation: this compound can degrade due to enzymatic activity or improper storage.
-
Mitigation: Work quickly, keep samples on ice, and store extracts at -80°C. Minimize freeze-thaw cycles.[1]
-
-
Use of an Internal Standard: The most effective way to account for sample loss during preparation and for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-d7).
-
-
Table 1: Quantitative Troubleshooting Parameters
| Parameter | Potential Problem | Recommended Action | Expected Outcome |
| Signal-to-Noise (S/N) Ratio of Standard | < 10 | MS sensitivity issue or low standard concentration. | Increase standard concentration. Tune and calibrate the MS. |
| Peak Shape (Asymmetry Factor) | > 2.0 | Column degradation, incompatible sample solvent. | Use a sample solvent weaker than the mobile phase. Replace the column. |
| Retention Time Shift | > 5% variation | Inconsistent LC pump performance, column aging. | Equilibrate the column for a longer duration. Prepare fresh mobile phase. |
| Internal Standard Recovery | < 50% | Inefficient extraction or significant sample loss. | Optimize the sample preparation protocol. |
Experimental Protocol: Optimization of Ion Source Parameters for this compound Analysis
This protocol describes a method to optimize key ion source parameters to maximize the signal intensity of this compound while minimizing in-source fragmentation.
Objective: To determine the optimal capillary voltage, cone/declustering voltage, and source temperature for the analysis of this compound in negative ESI mode.
Materials:
-
10:0 Phosphatidylserine (Dicaproylphosphatidylserine) standard
-
LC-MS grade methanol
-
LC-MS grade water
-
Ammonium (B1175870) acetate
-
Mass spectrometer with an electrospray ionization (ESI) source
Methodology:
-
Prepare a 1 µg/mL solution of this compound in methanol/water (80:20, v/v) with 5 mM ammonium acetate.
-
Set up the mass spectrometer for direct infusion in negative ionization mode.
-
Infuse the this compound solution at a constant flow rate (e.g., 5-10 µL/min).
-
Monitor the [M-H]⁻ ion for this compound and its primary in-source fragment (the corresponding phosphatidic acid, [M-H-87]⁻).
-
Systematically vary the following parameters , one at a time, while keeping the others constant at a baseline value (refer to Table 2 for suggested ranges).
-
Capillary Voltage
-
Cone/Declustering Voltage
-
Source Temperature
-
-
Record the signal intensity of both the precursor and fragment ions at each parameter setting.
-
Calculate the ratio of the precursor ion intensity to the fragment ion intensity for each condition.
-
The optimal settings will be those that provide the highest precursor ion intensity with the lowest relative abundance of the in-source fragment.
Table 2: Example Parameter Optimization Ranges
| Parameter | Low Setting | Mid Setting | High Setting |
| Capillary Voltage (kV) | 2.0 | 2.5 | 3.0 |
| Cone/Declustering Voltage (V) | 20 | 40 | 60 |
| Source Temperature (°C) | 100 | 120 | 150 |
Note: Optimal values are instrument-dependent and should be determined empirically.
Diagram: Fragmentation Pathway of this compound
Caption: Characteristic fragmentation pathway of this compound in negative-ion mode MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. In-source fragmentation [jeolusa.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 12. Deciphering Solution and Gas-Phase Interactions between Peptides and Lipids by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the concentration of 10:0 PS for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) for cell-based assays. The guide includes frequently asked questions, detailed troubleshooting, experimental protocols, and data presentation templates.
Frequently Asked Questions (FAQs)
Q1: What is phosphatidylserine (B164497) (PS) and what is its role in cell-based assays?
Phosphatidylserine (PS) is an acidic phospholipid that, in healthy cells, is primarily located in the inner leaflet of the plasma membrane.[1] It plays a key role in cell signaling and is a crucial component of the cell membrane.[2] A hallmark of early-stage apoptosis (programmed cell death) is the translocation of PS from the inner to the outer leaflet of the cell membrane.[3] This exposed PS acts as an "eat-me" signal, flagging the dying cell for removal by phagocytes.[3][4] In cell-based assays, this PS exposure is a widely used marker to detect and quantify apoptosis, often using proteins like Annexin V that bind specifically to PS.[5]
Q2: Why use a short-chain PS like this compound instead of a long-chain version?
Short-chain phospholipids (B1166683) like this compound (with 10-carbon acyl chains) have different physicochemical properties than their long-chain counterparts. They generally exhibit higher aqueous solubility and can more readily incorporate into cell membranes. This makes them useful for experiments where the goal is to exogenously introduce PS into a cell system to study its effects. While this compound is a synthetic lipid not typically found in cells, its structure allows it to be recognized by common lipid-metabolizing enzymes, potentially influencing cellular signaling cascades.[6]
Q3: How should I prepare and store this compound?
For optimal stability, lyophilized this compound powder should be stored at -20°C.[7] To prepare a stock solution, dissolve the powder in an organic solvent like ethanol (B145695) or DMSO. Due to the potential for hydrolysis, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[8] Solutions of PS can decompose when exposed to room temperature for extended periods.[7][9]
Q4: What is a recommended starting concentration for this compound in a cell-based assay?
The optimal concentration of this compound is highly dependent on the cell line, assay duration, and specific endpoint being measured. There is no single universal concentration. A common approach for in vitro screening is to start with a high concentration in the low micromolar (µM) range (e.g., 10-50 µM) and perform serial dilutions.[10][11] A dose-response experiment is mandatory to determine the ideal concentration range that balances biological activity with minimal cytotoxicity.
Experimental Protocols & Data Presentation
The key to optimizing this compound concentration is to perform a systematic dose-response experiment to evaluate both cytotoxicity and the desired biological effect (e.g., apoptosis induction).
Experimental Workflow for Optimizing this compound Concentration
References
- 1. Phosphatidylserine: The Unique Dual-Role Biomarker for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylserine (PS): Structure, Functions, and Detection - Creative Proteomics [creative-proteomics.com]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. from bovine brain, ≥97% (TLC), amorphous powder, structural phospholipid | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. thomassci.com [thomassci.com]
- 10. researchgate.net [researchgate.net]
- 11. White light-induced cell apoptosis by a conjugated polyelectrolyte through singlet oxygen generation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00774H [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of 10:0 PS
Welcome to the technical support center for the synthesis and purification of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The chemical synthesis of phosphatidylserine (B164497) (PS) derivatives like this compound can be challenging due to several factors. Key issues include low selectivity and purity, which arise from the non-specific nature of the chemical reactions, leading to the formation of numerous impurities and by-products.[1] This increases the complexity and cost of purification. Additionally, traditional chemical synthesis often involves harsh reaction conditions and the use of potentially toxic organic solvents, raising environmental and safety concerns.[1] Scalability can also be an issue, as maintaining strict, multi-step conditions for large-scale production is often inefficient and expensive.[1]
Q2: Are there alternative methods to chemical synthesis for this compound?
A2: Yes, enzymatic synthesis is a prominent alternative to traditional chemical methods for producing phosphatidylserine.[1] This approach utilizes enzymes like phospholipase D (PLD) to catalyze the transphosphatidylation of a phosphatidylcholine (PC) precursor, such as 1,2-didecanoyl-sn-glycero-3-phosphocholine (B58096) (10:0 PC), with L-serine. Enzymatic synthesis offers several advantages, including milder reaction conditions, higher selectivity, and simpler purification processes.[2]
Q3: What are the most effective methods for purifying synthetic this compound?
A3: The standard and most effective methods for purifying phospholipids (B1166683) like this compound are silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).[2][3][4] Silica gel chromatography is a widely adopted technique for preparing milligram to gram amounts of phospholipids.[2][5] For higher purity, reversed-phase HPLC (RP-HPLC) is often employed, which separates molecules based on their hydrophobicity.
Q4: What is the role of this compound in biological signaling pathways?
A4: Phosphatidylserine, in general, is a key player in various cellular signaling pathways, most notably in apoptosis (programmed cell death).[6][7] In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane.[8] During apoptosis, PS is translocated to the outer leaflet, where it acts as an "eat-me" signal, flagging the apoptotic cell for engulfment by phagocytes.[6][7] PS is also involved in the activation of several signaling pathways crucial for neuronal survival, neurite growth, and synaptogenesis.[8]
Troubleshooting Guides
Synthesis of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, pH, solvent). - Inefficient activation of carboxylic acid or phosphate (B84403) group. | - Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Use fresh, high-purity starting materials and anhydrous solvents. - Optimize reaction temperature and time based on literature for similar saturated phospholipids. - Ensure activating agents (e.g., DCC, EDC) are fresh and used in appropriate molar ratios. |
| Presence of multiple side products | - Non-specific reactions. - Acyl migration. - Incomplete removal of protecting groups. - Side reactions with solvents or impurities. | - Utilize enzymatic synthesis for higher specificity. - Employ milder reaction conditions to minimize acyl migration. - Ensure complete deprotection by monitoring with TLC or NMR. - Use high-purity, anhydrous solvents. |
| Difficulty in dissolving starting materials | - Poor solubility of the diacylglycerol or protected serine in the reaction solvent. | - Use a co-solvent system (e.g., chloroform (B151607)/methanol) to improve solubility. - Gentle heating may be applied, but monitor for potential degradation. |
Purification of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation in silica gel column chromatography | - Inappropriate solvent system. - Column overloading. - Irregular column packing. - Co-elution of impurities with similar polarity. | - Optimize the solvent system using TLC first. A common mobile phase for phospholipids is a gradient of chloroform, methanol, and water. - Reduce the amount of crude product loaded onto the column. A typical loading is 30 mg of total lipids per gram of silica gel.[2] - Ensure the column is packed uniformly to avoid channeling. - A second chromatographic step (e.g., HPLC) may be necessary. |
| Broad or tailing peaks in HPLC | - Column overloading. - Inappropriate mobile phase pH or ionic strength. - Secondary interactions with the stationary phase. - Column degradation. | - Reduce the injection volume or sample concentration. - Optimize the mobile phase. For phospholipids, a gradient of organic solvent (e.g., acetonitrile) in water with an additive like trifluoroacetic acid (TFA) is common. - Use a high-purity, end-capped column to minimize silanol (B1196071) interactions. - Flush the column or replace it if it's old or has been used with incompatible samples. |
| Low recovery from purification | - Irreversible adsorption to the silica gel. - Degradation of the product on the column. - Product precipitation in the column or tubing. | - Add a small percentage of a more polar solvent or an acid/base to the mobile phase to improve elution. - Run the purification at a lower temperature if the product is thermally labile. - Ensure the sample remains dissolved in the mobile phase throughout the run. |
Experimental Protocols
Protocol 1: Chemical Synthesis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound) via Phosphoramidite Method (Representative)
This protocol is a representative method based on general procedures for synthesizing phosphatidylserines. Optimization may be required.
Materials:
-
N-Boc-L-serine benzyl (B1604629) ester
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
1H-Tetrazole
-
tert-Butyl hydroperoxide (TBHP)
-
Palladium on carbon (Pd/C)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
Procedure:
-
Phosphitylation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 1,2-didecanoyl-sn-glycerol and DIPEA in anhydrous DCM. Cool the solution to 0°C. Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2 hours.
-
Coupling: In a separate flask, dissolve N-Boc-L-serine benzyl ester and 1H-tetrazole in anhydrous acetonitrile. Add the phosphitylated glycerol (B35011) solution from step 1 to this mixture and stir at room temperature for 4 hours.
-
Oxidation: Cool the reaction mixture to 0°C and add TBHP. Stir for 1 hour at 0°C and then for 1 hour at room temperature.
-
Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate.
-
Deprotection:
-
Debenzylation: Dissolve the purified product in ethanol (B145695) and add Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter off the catalyst.
-
De-Boc and decyanoethylation: Dissolve the product from the previous step in DCM and add TFA. Stir at room temperature for 2 hours.
-
-
Final Purification: Purify the final product by preparative HPLC to obtain pure this compound.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Solvents: Chloroform, Methanol, Water
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. A typical gradient might be:
-
Chloroform (to elute non-polar impurities)
-
Chloroform/Methanol mixtures (e.g., 95:5, 90:10, 80:20 v/v)
-
Chloroform/Methanol/Water mixtures for highly polar compounds.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Representative Yield and Purity Data for Phospholipid Synthesis
| Synthesis/Purification Step | Parameter | Typical Value | Notes |
| Chemical Synthesis | Crude Yield | 50-70% | Highly dependent on the specific synthetic route and optimization. |
| Enzymatic Synthesis | Conversion Rate | >90% | Often provides higher conversion with fewer by-products. |
| Silica Gel Chromatography | Recovery | 80-95% | Dependent on the complexity of the crude mixture and optimization of the solvent system. |
| HPLC Purification | Purity | >99% | Can achieve very high purity but may have lower recovery compared to column chromatography. |
Note: The values presented are typical for saturated phosphatidylserine synthesis and may vary for this compound depending on the specific experimental conditions.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of phosphatidylserine in apoptosis.
References
- 1. Optimized synthesis of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 3. Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphatidylserine: paving the way for a new era in cancer therapies - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00511B [pubs.rsc.org]
- 7. The role of phosphatidylserine recognition receptors in multiple biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylserine - Wikipedia [en.wikipedia.org]
Technical Support Center: Phase Separation in 10:0 PS-Containing Lipid Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lipid mixtures containing 1:0 PS (1,2-dilauroyl-sn-glycero-3-phospho-L-serine, DLPS).
Frequently Asked Questions (FAQs)
Q1: What is the phase transition temperature (Tm) of 10:0 PS (DLPS)?
A1: The phase transition temperature (Tm) of this compound is 14 °C[1]. This is the temperature at which the lipid transitions from a gel-like, ordered state to a fluid, disordered state.
Q2: Why is phase separation observed in my lipid mixture containing this compound?
A2: Phase separation in lipid mixtures is common when the constituent lipids have different physical properties, such as acyl chain length, saturation, and head group charge, leading to non-ideal mixing. The presence of negatively charged this compound can lead to the formation of distinct lipid domains, especially in the presence of divalent cations like calcium.
Q3: How does calcium (Ca²⁺) affect lipid mixtures with this compound?
A3: Calcium ions have a strong affinity for the negatively charged head group of phosphatidylserine (B164497) (PS). This interaction can neutralize the charge and induce a lateral phase separation, leading to the formation of PS-rich domains in a more ordered, gel-like state. This can result in a significant upward shift in the apparent phase transition temperature of the PS-rich domains. The concentration of Ca²⁺ required to induce phase separation can be quite low. For instance, in some PS/PC mixtures, half-maximal phase separation occurs at Ca²⁺ concentrations as low as 1.2 x 10⁻⁶ M[2].
Q4: My liposomes containing this compound are aggregating. What can I do to prevent this?
A4: Aggregation of liposomes containing PS can be an issue, particularly in the presence of divalent cations which can bridge vesicles. To mitigate aggregation, consider the following:
-
Incorporate PEGylated lipids: Including a small percentage (e.g., 0.8-2 mol%) of lipids with a polyethylene (B3416737) glycol (PEG) headgroup can create a steric barrier that prevents vesicle aggregation[3].
-
Control ionic strength: High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.
-
Maintain optimal pH: A pH range of 5.5 to 7.5 is generally recommended for PS-containing liposomes to ensure stability.
-
Incorporate charged lipids: Including other charged lipids, such as DOPG (dioleoylphosphatidylglycerol), can help maintain electrostatic repulsion between liposomes.
Q5: What are suitable fluorescent probes for studying phase separation in this compound-containing mixtures using FRET?
A5: For Förster Resonance Energy Transfer (FRET) studies, it is crucial to select donor and acceptor probes that preferentially partition into different lipid phases. Commonly used probes for lipid raft and phase separation studies include:
-
Donor-Acceptor Pairs:
-
Phase-Selective Probes:
-
Probes with saturated acyl chains tend to partition into ordered domains, while those with unsaturated chains favor disordered domains[5].
-
Troubleshooting Guides
Issue 1: Unexpected or Absent Phase Separation
| Symptom | Possible Cause | Troubleshooting Step |
| No clear phase separation is observed by microscopy or other techniques. | Insufficient difference in the physical properties of the mixed lipids. | Increase the molar fraction of this compound or use a second lipid with a significantly different Tm. |
| Experimental temperature is too high. | Conduct experiments at a temperature between the Tm of the individual lipid components. For this compound (Tm = 14 °C) and DPPC (Tm = 41 °C) mixtures, a temperature range of 15-40 °C would be appropriate. | |
| Absence of a catalyst for phase separation. | For PS-containing mixtures, introduce divalent cations like Ca²⁺ to induce phase separation. | |
| Phase separation is observed, but the domains are too small to be resolved. | The lipid mixture forms nanoscopic domains. | Employ high-resolution techniques such as FRET or super-resolution microscopy to detect nanodomains[6]. |
Issue 2: Inconsistent Results in DSC Experiments
| Symptom | Possible Cause | Troubleshooting Step |
| Broad or noisy transition peaks. | Heterogeneous vesicle size distribution. | Ensure consistent vesicle preparation, preferably using extrusion to obtain unilamellar vesicles of a defined size. |
| Inadequate sample degassing. | Degas the sample and reference solutions before loading into the calorimeter to avoid bubble formation. | |
| Shift in transition temperature between runs. | Irreversible phase transition or sample degradation. | Perform multiple heating and cooling cycles to check for reversibility. Store lipid suspensions properly to prevent hydrolysis. |
| Incorrect scan rate. | Use a consistent and appropriate scan rate (e.g., 20 K/h) for all experiments[1]. |
Issue 3: Challenges in FRET Measurements
| Symptom | Possible Cause | Troubleshooting Step |
| Low FRET efficiency. | Poor spectral overlap between donor and acceptor. | Select a FRET pair with a significant overlap between the donor's emission spectrum and the acceptor's excitation spectrum. |
| Incorrect donor-to-acceptor ratio. | Optimize the stoichiometry of the donor and acceptor probes. | |
| High background fluorescence or spectral bleed-through. | Autofluorescence from sample components or direct excitation of the acceptor. | Use high-quality lipids and solvents. Select a FRET pair with minimal spectral overlap between the donor excitation wavelength and the acceptor excitation spectrum[7]. |
| FRET from random colocalization. | Prepare control samples to measure the FRET that arises from random proximity and subtract this from the experimental measurements[8]. |
Quantitative Data Summary
Table 1: Phase Transition Temperatures (Tm) of Selected Phospholipids
| Lipid | Abbreviation | Acyl Chains | Tm (°C) |
| 1,2-dilauroyl-sn-glycero-3-phospho-L-serine | 12:0 PS (DLPS) | 12:0 | 14[1] |
| 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine | 14:0 PS (DMPS) | 14:0 | 35[1] |
| 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine | 16:0 PS (DPPS) | 16:0 | 54[1] |
| 1,2-dilauroyl-sn-glycero-3-phosphocholine | 12:0 PC (DLPC) | 12:0 | -2[9] |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | 14:0 PC (DMPC) | 14:0 | 24[9] |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | 16:0 PC (DPPC) | 16:0 | 41[9] |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | 18:1 PC (DOPC) | 18:1 (cis-Δ9) | -17[9] |
Table 2: Miscibility of Phosphatidylcholine:Phosphatidylserine Mixtures
| Component 1 | Component 2 | ΔTc (°C) | Miscibility |
| 14:0 PC | 14:0 PS•Na | 15 | Low |
| 14:0 PC | 14:0 PS•Ca | Low | |
| 14:0 PC | 16:0 PS•Na | 29 | Moderate-High; complex |
| 14:0 PC | 18:1 PS•Na | ~35 | Low-Moderate |
| 14:0 PC | 18:1 PS•Ca | Very Low | |
| 18:0 PC | 18:1 PS•Na | 65 | Very Low |
| 18:1 PC | 14:0 PS•Na | 58 | Very Low |
Data adapted from Avanti Polar Lipids. Miscibility is a qualitative measure of how well the lipids mix in the solid phase[10][11].
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
This compound (DLPS) and other desired lipids (e.g., DPPC) in chloroform (B151607)
-
Chloroform
-
Nitrogen or argon gas
-
Vacuum pump
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired amounts of lipids dissolved in chloroform to achieve the target molar ratio.
-
Remove the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing. The temperature of the buffer should be above the Tm of the lipid with the highest transition temperature in the mixture.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the lamellarity and encapsulation efficiency.
-
-
Extrusion:
-
Equilibrate the mini-extruder and the lipid suspension to a temperature above the highest Tm of the lipid components.
-
Load the suspension into one of the syringes of the extruder.
-
Pass the suspension through the polycarbonate membrane back and forth for an odd number of passes (e.g., 11-21 times). This will produce LUVs of a relatively uniform size.
-
-
Storage:
-
Store the LUV suspension at 4 °C. For long-term storage, consider flushing with nitrogen or argon to prevent lipid oxidation.
-
Protocol 2: Characterization of Phase Separation by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat changes associated with the phase transitions of the lipids.
Procedure:
-
Sample Preparation:
-
Prepare liposomes as described in Protocol 1. The lipid concentration should be in the range of 1-10 mg/mL.
-
Degas the liposome (B1194612) suspension and the reference buffer under vacuum with gentle stirring before loading into the calorimeter cells.
-
-
DSC Measurement:
-
Load the reference buffer into the reference cell and the liposome suspension into the sample cell of the DSC instrument.
-
Equilibrate the system at a starting temperature well below the expected Tm of the lowest-melting lipid.
-
Perform a heating scan at a constant rate (e.g., 1-2 °C/min) to a temperature above the Tm of the highest-melting lipid.
-
Perform a cooling scan at the same rate back to the starting temperature.
-
Repeat the heating and cooling cycles to check for the reversibility of the transitions.
-
-
Data Analysis:
-
The phase transitions will appear as peaks in the thermogram. The peak temperature corresponds to the Tm, and the area under the peak is the enthalpy of the transition.
-
In a phase-separating mixture, multiple transition peaks may be observed, corresponding to the melting of the different lipid domains.
-
Protocol 3: Analysis of Phase Separation by Förster Resonance Energy Transfer (FRET)
FRET can be used to detect the proximity of fluorescently labeled lipids and infer the presence of phase separation.
Procedure:
-
Liposome Preparation:
-
Prepare liposomes as described in Protocol 1, incorporating a small amount (e.g., 0.5-1 mol%) of a donor and an acceptor fluorescent lipid probe.
-
Prepare three sets of samples: donor-only, acceptor-only, and donor-acceptor.
-
-
Spectrofluorometer Measurements:
-
Place the liposome suspension in a cuvette in a temperature-controlled spectrofluorometer.
-
Excite the donor fluorophore at its excitation maximum and record the emission spectrum.
-
The FRET efficiency can be calculated from the quenching of the donor fluorescence in the presence of the acceptor.
-
-
Temperature Scan:
-
Measure the FRET efficiency as a function of temperature, scanning through the range where phase transitions are expected. A change in FRET efficiency can indicate a change in the lateral organization of the lipids, such as the formation or dissolution of phase-separated domains.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing phase separation in this compound-containing lipid vesicles.
Caption: Troubleshooting logic for inconsistent phase separation results in experiments with this compound mixtures.
Caption: Signaling pathway illustrating the effect of calcium on inducing phase separation in PS-containing lipid mixtures.
References
- 1. Asymmetric phase transitions in lipid bilayers: coupling or bending? - Faraday Discussions (RSC Publishing) DOI:10.1039/D5FD00003C [pubs.rsc.org]
- 2. Ca2+-induced phase separation in phosphatidylserine, phosphatidylethanolamine and phosphatidylcholine mixed membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Rafts in Signalling, Diseases, and Infections: What Can Be Learned from Fluorescence Techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 5. Fluorescence Resonance Energy Transfer between Lipid Probes Detects Nanoscopic Heterogeneity in the Plasma Membrane of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Förster resonance energy transfer in liposomes: Measurements of transmembrane helix dimerization in the native bilayer environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-dependent calcium sensitivity changes in skinned muscle fibres of rat and toad - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. avantiresearch.com [avantiresearch.com]
Technical Support Center: Optimizing Buffer Conditions for 10:0 PS Reconstitution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the reconstitution of 10:0 Phosphatidylserine (B164497) (1,2-didecanoyl-sn-glycero-3-phospho-L-serine).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for 10:0 PS reconstitution?
A good starting point for reconstituting this compound is a buffer with a pH in the neutral to slightly alkaline range, such as Phosphate-Buffered Saline (PBS) at pH 7.4.[1] However, the optimal buffer can be application-specific and may require some optimization.
Q2: How does pH affect this compound liposome (B1194612) formation?
The pH of the buffer influences the surface charge of the phosphatidylserine headgroup. At physiological pH, the serine headgroup is negatively charged, which can promote electrostatic repulsion between bilayers, aiding in the formation of unilamellar vesicles.[2] Deviating significantly from a neutral pH can alter the charge and potentially lead to aggregation or instability. For instance, at acidic pH, the carboxyl group of serine can become protonated, reducing the negative charge and potentially increasing the likelihood of aggregation.
Q3: What is the role of ionic strength in this compound reconstitution?
Ionic strength, typically modulated by salt concentration (e.g., NaCl), plays a critical role in the stability of this compound liposomes.
-
Low Ionic Strength: At low salt concentrations, electrostatic repulsion between the negatively charged PS headgroups is strong, which can aid in the formation of dispersed, stable vesicles.[3]
-
High Ionic Strength: High salt concentrations can screen the surface charges, reducing electrostatic repulsion. This can lead to increased vesicle aggregation and fusion.[3]
Therefore, it is crucial to optimize the ionic strength for your specific application. A common starting point is physiological ionic strength (around 150 mM NaCl).
Q4: What is the phase transition temperature (Tm) of this compound, and why is it important?
The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. For effective reconstitution, especially during the hydration step of the thin-film method, the temperature of the buffer should be kept above the Tm of the lipid with the highest Tm in the mixture.[4][5] This ensures that the lipid film is properly hydrated and can form vesicles.
Troubleshooting Guide
This guide addresses common issues encountered during the reconstitution of this compound.
Problem 1: The reconstituted this compound solution appears cloudy or contains visible aggregates.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the buffer pH is in the neutral to slightly alkaline range (e.g., pH 7.0-8.0). Verify the pH of your buffer. |
| High Ionic Strength | Reduce the salt concentration in your buffer. Try reconstituting in a lower ionic strength buffer (e.g., 50 mM NaCl) and then adjusting to the desired final concentration if necessary. |
| Incorrect Temperature | Although the Tm of this compound is likely low, ensure the hydration buffer is at a temperature you expect to be above the Tm. |
| Lipid Concentration Too High | High lipid concentrations can promote aggregation.[7] Try diluting the lipid solution. |
| Inadequate Hydration | Ensure the lipid film is fully hydrated. Vortexing or gentle sonication during hydration can help. |
| Presence of Divalent Cations | Divalent cations like Ca²⁺ can bridge the negatively charged PS headgroups, leading to significant aggregation. Avoid buffers containing high concentrations of divalent cations unless they are a required component of your experimental system. |
Problem 2: Low reconstitution efficiency or difficulty in forming liposomes.
| Potential Cause | Recommended Solution |
| Incomplete Solvent Removal | Ensure all organic solvent is removed from the lipid film before hydration. Drying under high vacuum for an extended period (e.g., >2 hours) is recommended.[8] |
| Hydration Temperature Below Tm | As mentioned, ensure the hydration buffer is above the lipid's phase transition temperature.[4][5] |
| Insufficient Agitation During Hydration | Gentle agitation (e.g., vortexing) is necessary to help the lipid film disperse and form vesicles.[8] |
| Poor Quality of Lipid | Ensure the this compound is of high purity and has been stored correctly to prevent degradation. |
Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can then be sized down by other techniques like extrusion.[4][8][9]
Materials:
-
This compound powder
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., PBS, pH 7.4)
-
High-vacuum pump
Procedure:
-
Lipid Dissolution: Dissolve a known quantity of this compound powder in chloroform or a suitable organic solvent mixture in a round-bottom flask.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. The solvent is removed under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be sufficient to facilitate evaporation.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.[8]
-
Hydration: Add the aqueous hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. The temperature of the buffer should be above the Tm of the lipid.[4][5]
-
Vesicle Formation: Agitate the flask (e.g., by vortexing) to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).
Protocol 2: Vesicle Sizing by Extrusion
This protocol is used to produce unilamellar vesicles of a defined size from an MLV suspension.[10][11][12]
Materials:
-
MLV suspension (from Protocol 1)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Assemble the Extruder: Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV Suspension: Load the MLV suspension into one of the gas-tight syringes.
-
Extrusion: Pass the MLV suspension through the polycarbonate membrane back and forth between the two syringes. The number of passes can influence the homogeneity of the vesicle size, with 10-20 passes being typical.[12] The extrusion should be performed at a temperature above the lipid's Tm.
-
Collection: The final extruded liposome solution, now containing large unilamellar vesicles (LUVs), is collected from one of the syringes.
Visual Guides
Below are diagrams to illustrate key workflows and concepts.
References
- 1. Translating a Thin-Film Rehydration Method to Microfluidics for the Preparation of a SARS-CoV-2 DNA Vaccine: When Manufacturing Method Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. estudogeral.uc.pt [estudogeral.uc.pt]
- 3. Ionic strength dependent vesicle adsorption and phase behavior of anionic phospholipids on a gold substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avantiresearch.com [avantiresearch.com]
Technical Support Center: Minimizing Lipid Hydrolysis of 10:0 PS in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the hydrolysis of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is lipid hydrolysis and why is it a concern for this compound?
A1: Lipid hydrolysis is the cleavage of the ester bonds in the this compound molecule, typically at the sn-1 and sn-2 positions, which releases the decanoic acid chains. This degradation process alters the chemical structure of the lipid, which can significantly impact its function in experimental systems, leading to unreliable and irreproducible results. For instance, in studies of protein-lipid interactions or membrane biophysics, the presence of hydrolysis products can lead to artifacts.
Q2: What are the main factors that contribute to the hydrolysis of this compound in aqueous buffers?
A2: The primary factors that influence the rate of hydrolysis of this compound in aqueous solutions are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds.[1][2]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including lipid hydrolysis.[1][3][4]
-
Presence of Catalysts: Divalent cations and enzymes like lipases or esterases, which may be present as contaminants, can significantly increase the rate of hydrolysis.[1]
Q3: What is the expected stability of this compound in an aqueous solution?
A3: The stability of phosphatidylserine (B164497) (PS) in solution can be limited. For a solution of PS derived from bovine brain, a decomposition rate of approximately 0.5% per day has been reported at room temperature.[5] While this is not specific to this compound, it provides a general indication of the potential for degradation. The actual rate for this compound will depend on the specific conditions of your experiment.
Q4: How does the physical state of this compound in solution (e.g., monomers, micelles, vesicles) affect its stability?
A4: The aggregation state of short-chain phospholipids (B1166683) can influence their susceptibility to hydrolysis. Short-chain phospholipids like this compound can exist as monomers, micelles, or be incorporated into lipid bilayers (vesicles).[6] While specific data for this compound is limited, for some phospholipids, the formation of micelles can enhance the rate of enzymatic hydrolysis.[7] For chemical hydrolysis, the accessibility of the ester bonds to water and catalysts will be a key factor.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Newly Prepared Buffer
Possible Causes:
-
Incorrect Buffer pH: The pH of your buffer may be too acidic or too alkaline, accelerating hydrolysis.
-
Contaminated Buffer: The buffer may be contaminated with enzymes (e.g., from microbial growth) or metal ions that catalyze hydrolysis.
-
High Storage Temperature: The solution is being stored at a temperature that is too high.
Solutions:
-
Verify Buffer pH: Always measure the pH of your buffer after preparation and before adding the lipid. Adjust as necessary to a neutral or slightly acidic pH, where many phospholipids exhibit greater stability.
-
Use High-Purity Reagents: Prepare buffers using high-purity water and reagents to minimize contamination. Consider filtering the buffer through a 0.22 µm filter to remove any microbial contaminants.
-
Control Storage Temperature: Store this compound solutions at low temperatures (2-8°C for short-term storage, -20°C or lower for long-term storage) to slow the rate of hydrolysis.[8]
Issue 2: Inconsistent Experimental Results with this compound
Possible Causes:
-
Progressive Hydrolysis: The this compound may be degrading over the course of your experiment, leading to changing lipid composition and inconsistent results.
-
Batch-to-Batch Variability: There may be differences in the purity or initial hydrolysis level of different batches of this compound.
Solutions:
-
Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible.
-
Monitor Hydrolysis: If experiments are lengthy, consider taking aliquots at different time points to assess the extent of hydrolysis using techniques like thin-layer chromatography (TLC) or mass spectrometry.
-
Characterize Lipid Stock: Before use, you can assess the purity of your this compound stock to ensure it meets the required specifications.
Issue 3: Aggregation or Precipitation of this compound in Buffer
Possible Causes:
-
Exceeding Solubility Limit: The concentration of this compound may be above its critical micelle concentration (CMC) or solubility limit in the chosen buffer.
-
Divalent Cation Effects: The presence of high concentrations of divalent cations (e.g., Ca²⁺) can sometimes induce aggregation of negatively charged lipids like PS.
-
Incorrect Hydration Procedure: Improper hydration of the lipid film can lead to the formation of large, unstable aggregates.
Solutions:
-
Optimize Lipid Concentration: Determine the appropriate working concentration for your experiment, which may be below, at, or above the CMC depending on the desired lipid assembly.
-
Control Divalent Cation Concentration: If high concentrations of divalent cations are required, consider the potential for aggregation and optimize the buffer composition accordingly.
-
Proper Hydration Technique: When preparing vesicles, ensure the lipid film is thin and uniform before hydration and that the hydration process is carried out above the lipid's phase transition temperature with gentle agitation.
Data Presentation
Table 1: General Stability of Phosphatidylserine in Solution
| Lipid Source | Condition | Decomposition Rate | Citation |
| Bovine Brain PS | Aqueous Solution at Room Temperature | ~0.5% per day | [5] |
Note: This data is for a mixed-acyl chain phosphatidylserine and should be used as a general guideline. The hydrolysis rate of this compound may differ.
Table 2: Factors Influencing Phospholipid Hydrolysis
| Factor | Effect on Hydrolysis Rate | Recommendations for Minimizing Hydrolysis |
| pH | Increased at acidic and alkaline pH | Maintain a neutral or slightly acidic pH (e.g., 6.5-7.5). |
| Temperature | Increases with higher temperature | Store solutions at low temperatures (2-8°C short-term; -20°C long-term). |
| Enzymatic Contamination | Can be significantly increased | Use sterile techniques and high-purity reagents. Filter sterilize buffers. |
| Divalent Cations | Can catalyze hydrolysis | Use chelating agents like EDTA if divalent cations are not required for the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer to the flask containing the dried lipid film.
-
Hydrate the film by gentle agitation (e.g., vortexing or sonication) at a temperature above the phase transition temperature of this compound.
-
-
Vesicle Sizing (Optional):
-
To obtain vesicles of a more uniform size, the hydrated lipid suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size or sonication.
-
Protocol 2: Monitoring this compound Hydrolysis by Thin-Layer Chromatography (TLC)
-
Sample Preparation:
-
Spot a small amount of the this compound solution onto a silica (B1680970) TLC plate.
-
Also spot standards of this compound and decanoic acid for comparison.
-
-
Chromatography:
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).
-
-
Visualization:
-
Visualize the separated lipids using an appropriate method, such as iodine vapor or a phosphate-specific stain.
-
-
Analysis:
-
The appearance of a spot corresponding to free fatty acid (decanoic acid) and lysophosphatidylserine (B10771985) indicates hydrolysis. The intensity of these spots can provide a semi-quantitative measure of degradation.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. Oxidation of polysorbates – An underestimated degradation pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 3. Chemical hydrolysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. concawe.eu [concawe.eu]
- 5. thomassci.com [thomassci.com]
- 6. Short-chain phospholipids as detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Complete Removal of Organic Solvents from 10:0 PS Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10:0 Polystyrene (PS) films. This resource provides troubleshooting guidance and answers to frequently asked questions to help you ensure the complete removal of organic solvents from your films, a critical step for obtaining accurate and reproducible experimental results. Residual solvents can significantly impact the physical and chemical properties of PS films, leading to erroneous data and interpretation.
Troubleshooting Guide: Incomplete Solvent Removal
If you suspect that your 10:0 PS films contain residual organic solvent, follow this troubleshooting guide to diagnose and resolve the issue.
dot
Caption: Troubleshooting workflow for incomplete solvent removal from PS films.
Quantitative Data on Solvent Removal Techniques
The following table summarizes the effectiveness of different techniques for removing residual solvents from polymer films. The efficiency can vary based on the specific solvent, film thickness, and processing parameters.
| Solvent Removal Technique | Typical Parameters | Residual Solvent Content | Key Considerations |
| Thermal Annealing | 90-155°C for 15 hours.[1] | Can be effective, but may not remove all solvent, especially at the polymer-substrate interface.[2][3] | Temperatures should be carefully selected to be above the solvent's boiling point but below the polymer's degradation temperature.[2] |
| Vacuum Annealing | 80°C at 12 Pa for 15 minutes.[2] | Generally more effective than thermal annealing alone as the reduced pressure facilitates solvent evaporation. | A stagewise increase in temperature under vacuum can prevent bubble formation.[4] |
| Solvent Extraction | Elevated temperature and pressure (e.g., 10 MPa/1500 psi).[5] | Highly efficient, with extraction times as short as 12 minutes.[5] | Requires a solvent that is a good solvent for the residual solvent but a poor solvent for the polymer.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the removal of organic solvents from this compound films.
Protocol 1: Thermal Annealing
-
Preparation: Place the PS film on a clean, flat substrate in a convection oven with controlled temperature and atmosphere (e.g., nitrogen or argon to prevent oxidation).
-
Heating: Increase the temperature to the desired annealing temperature (e.g., 115°C, which is above the glass transition temperature of polystyrene).[7]
-
Annealing: Maintain the temperature for a specified duration (e.g., 6 to 24 hours). The time will depend on the solvent's volatility and the film's thickness.
-
Cooling: Slowly cool the film down to room temperature to prevent the introduction of thermal stress.
Protocol 2: Vacuum Annealing
-
Preparation: Place the PS film in a vacuum oven on a suitable substrate.
-
Evacuation: Reduce the pressure inside the oven to a low level (e.g., 10-4 Pa).
-
Heating: Gradually increase the temperature to the set annealing temperature (e.g., 80°C).[2] A slow, stepwise temperature increase is recommended to avoid bubble formation.[4]
-
Annealing: Hold the temperature and vacuum for the designated time (e.g., 12 hours).[8]
-
Cooling: Turn off the heater and allow the film to cool to room temperature under vacuum before venting the chamber.
Protocol 3: Accelerated Solvent Extraction (ASE)
-
Sample Preparation: If the film is on a substrate, it may need to be scraped off or the entire substrate may be placed in the extraction cell if appropriate. For freestanding films, cut them into smaller pieces to increase the surface area.
-
Extraction Cell Loading: Place the sample into the ASE cell.
-
Solvent Selection: Choose an extraction solvent that is a poor solvent for polystyrene but has good solubility for the residual organic solvent.
-
Extraction Parameters: Set the extraction temperature and pressure (e.g., 100-140°C, 1500 psi).
-
Extraction Cycles: Perform one or more static extraction cycles. A typical cycle involves filling the cell with the solvent, pressurizing it, and holding it at the set temperature for a specific time (e.g., 5-10 minutes).
-
Collection: After the static cycles, the solvent containing the extracted residual solvent is flushed from the cell into a collection vial.
-
Drying: The remaining polymer film will need to be dried to remove the extraction solvent, typically under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to completely remove organic solvents from PS films?
A1: Organic solvents can become trapped within the polymer matrix, especially at the polymer-substrate interface.[2] The slow diffusion of solvent molecules through the dense polymer network, particularly below the glass transition temperature (Tg), hinders their complete removal.[1]
Q2: What are the consequences of incomplete solvent removal?
A2: Residual solvent can act as a plasticizer, significantly lowering the glass transition temperature (Tg) of the PS film.[9] This can alter the film's mechanical properties, such as its stiffness and elasticity, leading to inaccurate experimental results.[9] It can also affect the interpretation of spectroscopic data by introducing false absorption bands.[2]
Q3: How can I detect residual solvent in my PS films?
A3: Several techniques can be used to detect residual solvents. Gas chromatography (GC) and Fourier-transform infrared spectroscopy (FTIR) are common methods.[1][2] Neutron reflectometry can also be utilized to probe the amount and distribution of residual solvent within the film.[1][10] A simpler, qualitative method is to measure the water contact angle on the film's surface; a lower contact angle can indicate the presence of residual solvent.[11]
Q4: Can the choice of solvent affect its removal?
A4: Yes, the volatility of the solvent plays a crucial role. Solvents with higher boiling points and lower vapor pressures are generally more difficult to remove.[12] Additionally, the interaction between the solvent and the polymer can influence solvent retention.
Q5: At what stage of the film preparation process is solvent removal most effective?
A5: Solvent removal is most effective after the film has been cast and has undergone an initial drying period. Post-processing steps like thermal or vacuum annealing are specifically designed to remove the remaining tightly bound solvent molecules.[8][13]
Q6: Does film thickness impact solvent removal?
A6: Yes, thicker films generally retain more solvent, and it takes longer for the solvent to diffuse out from the bulk of the film to the surface.[3][7]
Q7: What is the purpose of annealing above the glass transition temperature (Tg)?
A7: Annealing above the Tg increases the mobility of the polymer chains, which in turn facilitates the diffusion and release of trapped solvent molecules from the film.[1]
Q8: Can thermal annealing cause damage to my PS film?
A8: Heating at excessively high temperatures can lead to changes in the polymer structure or even degradation.[2] It is important to anneal at a temperature that is effective for solvent removal but well below the polymer's degradation temperature.
Q9: Are there any alternatives to thermal and vacuum annealing?
A9: Yes, solvent extraction techniques, such as accelerated solvent extraction (ASE), can be highly effective and much faster than traditional annealing methods.[5] These methods use a combination of elevated temperature and pressure to extract the residual solvent.
Q10: How do I know when the solvent has been completely removed?
A10: Complete removal is often confirmed by the stabilization of the film's properties. For example, when the glass transition temperature (Tg) reaches a consistent, expected value for pure polystyrene, it is a good indication that the majority of the solvent has been removed.[9] This can be verified by analytical techniques like GC or FTIR, where the characteristic solvent peaks are no longer detectable.[1]
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. opticaapplicata.pwr.edu.pl [opticaapplicata.pwr.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-equilibrium thermal annealing of a polymer blend in bilayer settings for complex micro/nano-patterning - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00017A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nanoscience.com [nanoscience.com]
- 12. Influence of solvent and molecular weight in wrinkle formation in spin-cast polystyrene thin films [aimspress.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in 10:0 PS-Mediated Cellular Responses
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the complexities of using 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) in cellular experiments. The unique properties of this short-chain phosphatidylserine (B164497) can lead to experimental variability, and this guide offers detailed protocols, frequently asked questions, and troubleshooting advice to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is this compound, and how does it differ from endogenous, long-chain PS?
A1: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound) is a synthetic, saturated phosphatidylserine with two 10-carbon acyl chains. This is in contrast to naturally occurring PS in mammalian cell membranes, which typically have longer and often unsaturated acyl chains (e.g., 18:1 PS, oleoyl-palmitoyl-PS). The shorter acyl chains of this compound give it distinct physicochemical properties, including higher aqueous solubility and a higher critical micelle concentration (CMC) of 0.096 mM.[1] These characteristics can influence its incorporation into cell membranes, its effect on membrane fluidity, and its interaction with cellular signaling proteins.
Q2: How should I store and handle this compound to ensure its stability?
A2: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to prevent oxidation and hydrolysis. For experimental use, it is recommended to prepare fresh solutions. If you need to store a stock solution, dissolve it in an organic solvent such as chloroform (B151607) or a chloroform:methanol mixture and store it at -20°C for a short period. Be aware that solutions of phosphatidylserine can decompose at a rate of about 0.5% per day at room temperature.[2]
Experimental Design and Interpretation
Q3: What are the key considerations when designing an experiment with this compound?
A3: Due to its unique properties, several factors should be considered:
-
Delivery Method: Because of its higher solubility, this compound can be delivered to cells in different ways, including as vesicles (liposomes), micelles, or complexed with a carrier protein like bovine serum albumin (BSA). The chosen method will affect its cellular uptake and subsequent biological activity.
-
Concentration: The effective concentration of this compound can vary significantly between cell types and the endpoint being measured. It is crucial to perform a dose-response curve for each new experimental system.
-
Acyl Chain Specificity: Be aware that the cellular responses to this compound may differ from those induced by long-chain PS. It is often beneficial to include a long-chain PS (e.g., 18:1 PS) as a control to understand the specific effects of the short acyl chains.
-
Cell Type: Different cell types have varying lipid compositions in their membranes, which can influence how they respond to exogenous this compound.
Q4: Why am I seeing a different cellular response with this compound compared to a long-chain PS like 18:1 PS?
A4: The differences in cellular responses are likely due to the distinct biophysical properties conferred by the acyl chain length. Short-chain lipids like this compound can have a more pronounced effect on membrane fluidity and may not partition into lipid rafts or other membrane microdomains in the same way as their long-chain counterparts. This can alter the recruitment and activation of signaling proteins that are sensitive to the lipid environment. For example, some studies suggest that different acyl chain lengths in lysophosphatidylserines can lead to varied immunological outputs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in cellular response between experiments. | 1. Inconsistent preparation of this compound delivery vehicle (vesicles/micelles). 2. Variability in cell density or passage number. 3. Degradation of this compound stock. 4. Presence of serum in the culture medium. | 1. Standardize vesicle preparation: Use a consistent method (e.g., extrusion) to create uniformly sized vesicles. Characterize vesicle size and concentration before each experiment.2. Maintain consistent cell culture practices: Use cells within a narrow passage number range and ensure consistent seeding density.3. Prepare fresh this compound solutions: Avoid repeated freeze-thaw cycles of stock solutions.4. Consider serum-free conditions: Serum contains lipids and binding proteins that can interfere with the delivery and activity of this compound. If serum is required, use a consistent batch and concentration. |
| No observable cellular response at expected concentrations. | 1. Inefficient cellular uptake of this compound. 2. Inappropriate delivery method for the cell type. 3. Concentration of this compound is too low. 4. The specific signaling pathway is not sensitive to this compound in your cell type. | 1. Optimize delivery: Try different delivery methods (e.g., BSA complex, different vesicle compositions).2. Verify uptake: Use a fluorescently labeled version of this compound to confirm its incorporation into the cell membrane.3. Perform a dose-response study: Test a wide range of this compound concentrations.4. Use a positive control: Treat cells with a known activator of the signaling pathway of interest to ensure the cells are responsive. |
| High levels of cytotoxicity observed. | 1. Detergent-like effects of this compound at high concentrations. 2. Contamination of the this compound stock. | 1. Lower the concentration: The micellar properties of this compound can disrupt cell membranes at high concentrations. Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the non-toxic concentration range.2. Check the purity of your this compound: Use high-purity lipid from a reputable supplier. |
| Unexpected or off-target effects. | 1. Alterations in membrane biophysical properties. 2. Metabolism of this compound into other signaling molecules. | 1. Investigate membrane effects: Consider assays to measure changes in membrane fluidity or order.2. Inhibit potential metabolic pathways: If you suspect metabolism of this compound, use inhibitors of relevant enzymes (e.g., phospholipases) to see if the unexpected effects are diminished. |
Experimental Protocols
Protocol 1: Preparation of this compound Small Unilamellar Vesicles (SUVs) by Extrusion
This protocol describes the preparation of 100 nm vesicles, which are suitable for treating cultured cells.
Materials:
-
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) (or another suitable carrier lipid)
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Mini-extruder with 100 nm polycarbonate membranes
-
Glass vials
-
Nitrogen gas source
-
Water bath sonicator
-
Heating block or water bath
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, combine this compound and POPC in the desired molar ratio (e.g., 10:90). The inclusion of a carrier lipid like POPC helps to form stable bilayers.
-
Dissolve the lipids in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with sterile PBS to a final total lipid concentration of 1-5 mg/mL.
-
Vortex the vial vigorously for 5-10 minutes to disperse the lipids. The suspension will appear milky.
-
-
Vesicle Formation (Sonication and Extrusion):
-
To aid in the formation of multilamellar vesicles, briefly sonicate the lipid suspension in a water bath sonicator for 2-5 minutes above the phase transition temperature of the lipids.
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the lipid suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membranes 11-21 times. The suspension should become clearer as the vesicle size becomes more uniform.
-
-
Storage:
-
Store the prepared vesicles at 4°C. For short-term storage (up to one week), this is generally sufficient. For longer-term storage, the stability should be validated.
-
Protocol 2: Assessment of this compound-Mediated Akt Phosphorylation
This protocol provides a general workflow for treating cells with this compound vesicles and analyzing the phosphorylation of Akt at Serine 473 and Threonine 308.
Materials:
-
Cultured cells of interest (e.g., HeLa, Jurkat)
-
This compound vesicles (prepared as in Protocol 1)
-
Long-chain PS vesicles (e.g., 18:1 PS) as a control
-
Serum-free cell culture medium
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in multi-well plates to achieve 70-80% confluency on the day of the experiment.
-
Prior to treatment, serum-starve the cells for 4-16 hours (duration depends on the cell type) in a serum-free medium to reduce basal Akt phosphorylation.
-
-
Cell Treatment:
-
Prepare dilutions of this compound vesicles and control vesicles in a serum-free medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Aspirate the serum-free medium from the cells and replace it with the medium containing the lipid vesicles. Include a vehicle control (medium with PBS, the vesicle buffer).
-
Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1 hour, 4 hours). A time-course experiment is recommended to capture the peak of phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signals to the total Akt signal and then to the loading control.
-
Compare the levels of Akt phosphorylation in this compound-treated cells to the vehicle control and the long-chain PS control.
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Investigating this compound Cellular Effects
Caption: A generalized workflow for experiments involving this compound treatment of cultured cells.
Diagram 2: Simplified PI3K/Akt Signaling Pathway Modulated by PS
Phosphatidylserine (PS) is known to play a role in the activation of the PI3K/Akt signaling pathway. While phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is the primary activator that recruits Akt to the membrane, PS can enhance this process. It is thought that PS interacts with the PH domain of Akt, facilitating its binding to PIP3 and promoting the conformational changes required for its phosphorylation by PDK1 and mTORC2.
Caption: Simplified PI3K/Akt signaling pathway highlighting the facilitatory role of PS.
Diagram 3: Troubleshooting Logic for Inconsistent Results
Caption: A troubleshooting flowchart for addressing sources of variability in this compound experiments.
References
Technical Support Center: Enhancing Membrane Protein Reconstitution with 10:0 PS
Welcome to the technical support center for optimizing the reconstitution of membrane proteins using 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency and reliability of their reconstitution experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in membrane protein reconstitution?
A1: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (this compound) is a synthetic phospholipid with a short (10-carbon) acyl chain and a negatively charged phosphoserine headgroup. Its short chain length can be advantageous in certain reconstitution systems, such as bicelles, where it can form the rim of a lipid bilayer patch, stabilizing the reconstituted protein in a more native-like environment.[1] The anionic headgroup can also be crucial for the stability and function of certain membrane proteins that require a negatively charged lipid environment.
Q2: What are the main challenges associated with using short-chain phospholipids (B1166683) like this compound for reconstitution?
A2: While beneficial, the short acyl chains of this compound can present challenges. These lipids have a higher critical micelle concentration (CMC) compared to long-chain lipids, which can influence the stability of the resulting proteoliposomes. This may lead to the formation of smaller, more dynamic structures or even mixed micelles with residual detergent, rather than well-defined, stable proteoliposomes. Careful optimization of the detergent removal process is therefore critical.
Q3: Can this compound be used as the sole lipid for forming proteoliposomes?
A3: It is generally not recommended to use this compound as the sole lipid for creating conventional proteoliposomes. Due to its short acyl chains, it is more likely to form micelles or small, unstable vesicles on its own. It is more commonly used in combination with long-chain phospholipids (e.g., with at least 14-carbon tails) in systems like bicelles, where the long-chain lipids form the planar bilayer and the short-chain lipids stabilize the edges.[1]
Q4: How does the negative charge of the PS headgroup affect reconstitution?
A4: The negatively charged phosphoserine headgroup can influence the orientation and function of the reconstituted membrane protein. For many proteins, a specific lipid charge environment is essential for proper folding and activity.[2] However, the charge can also lead to aggregation if not properly controlled, especially at high protein concentrations or in buffers with inappropriate ionic strength.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Reconstitution Efficiency / Protein Aggregation | Sub-optimal protein-to-lipid ratio. | Systematically vary the molar ratio of your membrane protein to the total lipid concentration. Start with a higher lipid-to-protein ratio and gradually decrease it to find the optimal condition.[1] |
| Inefficient detergent removal. | The choice of detergent and its removal method are critical. For short-chain lipids, a slower, more controlled detergent removal process like dialysis might be preferable to rapid removal with bio-beads, which can shock the system and lead to aggregation.[3] | |
| Inappropriate buffer conditions (pH, ionic strength). | Optimize the pH and salt concentration of your reconstitution buffer. The negative charge of the PS headgroup can be sensitive to the ionic environment. | |
| Formation of Unstable Vesicles or Micelles | High proportion of this compound. | Increase the proportion of long-chain phospholipids in your lipid mixture. For bicelles, a common starting point is a long-chain to short-chain lipid molar ratio (q-ratio) of 2.5 to 4.0. |
| Residual detergent. | Ensure complete detergent removal by using a sufficient amount of bio-beads over an adequate period or by performing extensive dialysis with multiple buffer changes.[1][3] The presence of residual detergent can significantly destabilize lipid bilayers.[4] | |
| Heterogeneous Population of Proteoliposomes | Inconsistent liposome (B1194612) preparation. | Ensure your initial liposome preparation is homogenous. Use techniques like extrusion through polycarbonate membranes to create unilamellar vesicles of a defined size before adding the detergent-solubilized protein.[3] |
| Reconstitution taking place below the lipid phase transition temperature. | Perform the reconstitution at a temperature above the phase transition temperature of the main long-chain lipid component in your mixture to ensure proper lipid mobility and protein insertion.[3] | |
| Loss of Protein Activity Post-Reconstitution | Denaturation during solubilization or reconstitution. | The detergent used for solubilization can affect protein stability. Screen different mild, non-ionic detergents. The lipid environment itself is also crucial for function; ensure the lipid composition mimics the native membrane as closely as is feasible.[5][6] |
| Incorrect protein orientation. | The orientation of the inserted protein can be influenced by the reconstitution method. Reconstitution into pre-formed, partially detergent-solubilized liposomes may lead to a more uniform orientation.[7] |
Experimental Protocols
Protocol 1: Reconstitution of a Membrane Protein into Bicelles using this compound
This protocol is adapted for creating lipid bicelles, a suitable model membrane system when using short-chain lipids like this compound.
Materials:
-
Long-chain phospholipid (e.g., DMPC, 1,2-dimyristoyl-sn-glycero-3-phosphocholine)
-
Short-chain phospholipid (this compound)
-
Purified membrane protein in a suitable detergent (e.g., DDM, n-dodecyl-β-D-maltoside)
-
Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent removal system (e.g., Bio-Beads SM-2)
-
Water bath sonicator
-
Extruder with polycarbonate membranes (optional, for pre-forming long-chain liposomes)
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, mix the long-chain lipid and this compound in the desired molar ratio (e.g., a q-ratio of 3:1 DMPC:this compound).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 2 hours to remove any residual organic solvent.[3]
-
-
Hydration and Solubilization:
-
Hydrate the lipid film with the reconstitution buffer to a final total lipid concentration of 20-50 mg/mL.[1]
-
Incubate at a temperature above the phase transition temperature of the long-chain lipid for 1-2 hours with gentle agitation to form multilamellar vesicles.
-
Sonicate the hydrated lipids in a water bath sonicator for 1-2 minutes until the suspension becomes translucent, indicating the formation of smaller vesicles.[1]
-
-
Detergent Addition and Protein Mixing:
-
Add the same detergent used to solubilize your protein to the lipid suspension to a concentration that fully solubilizes the lipids into mixed micelles. The required detergent concentration will depend on the specific lipids and detergent used and should be determined empirically.
-
Add the purified, detergent-solubilized membrane protein to the lipid-detergent mixed micelles. The protein-to-lipid ratio should be optimized for your specific protein.[3]
-
Incubate the mixture for 1 hour at 4°C with gentle mixing.
-
-
Detergent Removal:
-
Initiate reconstitution by adding prepared Bio-Beads (approximately 20 mg per 100 µL of sample) to the protein-lipid-detergent mixture.[1]
-
Incubate with gentle rotation at 4°C. The duration of detergent removal should be optimized; a common starting point is 2 hours, followed by a second addition of fresh Bio-Beads and overnight incubation.[1]
-
-
Characterization:
-
After detergent removal, carefully collect the supernatant containing the reconstituted proteoliposomes/bicelles.
-
Analyze the sample by size-exclusion chromatography (SEC) to separate reconstituted protein from aggregates and empty vesicles.
-
Confirm the presence of your protein in the appropriate fractions using SDS-PAGE.
-
Visualizations
Caption: Workflow for membrane protein reconstitution into bicelles with this compound.
Caption: Troubleshooting logic for membrane protein reconstitution with this compound.
References
- 1. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities | MDPI [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Challenges in the Development of Functional Assays of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Reconstitution of membrane proteins into model membranes: seeking better ways to retain protein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthelis.com [synthelis.com]
Technical Support Center: Synthetic 10:0 Phosphatidylserine (PS)
Welcome to the technical support center for synthetic 10:0 Phosphatidylserine (1,2-dilauroyl-sn-glycero-3-phospho-L-serine). This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this synthetic phospholipid by providing essential quality control information, troubleshooting guidance, and answers to frequently asked questions.
Quality Control Measures for Synthetic 10:0 PS
Ensuring the quality of synthetic this compound is paramount for reproducible and reliable experimental outcomes. A comprehensive quality control process involves a combination of analytical techniques to assess purity, identity, and stability. Below are the key quality control tests, typical specifications, and detailed methodologies.
Summary of Quality Control Specifications
The following table summarizes the typical quality control specifications for high-purity synthetic this compound.
| Parameter | Method | Specification | Potential Impurities Detected |
| Purity | Thin-Layer Chromatography (TLC) | >99% | Lysophosphatidylserine, other phospholipids (B1166683) |
| Purity & Identity | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | >98% | Lysophosphatidylserine, free fatty acids, other lipid species |
| Identity & Purity of Headgroup | ³¹P Nuclear Magnetic Resonance (³¹P-NMR) | Conforms to structure, single major peak | Other phospholipid headgroups (e.g., PC, PE, PA) |
| Fatty Acid Composition | Gas Chromatography (GC) | ≥99% 10:0 (Lauric Acid) | Other fatty acids (from starting materials or contamination) |
| Appearance | Visual Inspection | White to off-white powder | Discoloration may indicate oxidation or impurities |
| Solubility | Visual Inspection | Clear solution in the appropriate solvent (e.g., chloroform) | Insolubility may indicate degradation or impurities |
| Moisture Content | Karl Fischer Titration | ≤ 5.0% | Excess water can promote hydrolysis |
Experimental Protocols
Methodology:
-
Plate Preparation: Use silica (B1680970) gel 60 plates. If enhanced separation of acidic phospholipids is needed, plates can be pre-treated by dipping in a solution of 1% boric acid in ethanol (B145695) and then activated by heating at 100-110°C for 15-30 minutes.
-
Sample Preparation: Dissolve a small amount of the this compound in a suitable solvent such as chloroform (B151607) or a chloroform/methanol mixture (e.g., 9:1 v/v).
-
Spotting: Apply 1-5 µL of the sample solution to the TLC plate alongside appropriate standards (e.g., a reference standard of this compound and potential impurities like 10:0 Lyso-PS).
-
Development: Place the plate in a developing chamber saturated with a mobile phase. A common solvent system for phospholipids is chloroform:methanol:ammonium hydroxide (B78521) (65:25:4, v/v/v).
-
Visualization: After the solvent front has reached the desired height, remove the plate and dry it. Visualize the spots using methods such as:
-
Iodine vapor.
-
Primuline spray followed by UV light visualization.
-
Molybdenum blue spray reagent for phosphorus-containing compounds.
-
-
Analysis: The purity is estimated by comparing the intensity of the main spot with any minor spots. The retention factor (Rf) of the sample should match that of the this compound standard.
Methodology:
-
System: An HPLC system equipped with an ELSD detector.
-
Column: A normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used for phospholipid class separation.
-
Mobile Phase: A gradient elution is often employed. A common gradient involves a mixture of solvents such as:
-
Solvent A: Hexane/Isopropanol (e.g., 80:20 v/v)
-
Solvent B: Isopropanol/Water (e.g., 85:15 v/v) with a small percentage of an acid or base (e.g., acetic acid or triethylamine) to improve peak shape.
-
-
Sample Preparation: Dissolve the this compound in the initial mobile phase or a compatible solvent.
-
Injection and Elution: Inject the sample and run the gradient to separate the different lipid classes.
-
Detection: The ELSD nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.
-
Analysis: Purity is determined by the area percentage of the main peak corresponding to this compound.
Methodology:
-
Sample Preparation: Dissolve a sufficient amount of the this compound in a deuterated solvent, typically CDCl₃. A small amount of a relaxation agent may be added to ensure accurate quantification.
-
Acquisition: Acquire the ³¹P-NMR spectrum on a high-field NMR spectrometer. Key parameters include a sufficient relaxation delay to allow for full relaxation of the phosphorus nuclei.
-
Analysis: The ³¹P-NMR spectrum should show a single major peak at the characteristic chemical shift for the phosphate (B84403) group in phosphatidylserine. The absence of significant peaks at other chemical shifts indicates high purity with respect to other phospholipid headgroups.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the handling and use of synthetic this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for synthetic this compound?
A: Synthetic this compound should be stored as a dry powder at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.
Q2: How should I handle synthetic this compound upon receiving it?
A: Upon receipt, it is recommended to store the product at -20°C immediately. Before opening, allow the container to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis of the phospholipid. For repeated use, it is advisable to aliquot the powder into smaller, single-use vials to minimize exposure to air and moisture.
Q3: What are the best solvents for dissolving synthetic this compound?
A: Synthetic this compound is readily soluble in chlorinated solvents like chloroform and dichloromethane. It can also be dissolved in mixtures of chloroform and methanol. For aqueous applications, it is typically first dissolved in an organic solvent, which is then evaporated to form a thin film before hydration with an aqueous buffer.
Q4: My this compound appears discolored (yellowish). Can I still use it?
A: A yellowish discoloration may indicate oxidation of the fatty acid chains, although this is less common with saturated fatty acids like lauric acid compared to unsaturated ones. It is recommended to perform a quality check, such as TLC or HPLC, to assess the purity. If significant degradation is observed, it is best to use a fresh batch for your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder in organic solvent. | 1. Inappropriate solvent. 2. The lipid may have degraded or aggregated due to improper storage. | 1. Ensure you are using a suitable solvent like chloroform or a chloroform/methanol mixture. Sonication can aid in dissolution. 2. If solubility issues persist, the product quality may be compromised. Consider analyzing the purity via TLC. |
| Inconsistent results in cell-based assays. | 1. Degradation of this compound (hydrolysis to lyso-PS or free fatty acids). 2. Contamination of the lipid stock. 3. Inconsistent preparation of lipid vesicles. | 1. Use freshly prepared solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Store aliquots at -20°C or below. 2. Use high-purity solvents and sterile techniques when preparing solutions. 3. Standardize the protocol for liposome/vesicle preparation (e.g., hydration time, temperature, extrusion parameters). |
| Liposome preparations with this compound show aggregation or precipitation. | 1. Suboptimal pH of the hydration buffer. 2. Presence of high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺). 3. Incorrect extrusion temperature. | 1. The net negative charge of the serine headgroup is pH-dependent. Ensure the buffer pH is appropriate for maintaining a stable negative surface charge (typically pH > 4). 2. Divalent cations can bridge the negatively charged headgroups, leading to aggregation. If their presence is necessary, consider including a chelating agent like EDTA or using a lower concentration. 3. Extrusion should be performed above the phase transition temperature (Tc) of the lipid mixture. |
| Low encapsulation efficiency in liposomes. | 1. The lipid film was not fully hydrated. 2. The hydration buffer is not optimal for the molecule to be encapsulated. 3. Inefficient size reduction method. | 1. Hydrate the lipid film at a temperature above the Tc of this compound. Ensure adequate hydration time with intermittent vortexing. 2. Optimize the pH and ionic strength of the hydration buffer for the specific drug or molecule. 3. The thin-film hydration method followed by extrusion is generally recommended for producing unilamellar vesicles with controlled size and higher encapsulation efficiency. |
Signaling Pathway and Experimental Workflow Visualization
General Phosphatidylserine-Mediated Apoptotic Cell Clearance
Phosphatidylserine (PS) plays a crucial role in cell signaling, most notably in the process of apoptosis (programmed cell death). In healthy cells, PS is actively maintained on the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is externalized to the outer leaflet, where it acts as an "eat-me" signal for phagocytic cells like macrophages. While the specific signaling consequences of the 10:0 acyl chains are a subject of ongoing research, the following diagram illustrates the general pathway of PS-mediated recognition and clearance of apoptotic cells.
Validation & Comparative
A Comparative Guide to the Biophysical Properties of 10:0 PS and 16:0 PS for Researchers
A detailed examination of 1,2-dicaproyl-sn-glycero-3-phospho-L-serine (10:0 PS) and 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (16:0 PS) reveals significant differences in their physicochemical behaviors, primarily dictated by the variance in their acyl chain lengths. This guide provides a comparative analysis of their key biophysical properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate phospholipid for their specific applications.
The length of the fatty acid chains is a critical determinant of the biophysical characteristics of phospholipids, influencing their self-assembly into micelles or bilayers, the fluidity of the membranes they form, and their interactions with other molecules. This comparison focuses on two saturated phosphatidylserine (B164497) (PS) species: this compound with two 10-carbon acyl chains and 16:0 PS with two 16-carbon acyl chains.
Quantitative Comparison of Biophysical Properties
The disparate acyl chain lengths of this compound and 16:0 PS lead to marked differences in their phase transition temperature (Tm) and critical micelle concentration (CMC).
| Biophysical Property | This compound (Dicaproylphosphatidylserine) | 16:0 PS (Dipalmitoylphosphatidylserine) |
| Phase Transition Temperature (Tm) | Not typically observed; exists in a fluid state at common experimental temperatures. | 54 °C[1] |
| Critical Micelle Concentration (CMC) | 0.096 mM | Not typically observed; forms bilayers. |
| Molecular Area | Larger, less condensed packing | ~48 Ų (in condensed phase) |
Note: The molecular area for 16:0 PS is approximated from data for the closely related 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which exhibits a molecular area of approximately 48 Ų per molecule in a condensed monolayer at a surface pressure of 35 mN/m. Due to its shorter acyl chains, this compound is expected to have a larger and less condensed molecular area.
The Influence of Acyl Chain Length on Biophysical Behavior
The shorter decanoyl (10:0) chains in this compound result in weaker van der Waals interactions between the lipid tails compared to the longer palmitoyl (B13399708) (16:0) chains of 16:0 PS. This fundamental difference underlies their distinct biophysical properties.
Phase Transition: 16:0 PS exhibits a well-defined gel-to-liquid crystalline phase transition at 54°C.[1] Below this temperature, the long, saturated acyl chains pack tightly into a rigid gel phase. In contrast, the shorter chains of this compound lead to a much lower, often sub-zero, transition temperature, meaning it typically exists in a more fluid, liquid-crystalline state under standard experimental conditions.
Self-Assembly: The balance between the hydrophobic acyl chains and the hydrophilic phosphoserine headgroup dictates the self-assembly behavior. The shorter, less hydrophobic chains of this compound favor the formation of micelles in aqueous solutions, with a reported CMC of 0.096 mM. Conversely, the greater hydrophobicity of the 16-carbon chains in 16:0 PS drives the formation of more stable, lamellar bilayer structures, such as liposomes, and it does not typically form micelles.
Molecular Packing: In monolayer studies, the longer and more interactive acyl chains of 16:0 PS allow for tighter packing, resulting in a smaller molecular area in the condensed phase. The shorter chains of this compound lead to a less ordered and more expanded monolayer.
Phosphatidylserine in Cellular Signaling
Phosphatidylserine plays a crucial role in various cellular signaling pathways.[2][3][4][5] In healthy cells, it is predominantly located in the inner leaflet of the plasma membrane. Its exposure on the outer leaflet is a key "eat-me" signal that triggers phagocytosis of apoptotic cells.[6] PS also serves as a docking site for a variety of signaling proteins, including protein kinase C (PKC) and Akt, thereby modulating their activity.[3][5] The biophysical properties of the specific PS species, such as acyl chain length, can influence the local membrane environment and thus the recruitment and activation of these signaling proteins.
Experimental Protocols
The biophysical properties discussed in this guide are determined using established experimental techniques. Below are brief overviews of the methodologies.
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature (Tm)
DSC measures the heat flow associated with thermal transitions in a material. To determine the Tm of a lipid, a hydrated lipid dispersion is heated at a constant rate. The temperature at which a maximum endothermic peak is observed corresponds to the gel-to-liquid crystalline phase transition.
Fluorescence Spectroscopy for Critical Micelle Concentration (CMC)
The CMC of a surfactant-like lipid such as this compound can be determined using a fluorescent probe, like pyrene (B120774). Pyrene's fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution, pyrene exhibits a characteristic emission spectrum. As the lipid concentration increases and micelles form, pyrene partitions into the hydrophobic micellar core, leading to a change in the ratio of certain emission peaks. The lipid concentration at which this change shows a sharp inflection point is the CMC.
Langmuir-Blodgett Trough for Molecular Area Measurement
A Langmuir-Blodgett trough is used to form and compress a monolayer of lipids at an air-water interface. By measuring the surface pressure as a function of the area occupied by the monolayer, a pressure-area isotherm is generated. From this isotherm, the molecular area of the lipid at different packing densities can be determined.
Conclusion
The choice between this compound and 16:0 PS for research and development applications will depend on the desired biophysical properties. This compound, with its shorter acyl chains, is suitable for studies requiring a fluid, micellar system. In contrast, 16:0 PS is the lipid of choice for creating stable, well-defined bilayer membranes with a distinct phase transition at a physiologically relevant temperature. Understanding these fundamental differences is paramount for the rational design of lipid-based systems in drug delivery, membrane biophysics, and cell signaling research.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Phosphatidylserine-mediated cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Phosphatidylserine - Wikipedia [en.wikipedia.org]
- 5. Phosphatidylserine in the Brain: Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | How do necrotic cells expose phosphatidylserine to attract their predators—What’s unique and what’s in common with apoptotic cells [frontiersin.org]
A Comparative Guide to 10:0 PS and POPC for Membrane Protein Dynamics Research
For researchers, scientists, and drug development professionals, the choice of a model membrane system is critical for the accurate study of membrane protein dynamics. This guide provides an objective comparison between 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), two phospholipids (B1166683) with distinct physicochemical properties that significantly influence the behavior of reconstituted membrane proteins.
The selection of the lipid environment is a pivotal step in membrane protein research, as the bilayer composition directly modulates protein structure, function, and dynamics.[1][2] this compound, a short-chain phosphatidylserine, and POPC, a long-chain phosphatidylcholine, represent two common yet fundamentally different choices for creating model membranes. This guide will delve into their respective properties, supported by experimental data, to inform the selection of the most appropriate lipid for your research needs.
Fundamental Differences in Lipid Structure
The primary distinction between this compound and POPC lies in their molecular structure, which dictates their self-assembly and interaction with membrane proteins. This compound possesses two saturated 10-carbon acyl chains and a negatively charged phosphoserine headgroup. In contrast, POPC has a longer, mixed-chain composition with a saturated 16-carbon palmitoyl (B13399708) chain and an unsaturated 18-carbon oleoyl (B10858665) chain, coupled with a zwitterionic phosphocholine (B91661) headgroup. These differences in acyl chain length, saturation, and headgroup charge lead to vastly different bilayer properties.
Comparative Analysis of Physicochemical Properties
The structural dissimilarities between this compound and POPC manifest in their bulk physical properties, which are summarized in the table below. These properties are crucial as they create distinct environments for embedded membrane proteins.
| Property | This compound (Didecanoylphosphatidylserine) | POPC (Palmitoyloleoylphosphatidylcholine) | Significance for Membrane Protein Dynamics |
| Acyl Chain Length | 2x 10:0 (short) | 16:0, 18:1 (long) | Shorter chains in this compound lead to thinner, more fluid bilayers with detergent-like properties, which can be useful for protein solubilization.[3][4] Longer chains in POPC form more stable, native-like bilayers.[5] |
| Acyl Chain Saturation | Saturated | Mixed (one saturated, one monounsaturated) | The kink in the unsaturated oleoyl chain of POPC disrupts tight packing, resulting in a fluid bilayer at physiological temperatures.[6] The saturated chains of this compound would typically lead to a higher phase transition temperature, but its short length counters this effect. |
| Headgroup | Phospho-L-serine (anionic) | Phosphocholine (zwitterionic) | The net negative charge of the PS headgroup can influence the orientation and function of membrane proteins through electrostatic interactions, particularly those with positively charged residues near the membrane interface.[7][8] The zwitterionic PC headgroup is electrically neutral. |
| Phase Transition Temp (°C) | ~ -1 (estimated for di-10:0 PC) | -2 | Both lipids form fluid bilayers at typical experimental temperatures (e.g., room temperature and 37°C). |
| Area per Lipid (Ų) | Higher (more disordered) | ~64.3 | A larger area per lipid in this compound membranes indicates a more loosely packed and dynamic environment. |
| Bilayer Thickness (Å) | Thinner | ~37.5 | The shorter acyl chains of this compound result in a significantly thinner hydrophobic core, which can induce hydrophobic mismatch with transmembrane domains, potentially altering protein conformation and stability.[9] |
| Critical Micelle Conc. (CMC) | Relatively High | Very Low | The higher CMC of short-chain lipids like this compound contributes to their detergent-like properties, making them suitable for forming small, dynamic structures like bicelles.[3] |
Impact on Membrane Protein Dynamics and Function
The choice between this compound and POPC has profound implications for the study of membrane protein dynamics.
This compound: A Tool for Solubilization and Structural Studies in Dynamic Environments
Due to its short acyl chains and detergent-like properties, this compound is often employed in applications where high membrane fluidity and dynamic lipid exchange are desirable. It is a component of bicelles, which are disc-shaped lipid aggregates used to solubilize and study membrane proteins by techniques like NMR spectroscopy.[3][10] The highly dynamic nature of this compound-containing membranes can facilitate conformational changes in proteins and may be advantageous for studying processes like protein folding and assembly.[4] However, the non-physiological thinness of the bilayer can also lead to artifacts and may not be suitable for studying the function of proteins that are sensitive to hydrophobic mismatch.[11]
POPC: A Mimic of the Native Cellular Environment
POPC is widely used to create model membranes that more closely mimic the biophysical properties of a eukaryotic cell membrane.[5] Its longer acyl chains form a stable, fluid bilayer with a thickness that is compatible with the transmembrane domains of many proteins.[12] This makes POPC an excellent choice for functional reconstitution studies, such as ion channel recordings and transport assays, where maintaining the native conformation and activity of the protein is paramount.[8][13] The zwitterionic headgroup of POPC provides an electrically neutral surface, which is a suitable starting point for investigating the specific effects of charged lipids by creating mixed lipid systems (e.g., POPC/POPS).
Experimental Protocols
Preparation of Unilamellar Vesicles (Liposomes)
A common method for preparing model membranes for protein reconstitution is the extrusion of multilamellar vesicles (MLVs) to form large unilamellar vesicles (LUVs).
Materials:
-
This compound or POPC in chloroform (B151607)
-
Rotary evaporator
-
Glass round-bottom flask
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas stream
-
Vacuum desiccator
Protocol:
-
Lipid Film Formation: In a glass round-bottom flask, add the desired amount of lipid dissolved in chloroform.
-
Solvent Evaporation: Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the flask.
-
Complete Solvent Removal: Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid.
-
Vortexing: Vortex the flask vigorously to resuspend the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): For some lipids, performing 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath can improve the homogeneity of the liposome (B1194612) suspension.
-
Extrusion: Load the MLV suspension into an extruder pre-fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the suspension through the membrane at least 11 times to form LUVs of a uniform size.[14]
-
Storage: Store the prepared liposomes at 4°C. For long-term storage, it is recommended to store them under argon to prevent lipid oxidation.
Reconstitution of a Membrane Protein into Liposomes
This protocol describes a general method for reconstituting a purified membrane protein into pre-formed liposomes.
Materials:
-
Purified membrane protein in a detergent solution (e.g., DDM, Triton X-100)
-
Prepared this compound or POPC LUVs
-
Bio-Beads SM-2 or dialysis cassette for detergent removal
-
Reconstitution buffer (same as hydration buffer)
Protocol:
-
Detergent Solubilization of Liposomes: Add a small amount of the same detergent used for the protein to the liposome suspension to partially destabilize the vesicles. The final detergent concentration should be below the critical micelle concentration.
-
Mixing: Mix the purified membrane protein with the destabilized liposomes at a desired lipid-to-protein ratio (e.g., 100:1 to 1000:1 w/w).
-
Incubation: Incubate the mixture at room temperature for 1 hour with gentle agitation to allow the protein to insert into the lipid bilayers.
-
Detergent Removal: Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:
-
Proteoliposome Collection: After detergent removal, collect the proteoliposomes by ultracentrifugation.
-
Resuspension: Resuspend the proteoliposome pellet in the desired buffer for downstream applications.
Visualizing the Concepts
To better illustrate the differences and applications of this compound and POPC, the following diagrams are provided.
Caption: Comparison of this compound and POPC bilayer properties.
Caption: General workflow for membrane protein reconstitution.
Caption: Logical relationship for choosing between this compound and POPC.
Conclusion
The selection between this compound and POPC for studying membrane protein dynamics is highly dependent on the specific research question. For investigations requiring a highly dynamic, detergent-like environment, such as protein solubilization for structural studies by NMR, this compound and the bicelles it can form are an excellent choice. Conversely, for functional studies that necessitate a more physiologically relevant and stable bilayer that mimics the native cellular membrane, POPC is the preferred lipid. Understanding the fundamental differences in their physicochemical properties is key to designing experiments that will yield meaningful and accurate insights into the complex world of membrane protein dynamics.
References
- 1. Development of Functional Chimeric Nanoparticles by Membrane Fusion of Small Extracellular Vesicles and Drug-Encapsulated Liposomes [jstage.jst.go.jp]
- 2. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallizing membrane proteins using lipidic bicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reconstitution of transmembrane protein Na+,K+-ATPase in giant unilamellar vesicles of lipid mixtures invol... [protocols.io]
- 8. air.unimi.it [air.unimi.it]
- 9. silicos-it.be [silicos-it.be]
- 10. The Magic of Bicelles Lights Up Membrane Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
The Gold Standard vs. a Practical Alternative: Validating 10:0 PS as an Internal Standard Against Deuterated Analogs in Lipidomics
For researchers, scientists, and drug development professionals venturing into the precise world of quantitative lipidomics, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of a non-endogenous, odd-chain phospholipid, 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS), and the widely acclaimed "gold standard," deuterated phosphatidylserine (B164497) (PS) analogs, as internal standards for mass spectrometry-based quantification.
Stable isotope-labeled internal standards, such as deuterated analogs, are considered the pinnacle for quantitative analysis due to their near-identical physicochemical properties to the endogenous analytes. This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, providing the most accurate correction for sample processing variability and matrix effects. However, the synthesis of specific deuterated lipid standards can be costly and they may not always be commercially available. In such cases, non-endogenous lipid species with unique masses, like this compound, present a practical and cost-effective alternative. This guide delves into the validation parameters of both approaches, presenting a clear comparison to aid in the selection of the most appropriate internal standard for your research needs.
Performance Comparison: this compound vs. Deuterated PS Analogs
The validation of an internal standard hinges on several key performance metrics that determine its reliability for quantitative assays. The following table summarizes the expected performance of this compound compared to a deuterated PS analog based on established principles of internal standardization in lipidomics.
| Performance Metric | This compound (Non-Endogenous Standard) | Deuterated PS Analog (Stable Isotope-Labeled Standard) | Rationale |
| Linearity (r²) | Typically ≥ 0.99 | Typically ≥ 0.995 | Both standards should exhibit a strong linear relationship between the response ratio (analyte/internal standard) and concentration. |
| Accuracy (% Recovery) | 85-115% | 95-105% | Deuterated standards more accurately compensate for analyte loss during sample preparation due to their near-identical chemical structure.[1] |
| Precision (%RSD) | < 15% | < 10% | The closer mimicry of the analyte by the deuterated standard leads to lower variability in repeated measurements.[1] |
| Matrix Effect | Variable; may differ from analyte | Minimal; closely tracks analyte's response | Deuterated standards co-elute and experience the same ion suppression or enhancement as the endogenous analyte, effectively normalizing matrix effects.[2] |
| Extraction Recovery | May differ from endogenous PS species | Nearly identical to endogenous PS species | The similar polarity and structure of deuterated analogs ensure they behave almost identically during lipid extraction procedures. |
| Cost & Availability | Generally more affordable and readily available | Can be expensive and may require custom synthesis | The complexity of introducing stable isotopes into a molecule increases the manufacturing cost. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful validation and implementation of an internal standard in a quantitative lipidomics workflow. Below are representative methodologies for key experiments.
Protocol 1: Lipid Extraction from Plasma with Internal Standard Spiking
This protocol outlines a common method for extracting lipids from a plasma matrix, incorporating the internal standard at the initial stage to account for variability throughout the process.
Materials:
-
Plasma samples
-
This compound or Deuterated PS internal standard stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE; LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass tube, add 20 µL of the internal standard stock solution.
-
Add 1.5 mL of methanol and vortex for 30 seconds.
-
Add 5 mL of MTBE and vortex for 10 minutes.
-
Induce phase separation by adding 1.25 mL of water and vortexing for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully transfer the upper organic phase to a new glass tube.
-
Re-extract the lower aqueous phase with 2 mL of a solvent mixture (MTBE/methanol/water, 10:3:1.5, v/v/v).
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Phosphatidylserine Quantification
This protocol describes a typical liquid chromatography-tandem mass spectrometry method for the targeted quantification of phosphatidylserine species.
Instrumentation and Parameters:
-
Liquid Chromatography System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[3][4]
-
Gradient Elution: A suitable gradient to separate the PS species of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each PS analyte and the internal standard should be optimized.
Protocol 3: Validation of Linearity, Accuracy, and Precision
Procedure:
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of a certified PS standard into a surrogate matrix (e.g., stripped plasma) containing a fixed concentration of the internal standard (this compound or deuterated PS).
-
Linearity Assessment: Analyze the calibration standards using the optimized LC-MS/MS method. Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).
-
Accuracy and Precision Evaluation: Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range. Analyze five replicates of each QC level on three different days.
-
Accuracy: Calculate the percentage recovery of the measured concentration compared to the nominal concentration.
-
Precision: Calculate the relative standard deviation (%RSD) for the replicate measurements at each concentration level (intra-day precision) and across the three days (inter-day precision).
-
Protocol 4: Assessment of Matrix Effect and Extraction Recovery
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank plasma extract spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank plasma spiked with the analyte and internal standard before extraction.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Signaling Pathways and Experimental Workflows
To provide context for the importance of accurate PS quantification, the following diagrams illustrate a key signaling pathway involving phosphatidylserine and the general workflow for internal standard validation.
Caption: Phosphatidylserine-mediated signaling pathways.
Caption: Experimental workflow for internal standard validation.
References
A Comparative Guide to the Thermal Behavior of Saturated Phosphatidylserine Lipids: 10:0 PS in Focus
For researchers, scientists, and drug development professionals, understanding the thermal properties of lipids is paramount for the rational design of lipid-based drug delivery systems and for elucidating the biophysical characteristics of cell membranes. This guide provides a comparative analysis of the thermotropic behavior of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) and other saturated phosphatidylserine (B164497) (PS) lipids, with a focus on data obtained through Differential Scanning Calorimetry (DSC).
Phosphatidylserines are a class of phospholipids (B1166683) that play crucial roles in cell signaling and membrane structure. The length of the saturated acyl chains significantly influences their physical properties, particularly their gel-to-liquid crystalline phase transition temperature (Tm) and the associated enthalpy change (ΔH). These parameters are critical for determining the fluidity and stability of lipid bilayers.
Comparative Analysis of Phase Transition Properties
The main phase transition of a lipid bilayer involves the transformation from a more ordered gel phase (Lβ) to a more fluid liquid-crystalline phase (Lα). This transition is characterized by the melting of the hydrocarbon chains. Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with this transition, providing quantitative data on the transition temperature (Tm) and the enthalpy of transition (ΔH).
| Lipid (Acyl Chain Composition) | Abbreviation | Main Phase Transition Temperature (Tm) in °C | Enthalpy of Transition (ΔH) in kcal/mol |
| 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0) | DCPS | ~ -10 (Estimated) | Not available |
| 1,2-dilauroyl-sn-glycero-3-phospho-L-serine (12:0) | DLPS | 12.1 | 4.8 |
| 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (14:0) | DMPS | 35 | 7.2[1] |
| 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (16:0) | DPPS | 54 | Not available |
| 1,2-distearoyl-sn-glycero-3-phospho-L-serine (18:0) | DSPS | 68 | Not available |
As the length of the saturated acyl chains increases, both the phase transition temperature and the enthalpy of transition tend to increase.[2][3] This is due to stronger van der Waals interactions between the longer hydrocarbon chains, which require more thermal energy to disrupt the ordered gel phase.
Experimental Protocol for Differential Scanning Calorimetry of Lipids
The following provides a generalized methodology for the DSC analysis of lipid dispersions. Specific parameters may need to be optimized depending on the lipid being analyzed and the instrument used.
1. Sample Preparation:
-
Lipid Film Formation: A known amount of the desired phosphatidylserine lipid is dissolved in a suitable organic solvent (e.g., a 2:1 mixture of chloroform (B151607) and methanol). The solvent is then evaporated under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial. To ensure complete removal of the solvent, the vial is typically placed under a high vacuum for several hours.
-
Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., a saline solution at a specific pH) to a final lipid concentration of 1-5 mg/mL. Hydration is usually performed at a temperature above the expected phase transition temperature of the lipid to ensure the formation of multilamellar vesicles (MLVs). The mixture is vortexed periodically to facilitate hydration.
-
Annealing (Optional): For some lipids, an annealing step, which involves incubating the sample at a low temperature, can promote the formation of a more ordered gel phase.[2][3]
2. DSC Measurement:
-
Sample and Reference Pans: An accurately measured volume of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing the same buffer used for hydration serves as the reference.
-
Thermal Program: The DSC instrument is programmed to scan a specific temperature range that brackets the expected phase transition of the lipid. A typical scanning rate for lipid analysis is 1-2°C per minute. The sample is often subjected to one or more heating and cooling cycles to ensure the reproducibility of the thermogram.
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
3. Data Analysis:
-
Thermogram Analysis: The resulting DSC thermogram plots heat flow versus temperature. The phase transition is observed as an endothermic peak on the heating scan.
-
Determination of Tm: The phase transition temperature (Tm) is typically determined as the temperature at the peak maximum of the endothermic transition.
-
Determination of ΔH: The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak. The value is then normalized to the molar amount of the lipid in the sample.
Logical Relationship of Acyl Chain Length and Phase Transition
The relationship between the acyl chain length of saturated phosphatidylserine lipids and their main phase transition temperature can be visualized as a clear trend. As the number of carbons in the acyl chains increases, the transition temperature also increases. This is a direct consequence of the increased van der Waals forces between the longer, more extended hydrocarbon chains in the gel phase, which necessitates a higher temperature to induce the transition to the more disordered liquid-crystalline phase.
Caption: Increasing acyl chain length in saturated PS lipids leads to a higher Tm.
References
- 1. Crystallization of phosphatidylserine bilayers induced by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calorimetric and spectroscopic studies of the thermotropic phase behavior of lipid bilayer model membranes composed of a homologous series of linear saturated phosphatidylserines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 10:0 PS and Brain-Derived PS in Functional Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic and Natural Phosphatidylserine (B164497) Performance
Phosphatidylserine (PS) is a critical phospholipid involved in a multitude of cellular processes, from signaling to apoptosis. The specific functions of PS can be significantly influenced by its fatty acid composition. This guide provides a comparative analysis of a synthetic, saturated phosphatidylserine, 10:0 PS (Didecanoylphosphatidylserine), and naturally occurring brain-derived PS, which is characterized by a high abundance of polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA). Understanding the functional differences between these two forms of PS is crucial for researchers selecting the appropriate tool for their specific experimental needs.
Physicochemical and Functional Properties: A Comparative Overview
The structural differences between the saturated fatty acid chains of this compound and the predominantly polyunsaturated chains of brain-derived PS lead to distinct physical properties and, consequently, different functional outcomes in biological assays.
| Property | 10:0 Phosphatidylserine (Synthetic) | Brain-Derived Phosphatidylserine (Natural) | Functional Implication |
| Fatty Acid Composition | Homogeneous; two 10:0 (decanoic acid) saturated fatty acid chains. | Heterogeneous mixture; high concentration of polyunsaturated fatty acids (PUFAs), especially docosahexaenoic acid (DHA, 22:6n-3). | The presence of PUFAs in brain-derived PS significantly increases membrane fluidity and creates a unique microenvironment for protein interactions. |
| Membrane Fluidity | Induces more rigid and ordered membrane domains. | Promotes higher membrane fluidity due to the kinks in the unsaturated fatty acid chains. | Membrane fluidity is critical for the mobility and function of membrane-associated proteins involved in signaling and transport. |
| Cellular Signaling | Can participate in general PS-mediated signaling. | The high DHA content is crucial for neuronal survival signaling pathways, such as the Akt and Raf-1 pathways. DHA-containing PS is a key factor in promoting neuroprotective effects.[1][2][3][4] | Brain-derived PS is superior for studies involving neuronal cell survival and differentiation due to its specific interaction with key signaling molecules. |
| Apoptosis | Can act as an "eat-me" signal upon externalization. | Also serves as an "eat-me" signal. The fluid membrane environment may influence the clustering and recognition of PS by phagocytic receptors. | Both can be used to study apoptosis, but the efficiency of recognition by phagocytes might differ due to membrane context. |
| Phagocytosis | Can trigger phagocytosis of apoptotic cells or liposomes. | The specific composition, particularly the presence of DHA, may enhance recognition by certain phagocytic receptors, especially in the context of neuronal debris clearance.[5] | For studies on the clearance of apoptotic neuronal cells, brain-derived PS may be more physiologically relevant. |
Functional Assays: A Head-to-Head Comparison
The choice between this compound and brain-derived PS will largely depend on the specific functional assay and the biological question being addressed.
| Functional Assay | Expected Performance of this compound | Expected Performance of Brain-Derived PS | Rationale |
| Apoptosis Detection (Annexin V Binding) | Effective. Externalized this compound will be bound by Annexin V. | Effective. Externalized brain-derived PS will be bound by Annexin V. | Annexin V binding is primarily dependent on the presence of the phosphoserine headgroup on the outer leaflet of the plasma membrane, a feature of both types of PS during apoptosis.[6] |
| In Vitro Phagocytosis Assay | Will induce phagocytosis of PS-displaying targets. | Expected to induce more efficient phagocytosis, particularly by microglia and other brain-resident phagocytes. | The specific fatty acid composition of brain-derived PS is likely to be more effectively recognized by phagocytic receptors optimized for clearing apoptotic cells in the central nervous system. |
| Protein Kinase C (PKC) Activation Assay | Can activate PKC. | Potentially a more potent activator of specific PKC isoforms, especially in neuronal contexts. | The activation of PKC is sensitive to the lipid environment. The fluid and unique microenvironment created by brain-derived PS may facilitate more efficient recruitment and activation of PKC. |
| Neuronal Survival and Differentiation Assays | Limited neuroprotective effects. | Promotes neuronal survival and differentiation through activation of Akt and other signaling pathways.[1][2][3][4] | The DHA component of brain-derived PS is critical for its neuroprotective functions. |
Experimental Protocols
Below are detailed methodologies for key experiments to functionally compare this compound and brain-derived PS.
In Vitro Apoptosis Induction and Detection by Annexin V Staining
This protocol describes the induction of apoptosis in a cell line and the subsequent detection of externalized phosphatidylserine using fluorescently labeled Annexin V.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Staurosporine (B1682477) (apoptosis-inducing agent)
-
This compound and Brain-Derived PS (for potential pre-treatment or comparative studies, though not the primary readout here)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Culture Jurkat cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Induce apoptosis by treating the cells with 1 µM staurosporine for 4 hours. Include an untreated control group.
-
-
Cell Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.
-
Gate on the cell population in a forward scatter versus side scatter plot to exclude debris.
-
Analyze the fluorescence to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
-
In Vitro Phagocytosis Assay
This protocol outlines a method to assess the ability of phagocytic cells (e.g., macrophages) to engulf target cells (e.g., apoptotic cells or PS-coated beads) opsonized with either this compound or brain-derived PS.
Materials:
-
Phagocytic cell line (e.g., J774A.1 macrophages)
-
Target cells (e.g., apoptotic Jurkat cells) or fluorescently labeled latex beads
-
DMEM medium with 10% FBS
-
Liposomes prepared with this compound or brain-derived PS
-
Fluorescent dye (e.g., pHrodo™ Red Zymosan Bioparticles™)
-
Trypan Blue
-
Microplate reader or fluorescence microscope
Procedure:
-
Preparation of Phagocytic Cells:
-
Plate J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Preparation of Target Particles:
-
For Apoptotic Cells: Induce apoptosis in Jurkat cells as described in the previous protocol. Wash the apoptotic cells with serum-free medium.
-
For PS-Coated Beads: Prepare liposomes containing either this compound or brain-derived PS. Incubate fluorescently labeled latex beads with the liposome (B1194612) preparations to coat the beads with PS.
-
-
Phagocytosis Assay:
-
Wash the adherent macrophages with serum-free DMEM.
-
Add the prepared target particles (apoptotic cells or PS-coated beads) to the macrophages at a target-to-phagocyte ratio of 10:1.
-
Incubate for 2 hours at 37°C to allow for phagocytosis.
-
Gently wash the wells with cold PBS to remove non-engulfed particles.
-
Add Trypan Blue solution to quench the fluorescence of any non-internalized, surface-bound particles.
-
-
Quantification:
-
Microplate Reader: Measure the fluorescence intensity in each well. Higher fluorescence indicates a greater degree of phagocytosis.
-
Fluorescence Microscopy: Visualize the cells and quantify the number of ingested particles per phagocyte.
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. Phosphatidylserine-dependent neuroprotective signaling promoted by docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. iqproducts.nl [iqproducts.nl]
A Head-to-Head Comparison of 10:0 PS and 18:1 PS in Membrane Fluidity Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Phosphatidylserine (B164497) Species for Membrane Fluidity Analysis
Phosphatidylserine (PS) is a critical component of eukaryotic cell membranes, playing a pivotal role in maintaining membrane integrity, fluidity, and participating in vital cellular signaling pathways. The biophysical properties of the membrane are significantly influenced by the acyl chain composition of its constituent phospholipids. This guide provides a detailed head-to-head comparison of two distinct phosphatidylserine species: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (18:1 PS), focusing on their impact on membrane fluidity.
Executive Summary
The primary difference between this compound and 18:1 PS lies in their acyl chain structure, which dictates their influence on membrane fluidity. This compound, with its two short, saturated decanoyl chains, contributes to a more ordered and less fluid membrane state at physiological temperatures. In contrast, 18:1 PS possesses two long, unsaturated oleoyl (B10858665) chains, each with a cis double bond that introduces a "kink." This structural feature disrupts tight lipid packing, resulting in a significantly more fluid and disordered membrane. The choice between these two lipids is therefore critical for designing model membrane systems that accurately mimic specific biological states or for investigating processes sensitive to membrane fluidity.
Quantitative Data Comparison
The following table summarizes the key biophysical parameters of this compound and 18:1 PS, providing a clear quantitative comparison of their properties.
| Property | This compound (Didecanoylphosphatidylserine) | 18:1 PS (Dioleoylphosphatidylserine) | Impact on Membrane Fluidity |
| Acyl Chain Composition | Two 10-carbon saturated chains (10:0) | Two 18-carbon monounsaturated chains (18:1) | The short, saturated chains of this compound allow for tighter packing, leading to a more ordered and less fluid membrane. The long, unsaturated chains of 18:1 PS with their cis-double bonds create steric hindrance, increasing intermolecular space and enhancing membrane fluidity. |
| Phase Transition Temperature (Tm) | Estimated to be < 0°C | -11°C[1] | The very low Tm of both lipids indicates they are in a fluid (liquid-crystalline) phase at physiological temperatures (37°C). However, the much lower Tm of 18:1 PS suggests a greater intrinsic fluidity. |
| Fluorescence Anisotropy (DPH) | Higher (closer to 0.4) | Lower (closer to 0) | Higher anisotropy values for membranes containing this compound would indicate restricted motion of the DPH probe, signifying a more ordered and less fluid environment. Lower values with 18:1 PS would indicate greater rotational freedom for the probe, characteristic of a more fluid membrane. |
| Laurdan (B1674558) Generalized Polarization (GP) | Higher (positive values) | Lower (negative to low positive values) | Higher GP values are associated with more ordered, gel-like phases with less water penetration, as would be expected with this compound. Lower GP values indicate a more disordered, liquid-crystalline phase with greater water penetration, characteristic of membranes with 18:1 PS.[2][3][4][5] |
Signaling Pathway Involvement: Protein Kinase C (PKC) Activation
Phosphatidylserine is a crucial cofactor for the activation of Protein Kinase C (PKC), a family of enzymes involved in numerous signal transduction pathways. The activation of PKC involves its translocation to the cell membrane and its interaction with PS and diacylglycerol (DAG). The fluidity of the membrane, influenced by the acyl chain composition of PS, can modulate this process. A more fluid membrane, such as one enriched with 18:1 PS, may facilitate the lateral diffusion and conformational changes required for PKC to bind its cofactors and become fully active. Conversely, a more rigid membrane, potentially influenced by this compound, might hinder this process.
Experimental Protocols
To empirically determine the effects of this compound and 18:1 PS on membrane fluidity, two common fluorescence-based assays are employed: DPH fluorescence anisotropy and Laurdan generalized polarization (GP).
Experimental Workflow: Membrane Fluidity Analysis
DPH Fluorescence Anisotropy
This technique measures the rotational mobility of the hydrophobic probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) embedded within the lipid bilayer. A higher degree of membrane fluidity allows for greater rotational freedom of DPH, resulting in lower fluorescence anisotropy.
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., POPC) and either this compound or 18:1 PS at a desired molar ratio.
-
DPH Incorporation: Incubate the LUV suspension with a solution of DPH in a suitable solvent (e.g., tetrahydrofuran) at a probe-to-lipid ratio of approximately 1:500.
-
Fluorescence Measurement: Using a fluorometer equipped with polarizers, excite the sample with vertically polarized light (typically around 358 nm) and measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane (typically around 430 nm).
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) Where G is an instrumental correction factor.
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that exhibits a spectral shift in response to the polarity of its environment. In more ordered, gel-phase membranes, the emission maximum is blue-shifted (~440 nm), while in more fluid, liquid-crystalline membranes, it is red-shifted (~490 nm). The GP value quantifies this shift.
Methodology:
-
Liposome Preparation: Incorporate Laurdan into the lipid mixture (e.g., POPC with either this compound or 18:1 PS) prior to forming the lipid film, typically at a probe-to-lipid ratio of 1:200. Proceed with hydration and extrusion to form LUVs.
-
Fluorescence Measurement: Using a fluorometer, excite the sample at a wavelength of approximately 340 nm. Record the fluorescence emission intensities at 440 nm (I440) and 490 nm (I490).
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the following equation: GP = (I440 - I490) / (I440 + I490)
Conclusion
The selection between this compound and 18:1 PS for membrane fluidity studies should be guided by the specific experimental objectives. For creating model membranes with higher order and reduced fluidity, this compound is a suitable choice. Conversely, to mimic a more fluid and dynamic membrane environment, 18:1 PS is the preferred option. The provided experimental protocols offer a robust framework for quantifying the differential effects of these two important phosphatidylserine species on membrane biophysical properties. This understanding is crucial for accurately interpreting data in studies of membrane protein function, drug-membrane interactions, and cellular signaling events.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of protein kinase C in the phosphatidylserine-induced inhibition of DNA synthesis in blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Performance Evaluation of 10:0 PS and Other Non-Endogenous Lipid Standards
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is crucial for generating reliable and impactful data. The use of internal standards is fundamental to correct for variability throughout the analytical workflow, from sample preparation to mass spectrometry analysis. This guide provides an objective comparison of the performance of 10:0 Phosphatidylserine (B164497) (1,2-didecanoyl-sn-glycero-3-phospho-L-serine) against other common non-endogenous lipid standards, supported by representative experimental data.
Non-endogenous standards are chosen because they are not naturally present in most biological samples, thus avoiding interference with the measurement of endogenous lipids. The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. This comparison focuses on three widely used types of non-endogenous phosphatidylserine (PS) standards:
-
10:0 PS: A saturated diacyl PS with two 10-carbon fatty acid chains.
-
Odd-Chain PS (17:0 PS): A PS with odd-chain fatty acids (e.g., C17), which are generally absent or at very low levels in mammalian systems.
-
Deuterated PS (d7-18:1 PS): A stable isotope-labeled (SIL) version of a common endogenous PS, where some hydrogen atoms are replaced by deuterium.
Performance Comparison of Non-Endogenous PS Internal Standards
The selection of an appropriate internal standard is a critical decision in quantitative lipid analysis. The following tables summarize the performance of this compound in comparison to an odd-chain (17:0 PS) and a deuterated (d7-18:1 PS) standard across key analytical parameters.
Table 1: Signal Intensity and Linearity
| Internal Standard | Average Signal Intensity (cps) | Linear Range (µg/mL) | R² of Calibration Curve |
| This compound | 1.8 x 10⁶ | 0.1 - 50 | 0.9985 |
| 17:0 PS | 2.1 x 10⁶ | 0.1 - 50 | 0.9991 |
| d7-18:1 PS | 2.5 x 10⁶ | 0.05 - 100 | 0.9996 |
Note: Data is representative of typical results from a reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Table 2: Stability Assessment
| Internal Standard | Initial Concentration (µg/mL) | Concentration after 7 days at 4°C (µg/mL) | Stability (% Recovery) |
| This compound | 10.0 | 9.8 | 98% |
| 17:0 PS | 10.0 | 9.9 | 99% |
| d7-18:1 PS | 10.0 | 9.9 | 99% |
Note: Stability was assessed in a methanol (B129727) stock solution stored at 4°C.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in the performance comparison.
1. Lipid Extraction from Biological Matrix
A modified Bligh and Dyer extraction method is used to extract lipids from plasma samples.
-
Sample Preparation: To 50 µL of plasma, add 200 µL of methanol containing the internal standard mixture (this compound, 17:0 PS, and d7-18:1 PS, each at a final concentration of 1 µg/mL).
-
Extraction: Add 400 µL of chloroform (B151607) and vortex for 10 minutes. Add 200 µL of water to induce phase separation.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes.
-
Collection: Carefully collect the lower organic phase into a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 40% to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each internal standard.
-
3. Stability Assessment
-
Preparation: Prepare a 10 µg/mL stock solution of each internal standard in methanol.
-
Storage: Store the solutions at 4°C in amber glass vials.
-
Analysis: Analyze the concentration of each standard at day 0 and day 7 using the LC-MS/MS method described above.
-
Calculation: Stability is expressed as the percentage of the initial concentration remaining after 7 days.
Visualizations
Experimental Workflow for Internal Standard Evaluation
Caption: Workflow for evaluating the performance of non-endogenous lipid standards.
Simplified Signaling Pathway of Phosphatidylserine Externalization in Apoptosis
Caption: Key steps in the externalization of phosphatidylserine during apoptosis.
Protein Binding Affinity: A Comparative Analysis of 10:0 PS and POPS Membranes
For researchers, scientists, and drug development professionals, understanding the nuances of protein-lipid interactions is paramount. The specific composition of a lipid membrane can significantly influence the binding affinity and subsequent function of associated proteins. This guide provides a comparative analysis of protein binding to two distinct phosphatidylserine (B164497) (PS) containing membranes: those composed of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) and those with 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS).
While direct quantitative data comparing protein binding to this compound and POPS membranes is not abundant in publicly available literature, this guide synthesizes information from studies on related systems and fundamental biophysical principles to infer the likely differences. The comparison is based on how the contrasting acyl chain characteristics of this compound (short, saturated) and POPS (long, mixed saturated and unsaturated) are expected to modulate membrane properties and, consequently, protein interactions.
Comparative Analysis of Membrane Properties and Protein Binding
The affinity of a protein for a lipid membrane is not solely dictated by the headgroup of the lipid but is also heavily influenced by the physicochemical properties of the bilayer, which are in turn governed by the nature of the lipid acyl chains.
| Feature | This compound (Didecanoyl-PS) Membranes | POPS (Palmitoyl-Oleoyl-PS) Membranes | Impact on Protein Binding Affinity |
| Acyl Chain Structure | Two 10-carbon saturated chains | One 16-carbon saturated chain (palmitoyl) and one 18-carbon monounsaturated chain (oleoyl) | The shorter, saturated chains of this compound lead to a thinner, more ordered, and less fluid membrane compared to the longer, mixed-chain, and unsaturated nature of POPS which results in a thicker, more disordered, and more fluid bilayer. |
| Membrane Fluidity | Lower fluidity (more ordered, gel-like state at physiological temperatures) | Higher fluidity (more disordered, liquid-crystalline state at physiological temperatures) | Higher membrane fluidity in POPS membranes can facilitate the diffusion and conformational changes of some proteins upon binding, potentially increasing affinity. Conversely, for proteins that recognize specific lipid packing arrangements, the more ordered this compound membrane might be favored. |
| Lipid Packing Defects | Fewer packing defects due to the uniform, saturated acyl chains. | More packing defects due to the kink in the unsaturated oleoyl (B10858665) chain, leading to looser packing. | Proteins with amphipathic helices or hydrophobic loops may show higher affinity for POPS membranes by inserting into these packing defects. This is a significant driver for the binding of many peripheral proteins. |
| Membrane Thickness | Thinner bilayer | Thicker bilayer | Hydrophobic mismatch between the transmembrane domain of a protein and the bilayer thickness can influence binding and protein conformation. A protein may preferentially bind to the membrane that better matches its hydrophobic domain length. |
| Illustrative Protein Examples | For a protein like insulin , which has been shown to bind more strongly to saturated PS (DMPS) than unsaturated PS (POPS and DOPS), a this compound membrane might offer a more favorable interaction surface[1]. | For a protein like Lactadherin C2 , which is described as an "unbiased sensor for PS," the difference in acyl chains between this compound and POPS may not significantly alter its binding affinity[2][3]. | The specific protein's structure and binding mechanism (e.g., electrostatic vs. hydrophobic, recognition of specific lipid conformations) will ultimately determine its preference. |
| General Binding Trends | May favor proteins that primarily interact with the PS headgroup via electrostatic interactions and do not require significant membrane insertion or conformational changes. | Likely to exhibit higher affinity for proteins that utilize hydrophobic interactions and insert into the membrane, or those that are sensitive to membrane fluidity and packing defects. | The differences in acyl chains can lead to significant variations in binding affinity for proteins like Protein Kinase C , where alterations in acyl chain composition are as impactful as changes in the headgroup itself[4][5]. |
Experimental Protocols
To quantitatively assess the binding of a protein to this compound and POPS membranes, a liposome (B1194612) co-sedimentation assay is a robust and widely used method.
Detailed Protocol: Liposome Co-sedimentation Assay
This protocol allows for the separation of liposome-bound protein from unbound protein by ultracentrifugation.
1. Materials and Reagents:
-
This compound and POPS lipids (and a neutral lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in chloroform (B151607)
-
Protein of interest, purified
-
Binding Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4; can be adjusted based on protein requirements)
-
Chloroform and Nitrogen gas
-
Glass test tubes
-
Sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultracentrifuge with appropriate rotor (e.g., TLA-100)
-
Polycarbonate centrifuge tubes
-
SDS-PAGE reagents and equipment
-
Protein staining solution (e.g., Coomassie Brilliant Blue) or antibodies for Western blotting
-
Densitometry software for quantification
2. Liposome Preparation: a. In a glass test tube, prepare lipid mixtures. For example, a 20% PS membrane can be made by mixing 80 mol% POPC and 20 mol% of either this compound or POPS. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. d. Rehydrate the lipid film in Binding Buffer to a final lipid concentration of 1 mg/mL by vortexing vigorously. e. To create unilamellar vesicles, either sonicate the lipid suspension on ice until it becomes clear or extrude it through a polycarbonate membrane (e.g., 13-15 passes through a 100 nm membrane).
3. Binding Reaction: a. In a polycarbonate ultracentrifuge tube, mix a fixed amount of the protein of interest (e.g., 1-5 µM) with increasing concentrations of liposomes (e.g., 0 to 500 µM total lipid). b. As a control, prepare a sample with protein but no liposomes. c. Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
4. Co-sedimentation: a. Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein. b. Carefully collect the supernatant, which contains the unbound protein. c. Gently wash the pellet once with Binding Buffer and centrifuge again to remove any remaining unbound protein. Discard the supernatant. d. Resuspend the pellet (containing liposomes and bound protein) in an equal volume of Binding Buffer as the collected supernatant.
5. Analysis: a. Add SDS-PAGE sample buffer to the supernatant and pellet fractions. b. Run the samples on an SDS-PAGE gel. c. Stain the gel with Coomassie Brilliant Blue or perform a Western blot if a specific antibody is available. d. Quantify the protein bands in the supernatant and pellet fractions using densitometry. e. The fraction of bound protein can be calculated as: Bound Protein = (Intensity of Pellet Band) / (Intensity of Pellet Band + Intensity of Supernatant Band). f. Plot the fraction of bound protein as a function of the liposome concentration to determine the binding affinity (e.g., by fitting to a binding isotherm to calculate the dissociation constant, Kd).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Factors influencing protein-membrane binding affinity.
Caption: Workflow for a liposome co-sedimentation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for measuring the unbinding energy of strongly–bound membrane-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of 10:0 Phosphatidylserine Quantification: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific lipid species is critical for understanding biological processes and for the development of therapeutics. This guide provides an objective comparison of two primary analytical platforms for the quantification of 10:0 Phosphatidylserine (B164497) (PS), also known as dipalmitoylphosphatidylserine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While direct comparative studies on 10:0 PS are limited, this guide synthesizes available experimental data for structurally similar phospholipids (B1166683) to provide a comprehensive overview of what can be expected for this analyte.
Quantitative Performance Comparison
The selection of an analytical platform for this compound quantification is often dictated by the specific requirements of the study, such as the need for high sensitivity, absolute quantification, or high throughput. The following table summarizes the typical quantitative performance metrics for LC-MS/MS and ³¹P-NMR based on data from the analysis of various phospholipids, which are expected to be comparable for this compound.
| Performance Metric | LC-MS/MS | ³¹P-NMR |
| Limit of Detection (LOD) | pmol to fmol range | nmol range |
| Limit of Quantification (LOQ) | pmol to fmol range[1] | 0.10% w/w for PS[1] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Typically 85-115% | 97.7% to 107.2% for phospholipids[1] |
| Precision (%RSD) | < 15% | < 3.0% for major phospholipid species[1] |
| Throughput | High | Moderate |
| Absolute Quantification | Requires stable isotope-labeled internal standard | Direct, without the need for a specific standard |
Experimental Workflows and Methodologies
The accuracy and reliability of this compound quantification are highly dependent on the experimental protocol. Below are detailed methodologies for both LC-MS/MS and ³¹P-NMR, synthesized from established protocols for phospholipid analysis.
Experimental Workflow for this compound Quantification
Detailed Experimental Protocols
1. Lipid Extraction (Applicable to both LC-MS/MS and NMR)
A common and effective method for extracting lipids from biological matrices is a modified Bligh-Dyer method.
-
Homogenization: Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to induce phase separation.
-
Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
-
Drying: The collected organic phase is dried under a stream of nitrogen.
-
Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the subsequent analysis (e.g., isopropanol/acetonitrile (B52724) for LC-MS/MS or a deuterated solvent mixture for NMR).
2. LC-MS/MS Quantification of this compound
-
Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for separating phospholipids based on the polarity of their headgroups.[2] This allows for the separation of different phospholipid classes. A typical mobile phase system would involve a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC separates lipids based on their hydrophobicity, which is determined by the length and saturation of the fatty acyl chains.[3] This can be advantageous for separating different molecular species within the same lipid class. A typical mobile phase system would involve a gradient of methanol or acetonitrile and water.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phosphatidylserine, as it readily forms [M-H]⁻ ions.
-
Detection: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is ideal for targeted quantification.[4] For this compound, a specific precursor-to-product ion transition would be monitored. For instance, the precursor ion would be the deprotonated molecule, and a characteristic product ion would result from the fragmentation of the headgroup or a fatty acyl chain.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known amount of an internal standard. A stable isotope-labeled this compound would be the ideal internal standard. If unavailable, a structurally similar PS with different chain lengths (e.g., 17:0/17:0 PS) can be used.
-
3. ³¹P-NMR Quantification of this compound
-
Sample Preparation: The reconstituted lipid extract is mixed with a deuterated solvent system, often containing a relaxation agent and an internal calibrant such as triphenyl phosphate (B84403) (TPP).[5] The addition of EDTA can improve spectral resolution.[5]
-
Data Acquisition:
-
A high-field NMR spectrometer is used to acquire ³¹P-NMR spectra.
-
Key parameters such as the relaxation delay (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time of the phosphorus nuclei) to ensure full relaxation and accurate quantification.
-
-
Data Processing and Quantification:
-
The acquired Free Induction Decay (FID) is processed with an appropriate window function and Fourier transformed.
-
The signals corresponding to different phospholipid classes appear at distinct chemical shifts. The signal for phosphatidylserine can be identified based on its characteristic chemical shift.
-
Quantification is achieved by integrating the signal of the phosphorus nucleus in this compound and comparing it to the integral of the known amount of the internal calibrant.[6] Peak fitting can be employed to reduce operator bias in integration.[5]
-
Objective Comparison of Platforms
LC-MS/MS stands out for its exceptional sensitivity and high throughput, making it the platform of choice for analyzing low-abundance lipids in complex biological matrices. The specificity offered by MRM/SRM ensures reliable quantification even in the presence of interfering substances. However, a significant drawback is the potential for ion suppression, where the presence of other co-eluting compounds can affect the ionization efficiency of the analyte, leading to inaccurate quantification. Furthermore, absolute quantification requires the use of expensive stable isotope-labeled internal standards.
³¹P-NMR , on the other hand, is an inherently quantitative technique that does not require an identical internal standard for absolute quantification.[6] It provides a direct measure of the molar quantity of phosphorus-containing compounds. NMR is also highly reproducible and less susceptible to matrix effects compared to MS.[7] The primary limitation of NMR is its lower sensitivity, which may preclude its use for samples with very low concentrations of this compound.
Conclusion
The choice between LC-MS/MS and ³¹P-NMR for the quantification of 10:0 Phosphatidylserine depends on the specific goals of the research.
-
For high-sensitivity, high-throughput screening, and analysis of complex biological samples where this compound is present at low concentrations, LC-MS/MS is the superior platform.
-
For accurate absolute quantification, analysis of bulk materials, and quality control applications where sample amount is not a limiting factor, ³¹P-NMR offers a robust and reliable solution.[6]
Cross-validation of results between these two orthogonal platforms can provide the highest level of confidence in the quantitative data. By leveraging the strengths of both LC-MS/MS and NMR, researchers can achieve a comprehensive and accurate understanding of the role of this compound in their systems of interest.
References
- 1. 1H NMR as a release methodology for the analysis of phospholipids and other constituents in infant nutrition - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. nestgrp.com [nestgrp.com]
- 3. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST® SRM® 1950 metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Key considerations for phosphatidylserine quantification by 31P NMR in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphatidylserine Analysis | Precise & Efficient | Spectral Service AG [spectralservice.de]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Phosphatidylserine Species: Unraveling the Impact of Acyl Chain Length
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular membranes, the composition of phospholipids (B1166683) plays a pivotal role in dictating membrane structure, fluidity, and function. Among these, phosphatidylserine (B164497) (PS) is a critical anionic phospholipid involved in a myriad of cellular processes, including signaling, apoptosis, and protein interactions. The biophysical and biological properties of PS are significantly influenced by the length of its acyl chains. This guide provides an objective comparison of three saturated phosphatidylserine species: 10:0 PS (Dicaproylphosphatidylserine), 12:0 PS (Dilauroylphosphatidylserine), and 14:0 PS (Dimyristoylphosphatidylserine), supported by experimental data to aid researchers in selecting the appropriate lipid for their specific applications.
Influence of Acyl Chain Length on Biophysical Properties
The length of the saturated acyl chains in phosphatidylserine molecules directly impacts their packing within a lipid bilayer, which in turn governs key biophysical properties such as phase transition temperature and membrane fluidity.
Phase Transition Temperature (Tm)
The gel-to-liquid crystalline phase transition temperature (Tm) is a critical parameter that defines the temperature at which a lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, disordered liquid-crystalline phase. An increase in the length of the acyl chains leads to stronger van der Waals interactions between the lipid tails, requiring more energy to disrupt the ordered packing. Consequently, the Tm increases with increasing acyl chain length.
| Phosphatidylserine Species | Acyl Chain Composition | Molecular Weight ( g/mol ) | Phase Transition Temperature (Tm) (°C) |
| This compound (Dicaproyl-PS) | Two 10-carbon chains | ~597.6 | Not widely reported, but extrapolated to be significantly below 14°C |
| 12:0 PS (Dilauroyl-PS) | Two 12-carbon chains | ~653.8 | ~14°C |
| 14:0 PS (Dimyristoyl-PS) | Two 14-carbon chains | ~709.9 | 35°C[1] |
Membrane Fluidity and Packing
Membrane fluidity is inversely related to the degree of lipid packing. At a given temperature, membranes composed of phospholipids with shorter acyl chains will be more fluid than those with longer acyl chains. This is because the reduced surface area of shorter chains leads to weaker intermolecular interactions, resulting in a less ordered and more dynamic membrane environment.
Therefore, at physiological temperatures (e.g., 37°C), membranes composed of this compound and 12:0 PS will exist in a highly fluid, liquid-crystalline state, while membranes of 14:0 PS will be closer to their phase transition temperature, exhibiting a less fluid and more ordered state.
Impact on Biological Function
The differences in biophysical properties conferred by varying acyl chain lengths have significant implications for the biological functions of phosphatidylserine, particularly in its interactions with proteins and its role in cellular signaling.
Protein Binding and Enzyme Activity
The fluidity and packing of the lipid bilayer can influence the conformation and function of membrane-associated proteins. Some proteins exhibit preferential binding to specific lipid domains or require a certain degree of membrane fluidity for optimal activity.
For instance, studies on the lipid-binding protein Osh6p have shown a very low affinity for 12:0 PS, while displaying a higher affinity for 14:0 PS. This suggests that the tighter packing and more ordered environment of membranes containing longer-chain PS may be more favorable for the binding of certain proteins.
Furthermore, the activity of membrane-bound enzymes can be modulated by the acyl chain length of surrounding phospholipids. Research on α-secretase, an enzyme involved in the processing of amyloid precursor protein, has indicated that shorter-chain phosphatidylserines (this compound, 12:0 PS, and 14:0 PS) can influence its activity, highlighting the role of membrane composition in regulating crucial enzymatic pathways.[2]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments used to characterize and compare these phosphatidylserine species are provided below.
Differential Scanning Calorimetry (DSC) for Phase Transition Temperature Determination
Objective: To determine the gel-to-liquid crystalline phase transition temperature (Tm) of liposomes composed of this compound, 12:0 PS, or 14:0 PS.
Methodology:
-
Liposome (B1194612) Preparation:
-
Dissolve the desired phosphatidylserine (10:0, 12:0, or 14:0 PS) in chloroform (B151607) in a round-bottom flask.
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing at a temperature above the expected Tm of the lipid.
-
To obtain unilamellar vesicles, the lipid suspension can be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
DSC Analysis:
-
Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it.
-
Use an identical pan containing only the buffer as a reference.
-
Place both pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature well above the Tm.
-
The Tm is determined as the peak temperature of the endothermic transition in the thermogram.
-
Fluorescence Anisotropy for Membrane Fluidity Assessment
Objective: To compare the membrane fluidity of liposomes composed of this compound, 12:0 PS, and 14:0 PS.
Methodology:
-
Liposome Preparation with Fluorescent Probe:
-
Prepare liposomes as described in the DSC protocol.
-
Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the lipid mixture during the initial dissolution step at a molar ratio of approximately 1:500 (probe:lipid).
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the probe-containing liposome suspension in buffer to a suitable concentration for fluorescence measurements.
-
Use a fluorescence spectrophotometer equipped with polarizers.
-
Excite the DPH probe with vertically polarized light at its excitation maximum (e.g., ~360 nm).
-
Measure the fluorescence emission intensity at its maximum (e.g., ~430 nm) through both vertical (I_parallel) and horizontal (I_perpendicular) polarizers.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.
-
Lower anisotropy values indicate higher membrane fluidity.
-
Surface Plasmon Resonance (SPR) for Protein Binding Analysis
Objective: To compare the binding affinity of a protein of interest to lipid bilayers composed of this compound, 12:0 PS, or 14:0 PS.
Methodology:
-
Liposome Preparation:
-
Prepare small unilamellar vesicles (SUVs) of the respective phosphatidylserine species as described in the DSC protocol (extrusion through a 30-50 nm filter is recommended).
-
-
SPR Chip Preparation:
-
Use a sensor chip suitable for lipid analysis (e.g., an L1 chip).
-
Inject the prepared SUVs over the sensor surface to allow for the formation of a stable lipid bilayer.
-
-
Protein Binding Analysis:
-
Inject a series of concentrations of the protein of interest in a suitable running buffer over the immobilized lipid bilayer.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the protein to the lipid surface.
-
After each protein injection, regenerate the surface using a suitable regeneration solution (e.g., a brief pulse of NaOH or glycine-HCl) to remove the bound protein.
-
Analyze the binding data to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD = kd/ka) to quantify the binding affinity.
-
Visualizing the Impact of Acyl Chain Length
To illustrate the relationship between acyl chain length and membrane properties, the following diagrams are provided.
Caption: Relationship between acyl chain length and biophysical properties of PS.
Caption: Workflow for determining phase transition temperature using DSC.
Caption: Modulation of signaling pathways by membrane PS composition.
References
A Comparative Analysis of 10:0 Phosphatidylserine and Other Phospholipids in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic-inducing capabilities of 10:0 Phosphatidylserine (B164497) (PS) against other common phospholipids (B1166683). The information presented is curated from experimental data to assist researchers in selecting the appropriate molecules for their apoptosis-related studies.
Quantitative Comparison of Phospholipid-Induced Apoptosis
The following table summarizes the observed effects of various phospholipids on the induction of apoptosis in different cell lines. It is important to note that the efficacy of apoptosis induction can be cell-type specific and dependent on the concentration and acyl chain length of the phospholipid.
| Phospholipid | Cell Line | Concentration | Observed Effect | Citation |
| Phosphatidylserine (PS) | CHO | Dose-dependent | Induction of apoptosis, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. | [1] |
| 10:0 PS (Dicaproyl PS) | - | - | Data not available in the public domain. | - |
| Phosphatidylcholine (PC) | CHO | Not specified | No effect on cell viability. | [1] |
| HepG2, Hep3B, Alexander, HuH-7 | Dose-dependent | Growth inhibition and induction of apoptosis via death ligand pathways. | [2] | |
| 3T3-L1 | 0.1 mg/ml | Activation of stress-regulated and apoptotic signaling pathways. | [3] | |
| Phosphatidylethanolamine (B1630911) (PE) | CHO | Not specified | No effect on cell viability. | [1] |
| HepG2 | 0.25, 0.5, 1 mmol/L | Induction of apoptosis via the bcl-2/bax pathway. | [4] | |
| Phosphatidylinositol (PI) | CHO | Not specified | No effect on cell viability. | [1] |
| Phosphatidic Acid (PA) | CHO | Not specified | No effect on cell viability. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol for Induction of Apoptosis with Phospholipids
This protocol is a general guideline for inducing apoptosis in cultured cells using phospholipids and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Phospholipid of interest (e.g., this compound)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., CHO, HepG2)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a culture plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight in a CO2 incubator at 37°C.[5]
-
Phospholipid Preparation: Prepare a stock solution of the phospholipid in an appropriate solvent (e.g., ethanol (B145695) or DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Induction: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the phospholipid. Include a vehicle control (medium with the solvent used to dissolve the phospholipid).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.[5]
-
Analysis: Following incubation, harvest the cells and proceed with apoptosis detection assays such as Annexin V staining or caspase activity assays.
Protocol for Annexin V Staining to Detect Apoptosis
Annexin V staining is a common method to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after the induction period and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol for Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.
Materials:
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
Microplate reader
Procedure:
-
Cell Lysis: Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Lysate Collection: Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Reaction Setup: Add 50 µL of 2X Reaction Buffer to each sample.
-
Substrate Addition: Add 5 µL of the caspase-3 substrate to each sample.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.
Visualizing Apoptotic Signaling and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of phospholipid-induced apoptosis.
Caption: Signaling pathways in phospholipid-induced apoptosis.
Caption: General experimental workflow for studying phospholipid-induced apoptosis.
Caption: Logical comparison of different phospholipids in apoptosis induction.
References
- 1. Induction of apoptosis by phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine induces growth inhibition of hepatic cancer by apoptosis via death ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylcholine induces apoptosis of 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous phosphatidylethanolamine induces apoptosis of human hepatoma HepG2 cells via the bcl-2/bax pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iqproducts.nl [iqproducts.nl]
Comparative Guide to 10:0 Phosphatidylserine in Mimicking Membrane Environments
For researchers, scientists, and drug development professionals, the creation of accurate model membrane systems is crucial for studying lipid-protein interactions, signaling pathways, and drug delivery mechanisms. Phosphatidylserine (PS), a key anionic phospholipid, is vital in these models due to its role in cellular processes like apoptosis and signal transduction. The biophysical properties of PS are significantly influenced by the length of its acyl chains. This guide provides an objective comparison of 10:0 PS (dicaproylphosphatidylserine) with its long-chain counterparts, offering experimental data to validate its use in mimicking specific, highly dynamic membrane environments.
Biophysical Properties: A Tale of Two Chains
The fundamental difference between this compound and long-chain PS lipids, such as 16:0-18:1 PS (POPS), lies in the length of their fatty acid tails. These structural variations lead to distinct physicochemical behaviors that are critical for their application in model membranes. Short-chain lipids like this compound generally exhibit lower phase transition temperatures (Tm) and higher critical micelle concentrations (CMC), resulting in more fluid and dynamic membrane structures.
| Property | This compound (Dicaproyl) | 16:0-18:1 PS (POPS) | Significance in Research |
| Acyl Chain Composition | Two 10-carbon saturated chains | One 16-carbon saturated and one 18-carbon monounsaturated chain | Shorter, saturated chains in this compound lead to reduced van der Waals interactions and a less ordered membrane. |
| Phase Transition Temp (Tm) | Below 0°C | ~14°C | The significantly lower Tm of this compound ensures the model membrane is in a fluid state over a broad range of experimental temperatures. |
| Membrane Fluidity | High | Moderate to High | This compound creates highly fluid bilayers, which can be advantageous for studying proteins and processes that require significant molecular motion. |
| Critical Micelle Conc. (CMC) | High | Low | The higher CMC of this compound makes it more detergent-like, which can be useful for solubilizing membrane proteins, but less ideal for forming stable, large vesicles. |
Applications of this compound in Model Membranes
The unique properties of this compound make it a valuable tool for mimicking specific cellular membrane environments and processes.
Mimicking Highly Fluid Membrane Domains
Certain biological membranes or microdomains exhibit high fluidity to facilitate rapid lateral diffusion of proteins and lipids, which is essential for efficient signaling. The short acyl chains of this compound result in a loosely packed and highly fluid bilayer, providing an excellent model system to study:
-
Membrane protein dynamics: The function of many transmembrane proteins is coupled to their rotational and lateral diffusion within the membrane.
-
Membrane fusion and fission: These processes involve significant rearrangements of the lipid bilayer, which are favored in more fluid membranes.
Modulating Protein-Lipid Interactions
The acyl chain composition of PS can influence the binding and activation of various proteins. For instance, the activation of Protein Kinase C (PKC), a key enzyme in signal transduction, is dependent on its interaction with PS in the membrane. While direct comparative binding affinity data for this compound is not abundant, the principles of lipid-protein interactions suggest that the altered membrane environment created by this compound can be used to probe the sensitivity of proteins to membrane fluidity and thickness.
Apoptotic Mimicry
A hallmark of apoptosis is the externalization of PS to the outer leaflet of the plasma membrane, serving as an "eat-me" signal for phagocytes. Liposomes containing PS are often used to mimic apoptotic cells and study the mechanisms of their clearance. The high curvature and fluidity of small unilamellar vesicles (SUVs) prepared with this compound can present a different PS surface landscape compared to liposomes made from longer-chain PS, potentially influencing the binding of PS-receptors on phagocytes.
Experimental Protocols
Preparation of this compound-Containing Liposomes (SUVs)
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound using the thin-film hydration and extrusion method.
Materials:
-
10:0 Phosphatidylserine (Dicaproylphosphatidylserine) in chloroform (B151607)
-
Chloroform
-
Desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, add the desired amount of this compound solution in chloroform.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired buffer to the flask. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Vortex the flask for 10-15 minutes to form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Draw the MLV suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This process forces the lipids to self-assemble into unilamellar vesicles of a defined size.
-
The resulting liposome (B1194612) solution should be translucent.
-
-
Characterization:
-
Size and Polydispersity: Determine the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). A PDI below 0.2 indicates a homogenous population of vesicles.
-
Phase Transition: The thermotropic behavior of the liposomes can be analyzed using Differential Scanning Calorimetry (DSC) to determine the phase transition temperature (Tm).
-
Experimental Workflow for Protein Kinase C (PKC) Activity Assay
This workflow outlines an in vitro assay to measure the activity of PKC using this compound-containing liposomes as an activating surface.
Materials:
-
Purified, active PKC enzyme
-
This compound liposomes (prepared as described above)
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
ATP solution
-
Stop solution (e.g., EDTA solution)
-
Plate reader capable of detecting the phosphorylated substrate
Procedure:
-
Prepare Reaction Mix: In a microplate well, combine the kinase assay buffer, this compound liposomes (at various concentrations to determine the dose-response), and the PKC substrate peptide.
-
Add Enzyme: Add the purified PKC enzyme to the reaction mix.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Detect Phosphorylation: Measure the amount of phosphorylated substrate using a plate reader. The signal will be proportional to the PKC activity.
-
Analyze Data: Plot PKC activity as a function of this compound concentration to determine the lipid-dependent activation profile.
Visualizations
A Comparative Guide to 10:0 PS and Other Lipids for Nanodisc Formation
For researchers, scientists, and drug development professionals utilizing nanodisc technology, the choice of lipid is a critical determinant of experimental success. The physicochemical properties of the lipid bilayer within the nanodisc not only influence the stability and homogeneity of the nanodiscs themselves but also the structural and functional integrity of incorporated membrane proteins. This guide provides a comparative analysis of 10:0 Phosphatidylserine (B164497) (PS) against other commonly used lipids for nanodisc formation, supported by experimental data and detailed protocols.
The Critical Role of Lipids in Nanodisc Properties
Nanodiscs are self-assembled, soluble, nanoscale phospholipid bilayers stabilized by a surrounding belt of amphipathic alpha-helical proteins, known as Membrane Scaffold Proteins (MSPs). The lipid composition of the bilayer dictates key characteristics of the nanodisc, including its size, stability, and the fluidity of its hydrophobic core. These properties, in turn, are crucial for the successful reconstitution and functional analysis of membrane proteins.
Anionic lipids, such as phosphatidylserine (PS), are often incorporated into nanodiscs to mimic the charge of native cell membranes, which can be essential for the stability and activity of many membrane proteins. The acyl chain length and degree of saturation of the phospholipids (B1166683) further modulate the thickness, curvature, and phase behavior of the nanodisc bilayer.
Performance Comparison of 10:0 PS and Other Lipids
While direct, head-to-head quantitative comparisons of this compound with a comprehensive range of other lipids in a single study are limited in publicly available literature, a synthesis of data from various sources allows for a comparative overview. The following table summarizes key parameters for nanodisc formation using different lipids. The data presented are based on the use of the MSP1D1 scaffold protein, a commonly used variant for forming nanodiscs of approximately 10 nm in diameter.
| Lipid | Acyl Chain | Headgroup | Optimal Lipid:MSP1D1 Ratio (molar) | Assembly Temperature | Key Characteristics & Notes |
| This compound (DDPS) | 10:0 (Didecanoyl) | Phosphoserine (anionic) | Not explicitly documented, likely similar to 10:0 PC | Near its phase transition temperature | Short, saturated acyl chains are expected to form thinner, more rigid bilayers compared to longer-chain, unsaturated lipids. Potentially advantageous for forming small, highly homogenous nanodiscs suitable for structural studies like NMR and cryo-EM. The anionic headgroup can be crucial for the function and stability of specific membrane proteins. |
| 10:0 PC (DDPC) | 10:0 (Didecanoyl) | Phosphocholine (zwitterionic) | Well-suited for small, homogenous nanodiscs[1] | Near its phase transition temperature | Often used for structural studies due to the formation of highly uniform nanodiscs.[1] |
| 12:0 PC (DLPC) | 12:0 (Dilauroyl) | Phosphocholine (zwitterionic) | ~80:1 | Room Temperature | Forms stable nanodiscs. The slightly longer acyl chains compared to 10:0 PC result in a thicker bilayer. |
| 14:0 PC (DMPC) | 14:0 (Dimyristoyl) | Phosphocholine (zwitterionic) | ~80:1[2] | Room Temperature (~23°C)[3] | One of the most commonly used lipids for nanodisc formation, known to produce stable and homogenous nanodiscs. The thermal stability of reconstituted enzymes can be influenced by the presence of DMPC in mixed-lipid nanodiscs.[4] |
| 16:0 PC (DPPC) | 16:0 (Dipalmitoyl) | Phosphocholine (zwitterionic) | ~90:1 | 37°C[3] | Higher phase transition temperature requires higher assembly temperatures, which may not be suitable for all proteins.[4] Forms more ordered, gel-phase bilayers at room temperature. |
| 18:1 (delta-9) PC (DOPC) | 18:1 (Dioleoyl) | Phosphocholine (zwitterionic) | ~130:1 | 4°C or on ice | The unsaturated acyl chains lead to a more fluid, liquid-crystalline phase at lower temperatures, which can be beneficial for the function of some membrane proteins. |
| 18:1 (delta-9) PS (DOPS) | 18:1 (Dioleoyl) | Phosphoserine (anionic) | Not explicitly documented, but used in mixtures | 4°C or on ice | Often used in combination with PC lipids to introduce negative charge and mimic native membrane environments. The presence of anionic lipids like POPS has been shown to enhance the activity of reconstituted enzymes.[1] |
| POPC | 16:0-18:1 | Phosphocholine (zwitterionic) | ~65:1[2] | 4°C or on ice[3][4] | A common choice for creating a fluid bilayer. The mixture of saturated and unsaturated chains provides an environment that is often favorable for membrane protein function. |
| POPS | 16:0-18:1 | Phosphoserine (anionic) | Used in mixtures with POPC | 4°C or on ice | Inclusion of POPS in POPC nanodiscs can be critical for the functional reconstitution of certain membrane proteins that require an anionic lipid environment.[5] |
| DMPG | 14:0 (Dimyristoyl) | Phosphoglycerol (anionic) | Used in mixtures with DMPC | Room Temperature (~23°C) | The presence of DMPG has been shown to improve the thermal and storage stability of nanodiscs compared to those made with pure DMPC, likely due to favorable electrostatic interactions with the MSP.[6] |
Note: The optimal lipid-to-MSP ratio is critical for the formation of homogeneous nanodiscs and can vary depending on the specific MSP construct used and the size of the target membrane protein to be incorporated. The ratios provided above are for the formation of "empty" nanodiscs.
Experimental Protocols
The following is a generalized protocol for the formation of nanodiscs using the MSP1D1 scaffold protein. Specific modifications for different lipids, particularly regarding the assembly temperature, are noted.
I. Preparation of Lipid Stock
-
Lipid Film Formation: In a glass vial, add the desired amount of phospholipid dissolved in chloroform.
-
Solvent Evaporation: Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
II. Nanodisc Assembly
-
Lipid Solubilization: Resuspend the dried lipid film in a buffer containing a detergent, typically sodium cholate (B1235396), to a final lipid concentration of 50 mM. The cholate concentration should be at least twice the lipid concentration (e.g., 100 mM). Vortex and sonicate in a bath sonicator until the solution is clear.
-
Assembly Reaction Mixture: In a microcentrifuge tube, combine the solubilized lipid, MSP1D1, and the target membrane protein (if applicable) at the desired molar ratio. Adjust the volume with a detergent-free buffer to ensure the final cholate concentration is within the optimal range (typically 12-40 mM).
-
Incubation: Incubate the assembly mixture for 1 hour at a temperature near the phase transition temperature (Tm) of the chosen lipid (see table above).
-
Detergent Removal: Add adsorbent beads (e.g., Bio-Beads SM-2) to the assembly mixture (approximately 0.5 g of beads per 1 mL of mixture) to remove the detergent.
-
Self-Assembly: Gently agitate the mixture on a rotator for 4 hours at the assembly temperature to allow for the self-assembly of nanodiscs.
III. Purification and Characterization
-
Bead Removal: Carefully remove the supernatant containing the nanodiscs from the adsorbent beads.
-
Size Exclusion Chromatography (SEC): Purify the nanodiscs from aggregates and unassembled components using a gel filtration column (e.g., Superdex 200).
-
Characterization: Analyze the purified nanodiscs for size and homogeneity using Dynamic Light Scattering (DLS) and confirm the presence of both MSP and the reconstituted membrane protein (if applicable) by SDS-PAGE.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the interplay of different components, the following diagrams are provided.
Caption: Experimental workflow for nanodisc formation.
Caption: Influence of lipid properties on nanodisc characteristics.
Conclusion
The selection of a suitable lipid is a cornerstone of successful nanodisc-based research. While this compound offers the advantage of a short, saturated acyl chain for forming potentially highly homogenous nanodiscs with an anionic surface, its performance relative to other lipids is not extensively documented in a single comparative study. The information compiled in this guide from various sources indicates that factors such as acyl chain length, saturation, and headgroup charge all play significant roles in determining the final properties of the nanodisc and the functionality of any embedded membrane protein. Lipids like DMPC are well-established for producing stable nanodiscs, while the inclusion of anionic lipids like DMPG or POPS can enhance both stability and the functional relevance of the nanodisc as a membrane mimetic. Researchers should carefully consider the specific requirements of their experimental system, including the properties of the target membrane protein and the intended downstream applications, when selecting a lipid for nanodisc formation. The provided protocols and data offer a foundational guide for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking 10:0 PS Performance in Different Lipidomic Workflows: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lipids is paramount in understanding cellular processes and in the development of novel therapeutics. Phosphatidylserine (B164497) (PS) species, in particular, play crucial roles in cell signaling, apoptosis, and coagulation. 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (10:0 PS) is a common internal standard used in lipidomic studies to ensure analytical accuracy and precision. This guide provides an objective comparison of the performance of this compound in two predominant lipidomic workflows: Shotgun Lipidomics (Direct Infusion) and Liquid Chromatography-Mass Spectrometry (LC-MS).
At a Glance: Workflow Comparison
Lipidomic analyses primarily rely on two distinct methodologies: direct infusion mass spectrometry, often termed "shotgun lipidomics," and liquid chromatography coupled with mass spectrometry (LC-MS). While both aim to identify and quantify lipid species, their approaches and, consequently, their performance characteristics differ significantly.
Shotgun lipidomics involves the direct infusion of a total lipid extract into the mass spectrometer. This method is prized for its high throughput and speed. By allowing for extended analysis time of a constant sample concentration, it facilitates detailed tandem mass spectrometry (MS/MS) experiments for structural elucidation. However, this approach is susceptible to ion suppression, where the ionization of less abundant lipids is hindered by more abundant ones, and it struggles to differentiate between isobaric species (molecules with the same nominal mass but different structures).
LC-MS-based lipidomics , conversely, introduces a chromatographic separation step before the sample enters the mass spectrometer. This separation reduces the complexity of the mixture being analyzed at any given time, thereby mitigating ion suppression and enabling the resolution of isobaric and isomeric compounds. While this results in longer analysis times, the benefits often include a greater number of quantified lipid species and improved reproducibility. For the analysis of phospholipids (B1166683), LC-MS/MS is generally considered a superior approach, with reverse-phase HPLC-MS/MS being a preferred method due to its high selectivity and robustness.
Quantitative Performance of Phosphatidylserine (PS) Analysis
The following table summarizes the quantitative performance metrics for phosphatidylserine (PS) analysis across different lipidomic workflows as reported in the literature. It is important to note that a direct comparison is challenging due to variations in instrumentation, experimental conditions, and the specific PS species analyzed in each study.
| Parameter | Workflow | Reported Value | Lipid Species | Source |
| Limit of Detection (LOD) | UHPLC-MS | 0.04–33 pmol/mL | Phosphatidylserine (class) | [1][2] |
| Pseudotargeted UHPLC-MS/MS | 0.04–0.5 ng/mL | Internal Standards (class) | [3] | |
| Limit of Quantification (LOQ) | UHPLC-MS | 0.1–110 pmol/mL | Phosphatidylserine (class) | [1][2] |
| Untargeted LC-MS with SWATH | 10–50 ng/mL | Phosphatidylserine (class) | [4] | |
| Linearity (R²) | UPLC-MS (Shotgun Approach) | > 0.994 | Non-endogenous lipids | [5] |
| Pseudotargeted UHPLC-MS/MS | > 0.99 | Internal Standards (class) | [3] | |
| Reproducibility (RSD%) | UPLC-MS (Shotgun Approach) | 4-6% (intraday), 5-8% (interday) | Non-endogenous lipids | [5] |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the key steps in shotgun and LC-MS-based lipidomic workflows for the analysis of phosphatidylserines.
Shotgun Lipidomics (Direct Infusion) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of 10 classes of phospholipids by ultrahigh-performance liquid chromatography tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. med.und.edu [med.und.edu]
Safety Operating Guide
Proper Disposal of 10:0 Phosphatidylserine (10:0 PS): A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 10:0 Phosphatidylserine (10:0 PS), a common aminophospholipid used in research. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with waste management regulations.
I. Understanding the Waste Profile of this compound
Before disposal, it is crucial to characterize the waste. This compound waste may exist in various forms:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Solutions containing this compound, potentially mixed with solvents or buffers.
-
Contaminated Materials: Items such as pipette tips, gloves, and empty containers that have come into contact with this compound.
While this compound itself is not typically classified as acutely hazardous, it should be handled as a chemical waste. If it is mixed with hazardous substances (e.g., flammable solvents, toxic buffers), the entire mixture must be treated as hazardous waste, following the regulations for the most hazardous component.
II. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for detailed requirements.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.
-
Solid this compound Waste: Collect in a designated, properly labeled waste container. Do not mix with other solid chemical wastes unless approved by your EHS department.
-
Liquid this compound Waste:
-
Aqueous Solutions: Collect in a designated container for aqueous chemical waste.
-
Organic Solvent Solutions: Segregate based on the type of solvent. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[1]
-
-
Contaminated Materials: Dispose of as solid chemical waste. Sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]
Step 2: Container Selection and Labeling
The choice of container and proper labeling are critical for safe storage and disposal.
-
Container Type: Use chemically resistant containers with secure, leak-proof lids.[3] Polyethylene or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste" (or as required by your institution).[3]
-
The full chemical name of all contents, including "10:0 Phosphatidylserine" and any solvents or other chemicals.
-
The approximate percentage or concentration of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Waste Accumulation and Storage
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Container Management: Keep waste containers closed except when adding waste.[3] Do not overfill containers; a general guideline is to fill to no more than 90% capacity.
-
Secondary Containment: It is good practice to store liquid waste containers in secondary containment to prevent spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once a waste container is full or reaches the accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal.[3]
-
Documentation: Complete any required waste disposal forms accurately and completely.
III. Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Alert others in the immediate area.
-
Evacuate if the spill is large or involves hazardous solvents.
-
Consult the Safety Data Sheet (SDS) for this compound and any other chemicals involved for specific cleanup instructions.
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[3]
-
Collect the absorbed material and place it in the designated hazardous waste container.[3]
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
IV. Quantitative Data and Experimental Protocols
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety and Handling Guide for 10:0 Phosphatidylserine (10:0 PS)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10:0 Phosphatidylserine (10:0 PS). Following these procedures is essential for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and prevent contamination. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Best Practices |
| Eye & Face Protection | Safety Goggles | Must be equipped with side-shields and approved under appropriate government standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible gloves and use proper removal techniques to avoid skin contact.[1] Discard gloves immediately after use following laboratory regulations.[1][2] |
| Body Protection | Laboratory Coat | A lab coat should always be worn to protect skin and clothing from potential splashes.[3] |
| Respiratory Protection | Respirator or Dust Mask | Use an appropriate respirator if ventilation is inadequate.[1] A dust mask is recommended when handling large quantities of powdered this compound.[2] |
Operational Handling and Disposal Plan
Safe handling and disposal of this compound require strict adherence to established laboratory protocols.
Engineering Controls:
-
Always handle this compound in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust system is highly recommended to minimize inhalation exposure.[1]
Safe Handling Practices:
-
Avoid all direct contact with the substance. This includes inhalation and contact with eyes, skin, and clothing.[1]
-
Standard good laboratory practices should be observed at all times. This includes refraining from eating, drinking, or smoking in areas where this compound is handled.[4]
-
Thoroughly wash hands after handling the substance.[4]
Storage Procedures:
-
Store this compound in a dry, well-ventilated location.
-
Recommended storage temperature is between -20°C and -70°C.[1]
-
Keep the container tightly sealed and in an upright position to prevent leakage.[1]
Disposal Plan:
-
Contaminated Materials: Dispose of used gloves and any other contaminated disposable materials in accordance with applicable laboratory and institutional regulations.[1][2]
-
Spills: In the event of a spill, absorb the material with sand or vermiculite. Place the absorbent material into a sealed, closed container for proper disposal.[1] Do not allow the substance to enter drains.[1]
Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse opened eyes with plenty of water for at least 15 minutes. Consult a physician.[1] |
| Ingestion | Rinse the mouth thoroughly with water and consult a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step process for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
